molecular formula C22H21Cl2N7O B609985 PF-06446846 hydrochloride

PF-06446846 hydrochloride

Cat. No.: B609985
M. Wt: 470.4 g/mol
InChI Key: AQSJYIVIWBIHOU-UNTBIKODSA-N
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Description

PF-06446846 hydrochloride is a selective orally active PCSK9 inhibitor that appears to act by causing the ribosome to stall when synthesizing PCSK9. PCSK9 binds to the LDL receptor, preventing it from removing LDL cholesterol from the blood. PF-06446846 was found to reduce plasma PCSK9 and total cholesterol levels in rats.

Properties

IUPAC Name

N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O.ClH/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21;/h2-3,5-10,12-13,17,24H,1,4,11,14H2;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSJYIVIWBIHOU-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of PF-06446846 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06446846 hydrochloride is a pioneering, orally active small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3] Its unique mechanism of action, involving the selective stalling of the 80S ribosome during PCSK9 mRNA translation, represents a novel therapeutic strategy for managing hypercholesterolemia.[2][4] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.

Discovery and Lead Optimization

The discovery of PF-06446846 stemmed from a hit-to-lead optimization program aimed at identifying small molecules that could inhibit PCSK9 production. The initial hit compound, PF-00932239, was identified through high-throughput screening. While demonstrating activity, PF-00932239 had suboptimal pharmacokinetic properties. Medicinal chemistry efforts focused on modifying two regions of the molecule to enhance potency, selectivity, and metabolic stability, ultimately leading to the identification of PF-06446846.[2] This optimized compound exhibited improved properties suitable for in vivo evaluation.

Mechanism of Action: Selective Ribosome Stalling

PF-06446846 exerts its inhibitory effect through a novel mechanism of action. It selectively stalls the 80S ribosome at approximately codon 34 of the PCSK9 messenger RNA (mRNA).[2][3] This stalling is dependent on the specific amino acid sequence of the nascent polypeptide chain within the ribosomal exit tunnel.[2] By physically obstructing the progression of the ribosome, PF-06446846 effectively halts the translation of PCSK9 protein, leading to a reduction in its circulating levels.[4][5] This targeted approach offers high selectivity, with ribosome profiling studies showing that very few other proteins are affected.[2]

Quantitative Biological Data

The biological activity of PF-06446846 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Parameter Cell Line Value Reference
IC50 (PCSK9 Secretion)Huh70.3 µM[6][7]
IC50 (PCSK9(1–35)-luciferase expression)In vitro translation2 µM[6]
Cytotoxicity (IC50)Rat Lin(-) cells2.9 µM[6]
Cytotoxicity (IC50)Human CD34+ cells2.7 µM[6]
Table 1: In Vitro Activity of PF-06446846.
Parameter Species Dose Effect Reference
Plasma PCSK9 ReductionRat5-50 mg/kg/day (oral)Dose-dependent lowering[8]
Total Cholesterol ReductionRat50 mg/kg/day (oral)Statistically significant reduction[2]
Table 2: In Vivo Activity of PF-06446846 in Rats.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)-4-(3H-[1][2][4]triazolo[4,5-b]pyridin-3-yl)benzamide hydrochloride (this compound) has been reported in the supplementary materials of Lintner et al., 2017. The synthesis involves a multi-step sequence, and a key final step is the formation of the hydrochloride salt. A correction to the original publication noted the optical rotation of the final compound as [α]D25 = -55.3˚ (c = 1.965, MeOH).[9]

Experimental Protocols

Ribosome Profiling

This protocol is adapted from standard methods for ribosome profiling in mammalian cells.[1][2][10]

Objective: To determine the genome-wide translational landscape in response to PF-06446846 treatment and identify specific ribosome stall sites.

Methodology:

  • Cell Culture and Treatment:

    • Culture Huh7 cells to 70-80% confluency.

    • Treat cells with PF-06446846 at the desired concentration (e.g., 1.5 µM) or vehicle control for a specified time (e.g., 1 hour).

    • Arrest translation by adding cycloheximide (100 µg/mL) and incubating for 10 minutes at 37°C.

  • Cell Lysis and Ribosome Footprinting:

    • Wash cells with ice-cold PBS containing cycloheximide.

    • Lyse cells in a buffer containing Tris-HCl, NaCl, MgCl2, Triton X-100, and cycloheximide.

    • Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

    • Stop the digestion with a SUPERase inhibitor.

  • Ribosome Isolation and Footprint Purification:

    • Isolate monosomes by sucrose density gradient centrifugation.

    • Extract RNA from the monosome fraction.

    • Purify ribosome-protected fragments (RPFs) of ~28-30 nucleotides by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Library Preparation and Sequencing:

    • Ligate adaptors to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA library by PCR.

    • Sequence the library using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Calculate ribosome density at each codon to identify stall sites.

G cluster_workflow Ribosome Profiling Workflow start Huh7 Cell Culture & Treatment lysis Cell Lysis & RNase I Digestion start->lysis Arrest translation isolation Monosome Isolation lysis->isolation Sucrose gradient extraction RNA Extraction & RPF Purification isolation->extraction RNA purification library_prep Library Preparation extraction->library_prep Adaptor ligation, RT-PCR sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis & Stall Site Identification sequencing->analysis

Ribosome Profiling Experimental Workflow
PCSK9 Secretion Assay in Huh7 Cells

This protocol is based on methods described for measuring secreted proteins from cultured cells.[6][7]

Objective: To quantify the inhibitory effect of PF-06446846 on the secretion of PCSK9 from human hepatoma (Huh7) cells.

Methodology:

  • Cell Culture:

    • Plate Huh7 cells in 96-well plates and grow to confluency.

  • Compound Treatment:

    • Replace the growth medium with a serum-free medium containing various concentrations of PF-06446846 or vehicle control.

    • Incubate the cells for a specified period (e.g., 24 hours) to allow for PCSK9 secretion.

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

  • ELISA for PCSK9 Quantification:

    • Coat a 96-well ELISA plate with a capture antibody specific for human PCSK9.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and a standard curve of recombinant human PCSK9 to the plate.

    • Incubate to allow PCSK9 to bind to the capture antibody.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Incubate to allow the detection antibody to bind to the captured PCSK9.

    • Wash the plate and add a substrate for the enzyme (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the concentration of PCSK9 in the samples based on the standard curve.

    • Determine the IC50 value of PF-06446846 for PCSK9 secretion.

G cluster_assay PCSK9 Secretion Assay cell_culture Huh7 Cell Culture treatment PF-06446846 Treatment cell_culture->treatment collection Supernatant Collection treatment->collection elisa PCSK9 ELISA collection->elisa analysis IC50 Determination elisa->analysis

PCSK9 Secretion Assay Workflow
In Vivo Efficacy Study in Rats

This protocol is based on the in vivo studies described by Lintner et al. (2017).[2][8]

Objective: To evaluate the in vivo efficacy of orally administered PF-06446846 in reducing plasma PCSK9 and cholesterol levels in rats.

Methodology:

  • Animal Model:

    • Use male Sprague-Dawley rats.

    • Acclimatize the animals to the housing conditions before the study.

  • Drug Formulation and Administration:

    • Formulate this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).

    • Administer the compound or vehicle control orally once daily for a specified duration (e.g., 14 days) at various dose levels (e.g., 5, 15, and 50 mg/kg).

  • Blood Sampling:

    • Collect blood samples at predetermined time points after the first and subsequent doses (e.g., 1, 3, 6, and 24 hours post-dose) via a suitable method (e.g., tail vein sampling).

    • Process the blood to obtain plasma and store it at -80°C until analysis.

  • Biochemical Analysis:

    • Measure plasma concentrations of PF-06446846 using a validated analytical method (e.g., LC-MS/MS).

    • Quantify plasma PCSK9 levels using a species-specific ELISA kit.

    • Measure total plasma cholesterol, LDL-C, and HDL-C levels using standard enzymatic assays.

  • Data Analysis:

    • Analyze the pharmacokinetic profile of PF-06446846.

    • Determine the dose-dependent effects of the compound on plasma PCSK9 and lipid levels.

    • Perform statistical analysis to assess the significance of the observed effects.

G cluster_invivo In Vivo Rat Study animal_model Sprague-Dawley Rats dosing Oral Gavage (14 days) animal_model->dosing sampling Blood Sampling (Time course) dosing->sampling analysis Plasma Analysis (LC-MS/MS, ELISA) sampling->analysis endpoint PK & PD Assessment analysis->endpoint G cluster_pathway PCSK9 Pathway and PF-06446846 Inhibition PCSK9_mRNA PCSK9 mRNA Ribosome 80S Ribosome PCSK9_mRNA->Ribosome Translation PCSK9_protein PCSK9 Protein (Secreted) Ribosome->PCSK9_protein LDLR LDL Receptor PCSK9_protein->LDLR Binds to Degradation LDLR Degradation LDLR->Degradation Targeted for Uptake LDL Uptake LDLR->Uptake Mediates LDL LDL Cholesterol Uptake->LDL PF06446846 PF-06446846 PF06446846->Ribosome Inhibits Translation

References

Unveiling the Target Selectivity of PF-06446846 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06446846 hydrochloride is a pioneering small molecule inhibitor that operates through a highly selective mechanism of translational inhibition. This technical guide provides an in-depth analysis of its target selectivity profile, detailing its primary pharmacological target and off-target interactions. The document outlines the experimental methodologies employed to characterize its selectivity, presents quantitative data in a clear, comparative format, and visualizes the key pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering critical insights into the nuanced activity of this compound.

Introduction

PF-06446846 is an orally active small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3][4][5][6][7][8][9][10][11][12][13] Its unique mechanism of action involves engaging the nascent polypeptide chain of PCSK9 within the ribosomal exit tunnel, leading to the stalling of the 80S ribosome specifically during the translation of PCSK9 mRNA.[1][2][10][11][13] This targeted interference with protein synthesis presents a novel therapeutic strategy.[1][11][13] Understanding the precise selectivity of such a compound is paramount for its development as a safe and effective therapeutic agent. This guide delves into the target selectivity profile of PF-06446846, providing a detailed overview of its on-target potency and off-target landscape.

Mechanism of Action: Selective Translational Inhibition

PF-06446846 exerts its effect by binding to the human ribosome and interacting with the nascent PCSK9 polypeptide chain as it emerges. This interaction is sequence-specific and induces a conformational change that halts the progression of the ribosome at approximately codon 34 of the PCSK9 mRNA.[1][2][10] This stalling prevents the synthesis of the full-length, functional PCSK9 protein. The high selectivity of PF-06446846 is attributed to the specific amino acid sequence of the nascent PCSK9 chain and its unique interaction with the compound within the confines of the ribosomal tunnel.

cluster_ribosome Ribosome Ribosome Ribosome Nascent_Chain Nascent PCSK9 Polypeptide Ribosome->Nascent_Chain Elongation Stalled_Complex Stalled_Complex Ribosome->Stalled_Complex Formation of Stalled Ribosome Complex mRNA PCSK9 mRNA mRNA->Ribosome Translation Initiation Nascent_Chain->Ribosome Induces Stall PF06446846 PF-06446846 PF06446846->Nascent_Chain Binding No_PCSK9 No Functional PCSK9 Stalled_Complex->No_PCSK9 Inhibition of Full-Length Protein Synthesis

Figure 1: Mechanism of action of PF-06446846.

Target Selectivity Profile

The selectivity of PF-06446846 has been extensively evaluated using techniques such as in vitro translation assays and ribosome profiling. These studies have demonstrated its high potency against PCSK9 translation and minimal impact on the broader proteome.

On-Target Activity

The primary target of PF-06446846 is the translational machinery actively synthesizing PCSK9. The potency of this inhibition has been quantified in cellular assays.

TargetAssay TypeCell LineIC50Reference
PCSK9 SecretionEnzyme-Linked Immunosorbent Assay (ELISA)Huh70.3 µM[5][9]
Off-Target Profile

Ribosome profiling has been the primary method to assess the global impact of PF-06446846 on protein translation. This technique allows for a transcriptome-wide survey of ribosome occupancy on all translated mRNAs. Studies have shown that PF-06446846 is remarkably selective, affecting only a small fraction of the translatome.

A study comparing the effects of PF-06446846 and a related compound, PF-06378503, in Huh7 cells identified a limited number of off-target transcripts for PF-06446846. While a comprehensive list with quantitative inhibition values for all off-targets is not publicly available, the key findings indicate a very narrow spectrum of activity. The translation of FAM13B and HSD17B11 was potently inhibited by PF-06446846, while these were unaffected by PF-06378503.[9] Conversely, PF-06378503 inhibited the translation of CNPY4, TM4SF4, and DHFRL1, which were not significantly affected by PF-06446846.[9] This highlights the subtle structural determinants of selectivity for this class of inhibitors. Overall, ribosome profiling assays have indicated that less than 0.5% of transcripts are affected by PF-06446846.[10]

Off-Target ProteinMethodObservationReference
FAM13BRibosome ProfilingPotently inhibited by PF-06446846[9]
HSD17B11Ribosome ProfilingPotently inhibited by PF-06446846[9]
Global TranslatomeRibosome ProfilingLess than 0.5% of transcripts affected[10]
Global ProteomeMass SpectrometryNo general effect on the secreted and intracellular proteome[5]

Experimental Protocols

Ribosome Profiling

Ribosome profiling provides a snapshot of all the ribosome positions on mRNA across the transcriptome. The following is a generalized protocol based on standard methods.

cluster_workflow Ribosome Profiling Workflow Cell_Culture 1. Cell Culture (e.g., Huh7 cells) Treatment 2. Treatment with PF-06446846 or Vehicle Cell_Culture->Treatment Lysis 3. Cell Lysis with Translation Inhibitors (e.g., cycloheximide) Treatment->Lysis Nuclease_Digestion 4. RNase I Digestion of Unprotected mRNA Lysis->Nuclease_Digestion Ribosome_Isolation 5. Isolation of Ribosome-Protected Footprints (RPFs) via Sucrose Gradient Nuclease_Digestion->Ribosome_Isolation RNA_Extraction 6. RNA Extraction from RPFs Ribosome_Isolation->RNA_Extraction Library_Prep 7. cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing 8. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 9. Data Analysis: Alignment to Transcriptome & Quantification of Ribosome Occupancy Sequencing->Data_Analysis

Figure 2: Experimental workflow for ribosome profiling.

Detailed Methodology:

  • Cell Culture and Treatment: Huh7 cells are cultured to ~80% confluency. The cells are then treated with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified duration.

  • Cell Lysis: The culture medium is removed, and cells are washed with ice-cold PBS containing a translation elongation inhibitor like cycloheximide (100 µg/mL) to freeze ribosomes in place. Cells are then lysed in a buffer containing cycloheximide.

  • Nuclease Digestion: The cell lysate is treated with RNase I to digest mRNA that is not protected by ribosomes. The concentration of RNase I and digestion time are optimized to ensure complete digestion of unprotected RNA while leaving ribosome-protected fragments (RPFs) intact.

  • Ribosome Isolation: The digested lysate is loaded onto a sucrose density gradient and subjected to ultracentrifugation to separate monosomes from polysomes and other cellular components. The monosome fraction, containing the 80S ribosome with the protected mRNA fragment, is collected.

  • RNA Extraction: RNA is extracted from the collected monosome fraction using a suitable method such as Trizol extraction followed by isopropanol precipitation.

  • Library Preparation: The extracted RPFs (typically 28-30 nucleotides in length) are size-selected by gel electrophoresis. Adapters are then ligated to the 3' and 5' ends of the RPFs. The ligated fragments are reverse transcribed to cDNA, which is then amplified by PCR to generate a sequencing library.

  • Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to the reference transcriptome. The number of reads mapping to each gene is quantified to determine the ribosome occupancy, which is a measure of translation efficiency. Changes in ribosome occupancy between the PF-06446846-treated and vehicle-treated samples reveal the on- and off-target effects of the compound.

In Vitro Translation Assay

In vitro translation assays are used to directly measure the effect of a compound on the synthesis of a specific protein in a cell-free system. A common approach involves using a luciferase reporter fused to the target protein sequence.

Detailed Methodology:

  • Template Preparation: An mRNA template is generated that encodes a fusion protein of the N-terminal region of PCSK9 (containing the stalling sequence) and a reporter enzyme, such as firefly luciferase. A control template encoding only luciferase is also prepared.

  • In Vitro Translation Reaction: The in vitro translation reaction is set up using a HeLa cell lysate-based system, which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.).

  • Compound Addition: this compound is added to the reaction at various concentrations. A vehicle control is also included.

  • Incubation: The reactions are incubated at 30-37°C for a sufficient time (e.g., 60-90 minutes) to allow for protein synthesis.

  • Luciferase Assay: After the incubation period, a luciferase substrate is added to each reaction. The resulting luminescence, which is proportional to the amount of synthesized luciferase, is measured using a luminometer.

  • Data Analysis: The luminescence signal from the PCSK9-luciferase fusion construct is compared to the control luciferase construct to determine the specific inhibitory effect of PF-06446846 on PCSK9 translation. The IC50 value is calculated from the dose-response curve.

Signaling Pathway Context

PF-06446846's inhibition of PCSK9 translation has direct implications for cholesterol homeostasis. By reducing the levels of secreted PCSK9, PF-06446846 prevents the degradation of the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes. This leads to increased LDLR recycling and enhanced clearance of LDL cholesterol from the bloodstream.

cluster_pathway PCSK9-Mediated LDLR Degradation Pathway PCSK9_mRNA PCSK9 mRNA Ribosome Ribosome PCSK9_mRNA->Ribosome Translation PCSK9_Protein PCSK9 Protein Ribosome->PCSK9_Protein LDLR LDLR PCSK9_Protein->LDLR Binds to LDLR on cell surface Endosome Endosome PCSK9_Protein->Endosome LDLR->Endosome Internalization with LDL LDL LDL LDL->LDLR Endosome->LDLR LDLR Recycling (Inhibited by PCSK9) Lysosome Lysosome Endosome->Lysosome PCSK9 promotes LDLR degradation PF06446846 PF-06446846 PF06446846->Ribosome Inhibits Translation

Figure 3: Signaling pathway context of PF-06446846 action.

Conclusion

This compound represents a significant advancement in the field of targeted therapeutics, demonstrating that small molecules can be designed to selectively inhibit the translation of a single protein. Its high degree of selectivity for PCSK9, as confirmed by rigorous ribosome profiling and in vitro assays, underscores the potential of this novel mechanism of action. This technical guide provides a comprehensive overview of the target selectivity profile of PF-06446846, offering valuable data and methodological insights for the scientific community. Further research into this class of compounds could pave the way for the development of highly specific therapies for a range of diseases that are currently considered "undruggable."

References

An In-depth Technical Guide to the Ribosome Stalling Mechanism of PF-06446846 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06446846 hydrochloride is a pioneering small molecule inhibitor that selectively targets the translation of a small subset of proteins, most notably proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein (LDL) cholesterol levels. This document provides a comprehensive technical overview of the unique ribosome stalling mechanism employed by PF-06446846. By binding within the ribosomal exit tunnel and interacting with the nascent polypeptide chain, PF-06446846 induces a sequence-specific translational arrest. This guide details the molecular interactions, summarizes key quantitative data, outlines the experimental protocols used to elucidate this mechanism, and provides visual representations of the associated pathways and workflows.

Core Mechanism of Action: Selective Ribosome Stalling

PF-06446846 represents a novel class of therapeutic agents that function not by inhibiting a protein's activity directly, but by preventing its synthesis. The compound exerts its effect by engaging the ribosome during the elongation phase of translation in a highly specific manner.

The primary mechanism involves the binding of PF-06446846 to a eukaryotic-specific pocket within the nascent peptide exit tunnel of the 80S ribosome, formed by the 28S ribosomal RNA.[1][2] This binding alone is not sufficient to halt translation. The key to its selectivity lies in the interaction between the drug, the ribosome, and specific amino acid sequences of the nascent polypeptide chain being synthesized.[3]

For its principal target, PCSK9, PF-06446846 induces the ribosome to stall around codon 34.[3][4] This stalling is mediated by the sequence of the nascent chain as it passes through the exit tunnel.[3] The presence of PF-06446846 is thought to alter the path of the nascent chain, leading to a conformation that is incompatible with continued elongation.[1][2] Cryo-electron microscopy (cryo-EM) studies have revealed that PF-06446846 arrests the translating ribosome in a rotated state, where the peptidyl-tRNA is improperly docked in the peptidyl transferase center, thus preventing translocation.[1][2] This selective stalling of protein synthesis has been demonstrated to be highly specific, affecting only a very small number of proteins within the cell.[3]

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of PF-06446846.

ParameterValueCell Line/SystemReference
IC50 (PCSK9 Secretion) 0.3 µMHuh7 cells[4][5]
IC50 (PCSK9(1–35)-luciferase expression) 2 µMHeLa cell-free translation[6]
Binding Affinity (Kd) to human ribosomes 7.0 µMPurified human ribosomes[6]

Table 1: In Vitro Efficacy and Binding of PF-06446846.

Animal ModelDosingEffectReference
Rat5-50 mg/kg/day (oral gavage for 14 days)Dose-dependent reduction in plasma PCSK9 and total cholesterol[4]

Table 2: In Vivo Efficacy of PF-06446846.

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of action of PF-06446846 in the context of PCSK9 translation and its downstream effect on LDL cholesterol.

PF_06446846_Mechanism cluster_translation Ribosomal Translation of PCSK9 mRNA cluster_inhibition Inhibition by PF-06446846 cluster_downstream Downstream Cellular Effects PCSK9_mRNA PCSK9 mRNA Ribosome 80S Ribosome PCSK9_mRNA->Ribosome Initiation Nascent_Chain Nascent PCSK9 Polypeptide Ribosome->Nascent_Chain Elongation Stalled_Complex Stalled Ribosome- Nascent Chain Complex PCSK9_Protein Functional PCSK9 Protein Nascent_Chain->PCSK9_Protein Termination & Folding Nascent_Chain->Stalled_Complex LDLR_Degradation LDLR Degradation PCSK9_Protein->LDLR_Degradation Promotes PF_06446846 PF-06446846 PF_06446846->Ribosome Reduced_PCSK9 Reduced Secreted PCSK9 Stalled_Complex->Reduced_PCSK9 Leads to Reduced_PCSK9->LDLR_Degradation Inhibits Increased_LDLR Increased Cell Surface LDLR LDLR_Degradation->Increased_LDLR Prevents Reduced_LDL Reduced Plasma LDL Cholesterol Increased_LDLR->Reduced_LDL Leads to

Caption: Mechanism of PF-06446846-induced ribosome stalling and its downstream effects.

Experimental Protocols

The elucidation of PF-06446846's mechanism of action has relied on a suite of advanced molecular biology and structural biology techniques. Below are detailed methodologies for the key experiments cited in the research.

Ribosome Profiling

Objective: To identify the precise locations on mRNA transcripts where ribosomes are stalled by PF-06446846.

Methodology:

  • Cell Treatment: Huh7 cells are cultured and treated with either PF-06446846 (e.g., 1.5 µM) or a vehicle control for a specified duration (e.g., 10 minutes or 1 hour).[3]

  • Translation Arrest: Translation is arrested by the addition of cycloheximide.

  • Cell Lysis and Nuclease Digestion: Cells are lysed, and the lysate is treated with RNase I to digest mRNA that is not protected by ribosomes. This results in ribosome-protected mRNA fragments (RPFs).

  • Ribosome Isolation: Monosomes are isolated by sucrose density gradient centrifugation.

  • RPF Extraction: The RPFs (typically ~28-30 nucleotides in length) are extracted from the isolated ribosomes.

  • Library Preparation: A sequencing library is prepared from the RPFs. This involves 3' adapter ligation, reverse transcription to cDNA, circularization, and PCR amplification.

  • Deep Sequencing: The library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads are aligned to a reference genome/transcriptome. The density of reads at specific codon positions is calculated and compared between the PF-06446846-treated and control samples to identify stall sites.[3]

Ribosome_Profiling_Workflow Cell_Culture Cell Culture (e.g., Huh7) Treatment Treatment with PF-06446846 or Vehicle Cell_Culture->Treatment Lysis Cell Lysis & Nuclease Digestion (RNase I) Treatment->Lysis Sucrose_Gradient Sucrose Gradient Centrifugation Lysis->Sucrose_Gradient Monosome_Isolation Monosome Isolation Sucrose_Gradient->Monosome_Isolation RPF_Extraction RPF Extraction Monosome_Isolation->RPF_Extraction Library_Prep Sequencing Library Preparation RPF_Extraction->Library_Prep Sequencing Deep Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis: Alignment & Stall Site Identification Sequencing->Data_Analysis

Caption: Experimental workflow for ribosome profiling.

In Vitro Translation and Toeprinting Assays

Objective: To confirm ribosome stalling at specific sites in a cell-free system and to map the 3' boundary of the stalled ribosome.

Methodology:

  • Template Preparation: A DNA template encoding the mRNA of interest (e.g., a PCSK9-luciferase fusion construct) is prepared.

  • In Vitro Translation: The mRNA is translated in a cell-free system, such as a HeLa cell extract or rabbit reticulocyte lysate, in the presence of PF-06446846 or a vehicle control.[6]

  • Primer Annealing: A fluorescently labeled DNA primer complementary to a region downstream of the expected stall site is annealed to the mRNA.

  • Reverse Transcription: Reverse transcriptase is added to synthesize cDNA. The enzyme will extend the primer until it is blocked by the stalled ribosome.

  • Denaturation and Analysis: The reaction products are denatured, and the resulting cDNA fragments are separated by size using capillary electrophoresis or a sequencing gel.

  • Stall Site Identification: The lengths of the cDNA fragments (the "toeprints") indicate the position of the leading edge of the stalled ribosome, allowing for precise mapping of the stall site.[6]

Toeprinting_Assay_Workflow mRNA_Template mRNA Template (e.g., PCSK9-luciferase) In_Vitro_Translation In Vitro Translation (with PF-06446846) mRNA_Template->In_Vitro_Translation Primer_Annealing Anneal Fluorescently Labeled Primer In_Vitro_Translation->Primer_Annealing Reverse_Transcription Reverse Transcription Primer_Annealing->Reverse_Transcription cDNA_Fragments Generation of Truncated cDNA Fragments (Toeprints) Reverse_Transcription->cDNA_Fragments Analysis Size Separation by Electrophoresis cDNA_Fragments->Analysis Stall_Site_Mapping Mapping of the Ribosome Stall Site Analysis->Stall_Site_Mapping

Caption: Experimental workflow for the toeprinting assay.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To visualize the three-dimensional structure of the PF-06446846-stalled ribosome-nascent chain complex at near-atomic resolution.

Methodology:

  • Preparation of Stalled Ribosome-Nascent Chain Complexes (RNCs): RNCs are generated by in vitro translation of a specific mRNA (e.g., PCSK9 or CDH1) in the presence of PF-06446846 to induce stalling.

  • Purification: The stalled RNCs are purified, often using an affinity tag on the nascent chain.

  • Grid Preparation: A small volume of the purified RNC solution is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane to vitrify the sample.

  • Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of the RNCs in different orientations.

  • Image Processing: The images are processed to identify individual RNC particles. These particles are then aligned and classified to generate 2D class averages.

  • 3D Reconstruction: The 2D class averages are used to reconstruct a 3D map of the RNC.

  • Model Building and Refinement: An atomic model of the ribosome, nascent chain, tRNAs, and PF-06446846 is built into the 3D map and refined to high resolution.[1][2]

Cell-Based PCSK9 Secretion Assay

Objective: To quantify the inhibitory effect of PF-06446846 on the secretion of PCSK9 from cultured cells.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., Huh7) are cultured in multi-well plates.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound.

  • Incubation: The cells are incubated for a specified period to allow for PCSK9 synthesis and secretion.

  • Supernatant Collection: The cell culture supernatant, containing the secreted PCSK9, is collected.

  • Quantification of PCSK9: The concentration of PCSK9 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The PCSK9 concentrations are plotted against the PF-06446846 concentrations, and the IC50 value is calculated.[4][5]

Conclusion

This compound represents a paradigm shift in targeting disease-causing proteins. Its unique mechanism of sequence-specific ribosome stalling, mediated by its interaction with the nascent polypeptide chain within the ribosomal exit tunnel, opens up new avenues for therapeutic intervention against proteins previously considered "undruggable." The combination of ribosome profiling, in vitro translation assays, cryo-EM, and cell-based assays has been instrumental in dissecting this intricate mechanism. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to explore and expand upon this novel therapeutic strategy.

References

The Selective Inhibition of PCSK9 Translation by PF-06446846 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism and effects of PF-06446846 hydrochloride, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation. This compound represents a promising oral therapeutic strategy for managing hypercholesterolemia by selectively targeting the synthesis of the PCSK9 protein.

Core Mechanism of Action: Ribosomal Stalling

PF-06446846 is an orally active compound that directly and selectively inhibits the translation of PCSK9.[1] Its mechanism of action is unique among cholesterol-lowering agents. Instead of targeting the circulating PCSK9 protein, PF-06446846 acts at the level of protein synthesis by stalling the 80S ribosome as it translates the PCSK9 messenger RNA (mRNA).[1][2] This stalling event is highly specific, occurring in the vicinity of codon 34 of the PCSK9 transcript.[3][4][5][6] The activity of the compound is dependent on the specific amino acid sequence of the nascent polypeptide chain as it traverses the ribosome exit tunnel.[5] By binding within this tunnel, PF-06446846 appears to induce a kink in the growing protein, which halts its progression and, consequently, the entire translation process.[7] This targeted approach ensures a high degree of selectivity for PCSK9, with minimal impact on the synthesis of other proteins.[5][7][8]

The conventional role of PCSK9 is to promote the degradation of low-density lipoprotein (LDL) receptors in the liver.[9][10][11] By binding to these receptors, PCSK9 targets them for lysosomal degradation, which in turn reduces the liver's ability to clear LDL cholesterol ("bad cholesterol") from the bloodstream.[10][11] By inhibiting the production of PCSK9, PF-06446846 effectively increases the number of LDL receptors on the surface of liver cells, leading to enhanced clearance of LDL cholesterol from the plasma.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of PF-06446846

AssayCell LineParameterValueReference
PCSK9 SecretionHuh7IC500.3 µM[3][4]
PCSK9(1–35)-luciferase Expression-IC502 µM[1]

Table 2: In Vivo Efficacy of PF-06446846 in Rats (14-day study)

Dosage (Oral Gavage)Effect on Plasma PCSK9Effect on Total CholesterolReference
5 mg/kg/dayDose-dependent loweringDose-dependent lowering[3][4][5]
15 mg/kg/dayDose-dependent loweringDose-dependent lowering[4][5]
50 mg/kg/dayDose-dependent loweringDose-dependent lowering[3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Huh7 Cell-Based PCSK9 Secretion Assay

This assay is designed to measure the inhibitory effect of PF-06446846 on the secretion of PCSK9 from a human hepatoma cell line (Huh7).

  • Cell Culture: Huh7 cells are cultured in appropriate media and conditions to ensure optimal growth and protein expression.

  • Compound Treatment: Cells are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: The treated cells are incubated for a specified period to allow for PCSK9 synthesis and secretion.

  • Sample Collection: The cell culture supernatant, containing the secreted PCSK9, is collected.

  • PCSK9 Quantification: The concentration of PCSK9 in the supernatant is quantified using a sensitive and specific method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value, representing the concentration of PF-06446846 that inhibits 50% of PCSK9 secretion, is calculated from the dose-response curve.

In Vivo Rat Study for Plasma PCSK9 and Cholesterol Levels

This study evaluates the in vivo efficacy of orally administered PF-06446846.

  • Animal Model: Male Sprague-Dawley rats are used for the study.

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the start of the experiment.

  • Dosing: PF-06446846 is administered daily via oral gavage at different dose levels (e.g., 5, 15, and 50 mg/kg/day) for a period of 14 days.[4][5] A control group receives the vehicle.

  • Blood Sampling: Blood samples are collected at specified time points to measure plasma concentrations of both PF-06446846 and PCSK9.

  • Lipid Profile Analysis: At the end of the study, blood is collected from fasted animals to determine total plasma cholesterol levels.

  • Data Analysis: The data is analyzed to determine the dose-dependent effects of PF-06446846 on plasma PCSK9 and total cholesterol levels.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of PCSK9 and the experimental workflow for evaluating PF-06446846.

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds LDL LDL LDL->LDLR Binds Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome PCSK9 directs LDLR for degradation Recycling_Vesicle Recycling to Cell Surface Endosome->Recycling_Vesicle LDLR recycling (PCSK9 absent) Recycling_Vesicle->LDLR

Caption: PCSK9 signaling pathway leading to LDL receptor degradation.

PF06446846_Mechanism PCSK9_mRNA PCSK9 mRNA Ribosome 80S Ribosome PCSK9_mRNA->Ribosome Translation Initiation Nascent_Peptide Nascent PCSK9 Polypeptide Ribosome->Nascent_Peptide Elongation Stalled_Complex Stalled Ribosome-mRNA- Nascent Peptide Complex Ribosome->Stalled_Complex Translation Stalls at Codon ~34 PF06446846 PF-06446846 PF06446846->Ribosome Binds to Ribosome Exit Tunnel No_PCSK9 No Functional PCSK9 Protein Produced Stalled_Complex->No_PCSK9

Caption: Mechanism of PF-06446846 in halting PCSK9 translation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Huh7_Cells Huh7 Cells Compound_Treatment Treat with PF-06446846 Huh7_Cells->Compound_Treatment PCSK9_Quantification Quantify Secreted PCSK9 (ELISA) Compound_Treatment->PCSK9_Quantification IC50_Determination Determine IC50 PCSK9_Quantification->IC50_Determination Oral_Dosing Daily Oral Dosing (14 days) IC50_Determination->Oral_Dosing Informs In Vivo Dosing Rat_Model Sprague-Dawley Rats Rat_Model->Oral_Dosing Plasma_Analysis Analyze Plasma PCSK9 and Cholesterol Oral_Dosing->Plasma_Analysis Efficacy_Assessment Assess Dose-Dependent Efficacy Plasma_Analysis->Efficacy_Assessment

Caption: Experimental workflow for evaluating PF-06446846 efficacy.

Conclusion and Future Directions

This compound presents a novel and highly selective mechanism for lowering LDL cholesterol by inhibiting the translation of PCSK9. Its oral bioavailability and potent in vivo activity make it an attractive candidate for the treatment of hypercholesterolemia. Further research and clinical trials are necessary to fully elucidate its therapeutic potential and long-term safety profile in humans. The unique mechanism of selectively stalling ribosome translation opens up new avenues for drug discovery, potentially targeting other "undruggable" proteins involved in various diseases.

References

An In-depth Technical Guide to PF-06446846 Hydrochloride (CAS Number: 1632250-50-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06446846 hydrochloride is a novel, orally active small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By inducing ribosome stalling during the synthesis of PCSK9, PF-06446846 effectively reduces plasma PCSK9 levels, leading to a subsequent decrease in total cholesterol.[1][2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, intended to support further research and development in the field of cardiovascular disease and lipid metabolism.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 1632250-50-0[2]
Formal Name N-(3-chloro-2-pyridinyl)-N-((3R)-3-piperidinyl)-4-(3H-1,2,3-triazolo[4,5-b]pyridin-3-yl)-benzamide, hydrochloride[2]
Chemical Formula C₂₂H₂₀ClN₇O · HCl[2]
Molecular Weight 470.36 g/mol [2]
Purity ≥98%[2]
Appearance Solid[2]
Solubility DMSO: ≥10 mg/mL[2]
Storage Store at -20°C for long-term[2]

Mechanism of Action: Selective Ribosome Stalling

PF-06446846 employs a unique mechanism of action by selectively inhibiting the translation of PCSK9 mRNA. It achieves this by engaging the nascent polypeptide chain within the ribosomal exit tunnel, inducing a stall in the ribosome at approximately codon 34 of the PCSK9 transcript.[1] This sequence-specific stalling prevents the synthesis of the full-length PCSK9 protein, leading to reduced secretion and lower circulating levels of PCSK9.

The reduction in PCSK9 levels has a direct impact on cholesterol homeostasis. Under normal conditions, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3] By decreasing the amount of circulating PCSK9, PF-06446846 prevents the degradation of LDLRs. This leads to an increased number of LDLRs on the cell surface, which in turn enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.

PF-06446846_Mechanism_of_Action cluster_Transcription_Translation Transcription & Translation cluster_Inhibition Inhibition by PF-06446846 cluster_Downstream_Effects Downstream Effects PCSK9_Gene PCSK9 Gene PCSK9_mRNA PCSK9 mRNA PCSK9_Gene->PCSK9_mRNA Transcription Ribosome Ribosome PCSK9_mRNA->Ribosome Translation Initiation PCSK9_Protein PCSK9 Protein (Full-length) Ribosome->PCSK9_Protein Elongation & Release Stalled_Ribosome Stalled Ribosome (at codon 34) Ribosome->Stalled_Ribosome Induces Stall PF06446846 PF-06446846 PF06446846->Ribosome Binds to nascent chain in exit tunnel No_PCSK9_Protein No full-length PCSK9 produced Stalled_Ribosome->No_PCSK9_Protein Inhibits Elongation Reduced_PCSK9 Reduced Circulating PCSK9 No_PCSK9_Protein->Reduced_PCSK9 Increased_LDLR Increased LDLR on Hepatocytes Reduced_PCSK9->Increased_LDLR Prevents LDLR degradation Reduced_LDL Reduced Plasma LDL-C Increased_LDLR->Reduced_LDL Enhances LDL-C clearance

Caption: Mechanism of action of PF-06446846.

Preclinical Data

In Vitro Activity

PF-06446846 has demonstrated potent and selective inhibition of PCSK9 secretion in human hepatocyte-derived Huh7 cells.

ParameterValueCell LineReference
IC₅₀ (PCSK9 Secretion) 0.3 µMHuh7[1]
In Vivo Efficacy in Rats

Oral administration of PF-06446846 to Sprague-Dawley rats resulted in a dose-dependent reduction in plasma PCSK9 and total cholesterol levels.

Table 3.2.1: Effect of a Single Oral Dose of PF-06446846 on Plasma PCSK9 in Rats [1]

Dose (mg/kg)Time (hours)Mean Plasma PCSK9 (% of Vehicle)
153~60%
156~40%
503~40%
506~20%

Table 3.2.2: Effect of 14-Day Oral Dosing of PF-06446846 on Plasma Parameters in Rats (24h post-last dose) [1]

Dose (mg/kg/day)Mean Plasma PCSK9 (% of Vehicle)Mean Total Cholesterol (% of Vehicle)
5~80%~90%
15~50%~75%
50~30%~60%
Pharmacokinetics in Rats

Pharmacokinetic parameters were assessed in rats following single and multiple oral doses of PF-06446846.

Table 3.3.1: Pharmacokinetic Parameters of PF-06446846 in Rats After a Single Oral Dose [4]

Dose (mg/kg)Cmax (ng/mL)Tmax (hours)AUC₀₋₂₄ (ng·h/mL)
5134 ± 343.0 ± 0.01140 ± 220
15457 ± 1094.2 ± 1.94680 ± 970
501830 ± 5406.0 ± 0.025000 ± 7400

Table 3.3.2: Pharmacokinetic Parameters of PF-06446846 in Rats After 12 Days of Oral Dosing [4]

Dose (mg/kg/day)Cmax (ng/mL)Tmax (hours)AUC₀₋₂₄ (ng·h/mL)
5129 ± 183.0 ± 0.01200 ± 190
15422 ± 1174.8 ± 1.64730 ± 1200
501950 ± 6205.4 ± 1.326900 ± 8400
Data are presented as mean ± standard deviation.
Toxicology

Preliminary toxicology studies have reported cytotoxicity against rat bone marrow and human CD34+ cells at micromolar concentrations.

Cell TypeIC₅₀ (µM)
Rat Bone Marrow2.9
Human CD34+2.7

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the coupling of two key intermediates: (R)-N-(3-chloropyridin-2-yl)piperidin-3-amine and 4-(3H-[1][2][5]triazolo[4,5-b]pyridin-3-yl)benzoic acid.

Synthesis_Workflow cluster_Intermediate1 Intermediate 1 Synthesis cluster_Intermediate2 Intermediate 2 Synthesis Start1 Commercially Available Chiral Piperidine Precursor Step1A Protection/Activation Start1->Step1A Step1B Coupling with 2,3-dichloropyridine Step1A->Step1B Intermediate1 (R)-N-(3-chloropyridin-2-yl) piperidin-3-amine Step1B->Intermediate1 Coupling Amide Coupling (e.g., using HATU or similar) Intermediate1->Coupling Start2 4-aminobenzoic acid derivative Step2A Diazotization Start2->Step2A Step2B Cyclization with 2-aminopyridine derivative Step2A->Step2B Intermediate2 4-(3H-[1,2,3]triazolo[4,5-b] pyridin-3-yl)benzoic acid Step2B->Intermediate2 Intermediate2->Coupling Final_Product PF-06446846 Coupling->Final_Product HCl_Salt HCl Salt Formation Final_Product->HCl_Salt Final_HCl This compound HCl_Salt->Final_HCl

Caption: General synthetic workflow for this compound.

A detailed, step-by-step synthesis protocol is proprietary and not publicly available. However, the general approach involves standard organic chemistry transformations. The synthesis of related triazolopyridine and aminopiperidine moieties has been described in the chemical literature.

PCSK9 Secretion Assay (Huh7 Cells)

This assay quantifies the amount of PCSK9 secreted by Huh7 cells into the culture medium following treatment with the test compound.

  • Cell Culture: Plate Huh7 cells in a suitable multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for PCSK9 secretion.

  • Sample Collection: Collect the conditioned medium from each well.

  • Quantification: Measure the concentration of PCSK9 in the conditioned medium using a commercially available PCSK9 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the PCSK9 concentrations to a control protein (e.g., total protein in the cell lysate) and calculate the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

Ribosome Profiling

Ribosome profiling is a powerful technique used to determine the precise locations of ribosomes on mRNA transcripts on a genome-wide scale.

  • Cell Treatment: Treat Huh7 cells with PF-06446846 or vehicle for a specified time.

  • Lysis and Nuclease Digestion: Lyse the cells and treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

  • Ribosome Isolation: Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient centrifugation or other suitable methods.

  • Library Preparation: Extract the RNA footprints and prepare a sequencing library. This typically involves ligation of adapters to the 3' and 5' ends of the RNA fragments, reverse transcription to cDNA, and PCR amplification.

  • Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the ribosome footprints. Analyze the data to identify regions of increased ribosome occupancy, indicating ribosome stalling.

Ribosome_Profiling_Workflow Cell_Culture Cell Culture (e.g., Huh7) Compound_Treatment Treat with PF-06446846 or Vehicle Cell_Culture->Compound_Treatment Lysis Cell Lysis Compound_Treatment->Lysis Nuclease_Digestion RNase I Digestion Lysis->Nuclease_Digestion Ribosome_Isolation Isolate Ribosome-Protected Fragments (RPFs) Nuclease_Digestion->Ribosome_Isolation RNA_Extraction Extract RNA Footprints Ribosome_Isolation->RNA_Extraction Library_Prep Sequencing Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis and Footprint Mapping Sequencing->Data_Analysis

Caption: General workflow for ribosome profiling experiments.

In Vivo Rat Study

This protocol outlines the general procedure for evaluating the efficacy of PF-06446846 in a rat model.

  • Animal Model: Use male Sprague-Dawley rats.

  • Acclimation: Acclimate the animals to the housing conditions for at least one week before the study.

  • Dosing: Prepare a formulation of this compound suitable for oral gavage (e.g., in a vehicle such as 0.5% methylcellulose). Administer the compound or vehicle control to the rats daily for the duration of the study (e.g., 14 days).

  • Blood Sampling: Collect blood samples at specified time points (e.g., pre-dose and at various times post-dose) via a suitable method (e.g., tail vein).

  • Plasma Analysis: Process the blood to obtain plasma. Measure plasma PCSK9 concentrations using a species-specific ELISA kit and total cholesterol levels using a standard enzymatic assay.

  • Data Analysis: Analyze the data to determine the effect of PF-06446846 on plasma PCSK9 and cholesterol levels compared to the vehicle control group.

Conclusion

This compound represents a promising new class of oral therapies for hypercholesterolemia. Its unique mechanism of selectively inhibiting PCSK9 translation through ribosome stalling offers a novel approach to upregulating LDLR and reducing plasma LDL-C. The preclinical data presented in this guide demonstrate its potential efficacy. Further research is warranted to fully elucidate its pharmacokinetic and safety profile in other species and ultimately in humans. This technical guide provides a foundational resource for scientists and researchers working on the development of next-generation lipid-lowering therapies.

References

Preclinical Profile of PF-06446846 Hydrochloride: A Selective PCSK9 Translation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-06446846 hydrochloride is a novel, orally active small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] By inducing ribosomal stalling during the translation of PCSK9 mRNA, PF-06446846 effectively reduces the levels of circulating PCSK9, a key regulator of low-density lipoprotein cholesterol (LDL-C).[1][3] This unique mechanism of action presents a promising therapeutic strategy for the management of hypercholesterolemia. This document provides a comprehensive overview of the preclinical research findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action

PF-06446846 exerts its pharmacological effect through a highly specific mechanism that involves the engagement of the ribosome nascent chain complex during protein synthesis.[1][3] The compound selectively targets the translation of PCSK9 mRNA, inducing the 80S ribosome to stall around codon 34.[1][2] This stalling is dependent on the amino acid sequence of the nascent PCSK9 polypeptide chain within the ribosome exit tunnel.[1] The consequence of this ribosomal stalling is the specific inhibition of PCSK9 protein production, leading to decreased secretion and lower circulating levels of PCSK9.[1][4]

PF-06446846_Mechanism_of_Action cluster_translation Ribosomal Translation of PCSK9 mRNA cluster_inhibition Inhibition by PF-06446846 mRNA PCSK9 mRNA Ribosome 80S Ribosome mRNA->Ribosome Translation Initiation Nascent_Chain Nascent PCSK9 Polypeptide Chain Ribosome->Nascent_Chain Elongation Stalled_Complex Stalled Ribosome-Nascent Chain Complex Ribosome->Stalled_Complex Induces Stalling at Codon 34 PF06446846 PF-06446846 PF06446846->Ribosome Binds to Ribosome-Nascent Chain Complex Inhibition Inhibition of PCSK9 Protein Synthesis Stalled_Complex->Inhibition Results in

Caption: Mechanism of action of PF-06446846.

Quantitative In Vitro Data

The in vitro activity of PF-06446846 was assessed in various cell-based and cell-free assays to determine its potency and selectivity.

Assay TypeCell Line/SystemEndpointIC50Reference
PCSK9 SecretionHuh7 cellsInhibition of PCSK9 secretion0.3 µM[2][5]
PCSK9 TranslationHeLa cell-derived in vitro translationInhibition of PCSK9(1–35)-luciferase expression2 µM[4][5]
CytotoxicityRat Lin(-) bone marrow cellsCell viability2.9 µM[4]
CytotoxicityHuman CD34+ cellsCell viability2.7 µM[4]

Quantitative In Vivo Data

The in vivo efficacy of PF-06446846 was evaluated in a rat model. Oral administration of the compound led to a dose-dependent reduction in plasma PCSK9 and total cholesterol levels.

Plasma PCSK9 Reduction in Rats
Dose (mg/kg/day)Treatment DurationPlasma PCSK9 ReductionReference
5, 15, 5014 daysDose-dependent decrease[1][2]
Plasma Cholesterol Reduction in Rats
Dose (mg/kg/day)Treatment DurationPlasma Total Cholesterol ReductionReference
5, 15, 5014 daysDose-dependent decrease[1][2]

Experimental Protocols

In Vitro PCSK9 Secretion Assay
  • Cell Line: Huh7 human hepatoma cells were utilized.

  • Treatment: Cells were incubated with varying concentrations of this compound.

  • Endpoint Measurement: The concentration of secreted PCSK9 in the cell culture medium was quantified using a commercial ELISA kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.[2][5]

In Vitro Translation Assay
  • System: A HeLa cell-derived in vitro translation system was used.

  • Construct: A PCSK9-luciferase fusion construct containing the first 35 residues of PCSK9 was employed.

  • Treatment: The in vitro translation reaction was performed in the presence of different concentrations of PF-06446846.

  • Endpoint Measurement: Luciferase activity was measured as an indicator of protein synthesis.

  • Data Analysis: The IC50 value was determined by analyzing the inhibition of luciferase expression.[1]

In Vivo Rat Study
  • Animal Model: Male Sprague-Dawley rats were used for the study.

  • Drug Administration: this compound was administered orally via gavage at doses of 5, 15, and 50 mg/kg daily for 14 consecutive days.[1][2]

  • Sample Collection: Blood samples were collected at various time points to measure plasma concentrations of PF-06446846 and PCSK9.

  • Biochemical Analysis: Plasma PCSK9 levels were measured by a commercial ELISA.[6] Total plasma cholesterol levels were assessed in fasted animals.[1][6]

  • Data Analysis: Statistical analysis was performed to determine the significance of the observed reductions in plasma PCSK9 and total cholesterol compared to the vehicle-treated control group.[6]

In_Vivo_Rat_Study_Workflow cluster_setup Study Setup cluster_dosing Dosing Regimen cluster_sampling Sample Collection cluster_analysis Analysis Animal_Model Male Sprague-Dawley Rats Grouping Grouping: - Vehicle Control - PF-06446846 (5, 15, 50 mg/kg) Animal_Model->Grouping Dosing Oral Gavage Daily for 14 Days Grouping->Dosing Blood_Collection Blood Sampling (Multiple Time Points) Dosing->Blood_Collection PCSK9_ELISA Plasma PCSK9 Measurement (ELISA) Blood_Collection->PCSK9_ELISA Cholesterol_Analysis Total Plasma Cholesterol Measurement Blood_Collection->Cholesterol_Analysis Stats Statistical Analysis PCSK9_ELISA->Stats Cholesterol_Analysis->Stats

Caption: Workflow for the in vivo rat efficacy study.

Signaling Pathway and Downstream Effects

The inhibition of PCSK9 translation by PF-06446846 leads to a cascade of events that ultimately results in lower plasma LDL-C levels. Reduced PCSK9 production leads to decreased degradation of the LDL receptor (LDLR) in hepatocytes. This, in turn, increases the number of LDLRs on the cell surface, enhancing the clearance of LDL-C from the circulation.

PCSK9_Inhibition_Pathway PF06446846 PF-06446846 PCSK9_Translation PCSK9 mRNA Translation PF06446846->PCSK9_Translation Inhibits PCSK9_Protein PCSK9 Protein PCSK9_Translation->PCSK9_Protein Produces LDLR_Degradation LDLR Degradation PCSK9_Protein->LDLR_Degradation Promotes Surface_LDLR Surface LDLR Expression LDLR_Degradation->Surface_LDLR Reduces LDL_Clearance LDL-C Clearance Surface_LDLR->LDL_Clearance Increases Plasma_LDL Plasma LDL-C LDL_Clearance->Plasma_LDL Reduces

Caption: Signaling pathway of PF-06446846 action.

Conclusion

The preclinical data for this compound demonstrate a novel and highly selective mechanism for reducing PCSK9 levels. By specifically inhibiting the translation of PCSK9, this compound effectively lowers circulating PCSK9 and, consequently, plasma cholesterol in animal models. These findings highlight the potential of targeting protein synthesis in a transcript-selective manner as a therapeutic approach for hypercholesterolemia and related cardiovascular diseases. Further investigation is warranted to fully elucidate the clinical potential of this innovative therapeutic agent.

References

A Deep Dive into PF-06446846 Hydrochloride: A Novel Regulator of LDL Cholesterol via Translational Inhibition of PCSK9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational compound PF-06446846 hydrochloride, a first-in-class small molecule designed to lower low-density lipoprotein (LDL) cholesterol. The document delves into its unique mechanism of action, presents key preclinical data, and outlines the experimental protocols used to elucidate its function.

Executive Summary

PF-06446846 is an orally active, highly selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2] Unlike monoclonal antibodies that bind to circulating PCSK9, PF-06446846 acts intracellularly by stalling the ribosome during the synthesis of the PCSK9 nascent peptide chain.[1][3] This novel mechanism prevents the production of PCSK9, a protein that plays a critical role in the degradation of LDL receptors (LDLR).[4][5] By preserving LDLR expression, PF-06446846 enhances the clearance of LDL cholesterol from the bloodstream, offering a promising new therapeutic strategy for the management of hypercholesterolemia.[4][6] Preclinical studies in rats have demonstrated its ability to reduce plasma PCSK9 and, consequently, total and LDL cholesterol levels.[1][4]

Mechanism of Action: Selective Ribosomal Stalling

PF-06446846 exerts its effect through a highly specific interaction with the ribosome-nascent chain complex. The molecule binds within the ribosome exit tunnel and, in a sequence-dependent manner, induces a stall in the translation of PCSK9 mRNA at approximately codon 34.[1][2] This stalling is mediated by the specific amino acid sequence of the nascent PCSK9 polypeptide chain as it traverses the exit tunnel.[1] Ribosome profiling experiments have confirmed the high selectivity of PF-06446846 for PCSK9, with minimal off-target effects on the translation of other proteins.[4]

dot

PCSK9 Signaling Pathway and PF-06446846 Inhibition cluster_0 Hepatocyte cluster_1 Normal Pathway cluster_2 LDL Uptake PCSK9 mRNA PCSK9 mRNA Ribosome 80S PCSK9 mRNA->Ribosome Translation Stalled Complex Ribosome-Nascent Chain-PF-06446846 Complex Ribosome->Stalled Complex Stalls at codon 34 PCSK9 Protein PCSK9 Protein Ribosome->PCSK9 Protein Synthesis PF-06446846 PF-06446846 PF-06446846->Ribosome Binds to exit tunnel LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization LDL LDL LDL->LDLR Binds Lysosome Lysosome LDL->Lysosome Degradation LDLR-LDL Complex LDLR-LDL Complex LDLR-LDL Complex->Endosome Internalization Endosome->LDLR Recycling Endosome->LDL Release Endosome->Lysosome Trafficking LDLR Degradation Degradation Lysosome->LDLR Degradation LDLR Recycling Recycling PCSK9 Protein (secreted) Secreted PCSK9 PCSK9 Protein (secreted)->LDLR Binds Bloodstream Bloodstream Bloodstream->LDL

Caption: PF-06446846 inhibits PCSK9 translation, increasing LDLR recycling.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of PF-06446846.

Table 1: In Vitro Activity

Cell LineParameterValueReference
Huh7IC50 for PCSK9 Secretion0.3 µM[2][4][5]

Table 2: In Vivo Efficacy in Rats (14-Day Study)

DoseChange in Total Plasma CholesterolChange in LDL CholesterolReference
50 mg/kg/day30% decrease58% decrease[4]

Table 3: In Vivo Pharmacodynamics in Rats (Single Dose)

DoseTime PointPlasma PCSK9 ReductionReference
50 mg/kg6 hoursStatistically significant[1]

Table 4: In Vivo Pharmacodynamics in Rats (12-Day Repeated Dosing)

DoseTime PointPlasma PCSK9 ReductionReference
50 mg/kg/day24 hours post 12th doseStatistically significant[1]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize PF-06446846.

Cell-Based PCSK9 Secretion Assay
  • Cell Line: Human hepatoma (Huh7) cells, which endogenously express and secrete PCSK9.

  • Methodology:

    • Huh7 cells are cultured in a suitable medium.

    • Cells are treated with varying concentrations of PF-06446846 or vehicle control (DMSO).

    • After a specified incubation period (e.g., 16-24 hours), the cell culture supernatant is collected.

    • The concentration of secreted PCSK9 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PCSK9 inhibition against the log concentration of PF-06446846.[7]

In Vivo Studies in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: PF-06446846 is administered orally via gavage.

  • Single-Dose Pharmacodynamics:

    • Rats are administered a single oral dose of PF-06446846 at various concentrations (e.g., 5, 15, 50 mg/kg).

    • Blood samples are collected at multiple time points post-dosing (e.g., 1, 3, 6, 24 hours).

    • Plasma is isolated, and PCSK9 concentrations are measured by ELISA.[1]

  • Repeated-Dose Efficacy and Pharmacodynamics:

    • Rats receive daily oral doses of PF-06446846 for a specified duration (e.g., 12 or 14 days).

    • Blood samples are collected periodically to measure plasma PCSK9 levels.

    • At the end of the study, terminal blood samples are collected for comprehensive lipid panel analysis, including total cholesterol, LDL cholesterol, and HDL cholesterol.[1][4]

    • Statistical analysis (e.g., ANOVA with Dunnett's post-hoc test) is used to determine the significance of the observed changes in lipid levels compared to the vehicle-treated control group.[1]

Ribosome Profiling
  • Objective: To identify the specific mRNA transcripts and the precise locations where PF-06446846 induces ribosomal stalling.

  • Methodology:

    • Huh7 cells are treated with PF-06446846 or a vehicle control.

    • Cells are lysed, and ribosome-mRNA complexes are stabilized.

    • Nuclease digestion is performed to degrade mRNA not protected by the ribosome.

    • The resulting ribosome-protected mRNA fragments (footprints) are isolated.

    • The footprints are converted into a cDNA library and subjected to high-throughput sequencing.

    • Sequencing reads are mapped to a reference transcriptome to determine the density of ribosomes at each codon of every expressed gene.

    • A significant accumulation of ribosome footprints at a specific location in the PF-06446846-treated sample compared to the control indicates a stall site.[4]

dot

Ribosome Profiling Workflow Cell Culture Huh7 Cell Culture Treatment Treatment with PF-06446846 or Vehicle Cell Culture->Treatment Lysis Cell Lysis and Ribosome Stabilization Treatment->Lysis Nuclease Digestion Nuclease Digestion of Unprotected mRNA Lysis->Nuclease Digestion Isolation Isolation of Ribosome- Protected Fragments Nuclease Digestion->Isolation Library Prep cDNA Library Preparation Isolation->Library Prep Sequencing High-Throughput Sequencing Library Prep->Sequencing Data Analysis Mapping Reads and Identifying Stall Sites Sequencing->Data Analysis

Caption: Workflow for identifying ribosome stall sites induced by PF-06446846.

Conclusion and Future Directions

This compound represents a paradigm shift in the development of PCSK9 inhibitors. Its unique mechanism of selective translational stalling offers the potential for an orally administered therapy for hypercholesterolemia. The high specificity for PCSK9, as demonstrated by ribosome profiling, is a key advantage of this approach. While the development of PF-06446846 itself was discontinued for strategic reasons, the proof-of-concept for selectively modulating protein translation with small molecules opens up new avenues for drug discovery against previously "undruggable" targets.[6] Further research into liver-targeted analogs and a deeper understanding of the structural basis for selective ribosome stalling will be critical for advancing this innovative therapeutic strategy.

References

Methodological & Application

Application Notes and Protocols for PF-06446846 Hydrochloride Cell-Based Assay in Huh7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06446846 hydrochloride is a potent and selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2] Its unique mechanism of action involves the specific stalling of the ribosome during the translation of PCSK9 mRNA, occurring around codon 34.[1][2] This inhibition is mediated by the interaction of PF-06446846 with the nascent PCSK9 polypeptide chain within the ribosomal exit tunnel.[3] By preventing the synthesis of PCSK9, PF-06446846 effectively increases the number of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, leading to enhanced clearance of LDL cholesterol from the bloodstream. This makes it a promising therapeutic agent for the management of hypercholesterolemia.[4]

The human hepatoma cell line, Huh7, is a widely used in vitro model for studying liver function and lipid metabolism, as these cells endogenously express and secrete PCSK9. This document provides detailed protocols for a cell-based assay to evaluate the inhibitory activity of this compound on PCSK9 secretion in Huh7 cells.

Signaling Pathway and Mechanism of Action

This compound acts at the level of protein synthesis to specifically inhibit the production of PCSK9. The following diagram illustrates the targeted signaling pathway.

PCSK9_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space PCSK9_gene PCSK9 Gene PCSK9_mRNA PCSK9 mRNA PCSK9_gene->PCSK9_mRNA Transcription Ribosome Ribosome PCSK9_mRNA->Ribosome Translation Initiation Nascent_Peptide Nascent PCSK9 Peptide Chain Ribosome->Nascent_Peptide Elongation Stalled_Ribosome Stalled Ribosome Complex Ribosome->Stalled_Ribosome Stalling at codon ~34 PF-06446846 PF-06446846 Hydrochloride PF-06446846->Stalled_Ribosome Secreted_PCSK9 Secreted PCSK9 Nascent_Peptide->Secreted_PCSK9 Completion & Secretion No_PCSK9 Reduced/ No Secreted PCSK9 Stalled_Ribosome->No_PCSK9 Inhibition of Translation Experimental_Workflow Seed_Cells Seed Huh7 cells in multi-well plates Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Prepare_Compound Prepare serial dilutions of This compound Incubate_24h->Prepare_Compound Treat_Cells Treat cells with compound dilutions (and vehicle control) Incubate_24h->Treat_Cells Prepare_Compound->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Collect_Supernatant Collect cell culture supernatant Incubate_48h->Collect_Supernatant Centrifuge_Sample Centrifuge to remove cell debris Collect_Supernatant->Centrifuge_Sample Store_Sample Store supernatant at -80°C or proceed to ELISA Centrifuge_Sample->Store_Sample ELISA Quantify PCSK9 using ELISA Store_Sample->ELISA

References

Application Notes and Protocols for PF-06446846 Hydrochloride Oral Gavage in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06446846 is an orally active, selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3][4][5] It acts by inducing the ribosome to stall during the translation of PCSK9 mRNA, specifically around codon 34, a mechanism mediated by the nascent chain's sequence within the ribosome exit tunnel.[2][6] This selective inhibition of PCSK9 synthesis leads to reduced levels of circulating PCSK9, a key regulator of cholesterol homeostasis.[3] Consequently, the degradation of low-density lipoprotein receptors (LDLR) on liver cells is prevented, resulting in increased LDLR availability and enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[3] Studies in rats have demonstrated that oral administration of PF-06446846 effectively lowers plasma PCSK9 and total cholesterol levels.[2][6][7][8]

These application notes provide a detailed protocol for the preparation and oral gavage administration of PF-06446846 hydrochloride in a rat model, based on established methodologies.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Rats

Dosage (mg/kg/day)Administration PeriodEffect on Plasma PCSK9Effect on Total CholesterolAnimal ModelReference
5, 15, 5014 daysDose-dependent reductionDose-dependent reductionMale Sprague-Dawley rats (6-8 weeks old)[1]
5014 daysSignificant reductionSignificant reductionNot specified[8]

Table 2: Formulation for Oral Gavage

ComponentRoleExample Formulation (for a 2.08 mg/mL solution)Reference
This compoundActive Pharmaceutical Ingredient20.8 mg/mL in DMSO (stock)[1]
DMSOSolubilizing agent100 µL of stock solution[1]
PEG300Vehicle400 µL[1]
Tween-80Surfactant/Emulsifier50 µL[1]
SalineDiluent450 µL[1]

Experimental Protocols

Materials and Equipment

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline solution (0.9% NaCl)

  • Male Sprague-Dawley rats (6-8 weeks old)

  • Standard rat chow and water ad libitum

  • Animal balance

  • Oral gavage needles (flexible, appropriate size for rats)

  • Syringes (1 mL or appropriate volume)

  • Vortex mixer

  • Personal Protective Equipment (lab coat, gloves, safety glasses)

Dose Preparation

This protocol is for the preparation of a 2.08 mg/mL dosing solution. Adjustments can be made based on the desired final concentration and dosing volume.

  • Prepare Stock Solution: Dissolve this compound in DMSO to achieve a concentration of 20.8 mg/mL.

  • Vehicle Preparation: In a sterile tube, combine 400 µL of PEG300 and 50 µL of Tween-80.

  • Combine and Mix: Add 100 µL of the this compound stock solution to the PEG300 and Tween-80 mixture. Vortex thoroughly until a homogenous solution is formed.

  • Final Dilution: Add 450 µL of sterile saline to the mixture and vortex again to ensure complete mixing. The final volume will be 1 mL.

  • Fresh Preparation: It is recommended to prepare the dosing solution fresh daily.

Oral Gavage Procedure

  • Animal Handling: Acclimatize the rats to the experimental conditions for at least one week prior to the start of the study. Handle the animals gently to minimize stress.

  • Dosage Calculation: Weigh each rat accurately before dosing to calculate the required volume of the drug solution based on its body weight and the target dose (e.g., 5, 15, or 50 mg/kg).

  • Administration:

    • Gently restrain the rat.

    • Measure the appropriate volume of the dosing solution into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and into the esophagus. Ensure the needle does not enter the trachea.

    • Slowly administer the solution.

    • Withdraw the gavage needle gently.

  • Monitoring: Observe the animal for a short period after dosing to ensure there are no immediate adverse reactions.

  • Frequency: For chronic studies, repeat the oral gavage procedure daily for the desired duration (e.g., 14 days).[1]

Mandatory Visualization

PF_06446846_Signaling_Pathway cluster_ribosome Ribosome cluster_molecule Small Molecule Inhibitor Ribosome 80S Ribosome Nascent_Chain PCSK9 Nascent Peptide Chain Ribosome->Nascent_Chain Elongation Stalled_Complex Stalled Ribosome-Nascent Chain Complex Nascent_Chain->Stalled_Complex Induces Stalling at Codon 34 PF06446846 PF-06446846 PF06446846->Nascent_Chain Binds to Nascent Chain in Exit Tunnel PCSK9_mRNA PCSK9 mRNA PCSK9_mRNA->Ribosome Translation Initiation Reduced_PCSK9 Reduced Secreted PCSK9 Stalled_Complex->Reduced_PCSK9 Inhibits Translation Experimental_Workflow cluster_preparation Preparation Phase cluster_dosing Dosing Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Dose_Preparation This compound Solution Preparation Acclimatization->Dose_Preparation Weighing Daily Animal Weighing Dose_Preparation->Weighing Gavage Oral Gavage Administration (Daily for 14 Days) Weighing->Gavage Blood_Collection Blood Sample Collection Gavage->Blood_Collection During/Post-Treatment Biochemical_Analysis Measurement of Plasma PCSK9 and Total Cholesterol Blood_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis of Results Biochemical_Analysis->Data_Analysis

References

Application Notes and Protocols for PF-06446846 Hydrochloride in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06446846 hydrochloride is a potent and selective small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3][4][5][6] It acts by engaging the ribosome nascent chain and selectively stalling the translation of PCSK9 mRNA.[3][4][7] This unique mechanism of action leads to a reduction in circulating PCSK9 levels, thereby increasing the availability of low-density lipoprotein receptors (LDLR) on hepatocytes and enhancing the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[8] These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, based on established preclinical studies.

Data Summary

The following table summarizes the quantitative data from a key in vivo study investigating the effects of this compound in a rat model.

ParameterDetails
Animal Model Male Sprague-Dawley (Crl:CD [SD]) rats, 6-8 weeks old[1][6]
Compound This compound[1][6]
Dosage 5, 15, and 50 mg/kg[1][6][8]
Administration Route Oral gavage[1][6]
Dosing Regimen Daily for 14 days[1][6][8]
Reported Effects Dose-dependent reduction of plasma PCSK9.[1][6][8] Statistically significant decrease in total plasma cholesterol (30%) and LDL cholesterol (58%) at the 50 mg/kg dose.[8]

Signaling Pathway

This compound selectively inhibits the translation of PCSK9. By reducing PCSK9 levels, it prevents the degradation of the LDL receptor, leading to increased LDL cholesterol uptake from the circulation.

PCSK9_Pathway cluster_ribosome Ribosome cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects PCSK9_mRNA PCSK9 mRNA Ribosome 80S Ribosome Nascent_Chain Nascent PCSK9 Polypeptide Stalled_Ribosome Stalled Ribosome (at codon ~34) Ribosome->Stalled_Ribosome PF06446846 PF-06446846 PF06446846->Ribosome Binds to nascent chain in exit tunnel PCSK9_Protein Decreased Secreted PCSK9 Protein Stalled_Ribosome->PCSK9_Protein Inhibits Translation LDLR Increased LDL Receptor on Hepatocyte Surface PCSK9_Protein->LDLR Reduced Degradation LDL_C Decreased Plasma LDL Cholesterol LDLR->LDL_C Increased Uptake

Mechanism of this compound.

Experimental Protocols

Formulation for Oral Gavage

This protocol describes the preparation of a vehicle formulation for the oral administration of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the vehicle, a 20.8 mg/mL stock in DMSO can be prepared.

  • For a 1 mL final volume of the dosing solution, combine the following in order:

    • 100 µL of the DMSO stock solution (e.g., 20.8 mg/mL).

    • 400 µL of PEG300. Mix thoroughly until the solution is clear.

    • 50 µL of Tween-80. Mix again until the solution is clear.

    • 450 µL of saline. Mix to a final homogeneous solution.

  • The prepared formulation should be used promptly. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

In Vivo Dosing and Monitoring Workflow

The following diagram outlines the typical workflow for an in vivo study investigating the efficacy of this compound in rats.

InVivo_Workflow cluster_prep Preparation cluster_dosing Dosing and Sample Collection cluster_analysis Analysis Acclimatization Acclimatize Male Sprague-Dawley Rats (6-8 weeks old) Group_Allocation Randomly Allocate to Vehicle and Treatment Groups Acclimatization->Group_Allocation Formulation Prepare PF-06446846 HCl Formulation and Vehicle Group_Allocation->Formulation Dosing Administer Compound or Vehicle via Oral Gavage Daily for 14 Days (5, 15, 50 mg/kg) Blood_Collection Collect Blood Samples at Predetermined Time Points Dosing->Blood_Collection Plasma_Separation Separate Plasma from Whole Blood Blood_Collection->Plasma_Separation PCSK9_ELISA Measure Plasma PCSK9 Concentration by ELISA Plasma_Separation->PCSK9_ELISA Cholesterol_Assay Measure Total and LDL Cholesterol Levels Plasma_Separation->Cholesterol_Assay Data_Analysis Analyze and Compare Data Between Groups PCSK9_ELISA->Data_Analysis Cholesterol_Assay->Data_Analysis

Workflow for in vivo evaluation.

Animal Husbandry and Dosing Procedure:

  • Acclimatization: House male Sprague-Dawley rats (6-8 weeks old) in standard laboratory conditions for a minimum of one week prior to the start of the experiment to allow for acclimatization.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, 5 mg/kg, 15 mg/kg, and 50 mg/kg this compound).

  • Dosing: Administer the prepared formulation or vehicle control once daily via oral gavage for 14 consecutive days. The volume of administration should be calculated based on the most recent body weight of each animal.

  • Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weights regularly.

  • Sample Collection: Collect blood samples at specified time points (e.g., pre-dose and at various times post-final dose) for subsequent analysis of plasma PCSK9 and cholesterol levels.

Endpoint Analysis:

  • PCSK9 Levels: Plasma concentrations of PCSK9 can be quantified using a commercially available ELISA kit.

  • Cholesterol Levels: Total and LDL cholesterol levels in the plasma can be measured using standard enzymatic assays.

Statistical Analysis:

Data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's multiple comparisons test) to compare the treatment groups to the vehicle control group. A p-value of ≤ 0.05 is typically considered statistically significant.

Safety Precautions

This compound is for research use only and has not been approved for human or veterinary use.[9] Standard laboratory safety procedures should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, lab coat, and safety glasses. For further information, consult the material safety data sheet (MSDS).

References

Application Notes and Protocols: PF-06446846 Hydrochloride Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06446846 hydrochloride is a potent and selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2][3] It exerts its effect by inducing ribosomal stalling specifically during the translation of PCSK9 mRNA, leading to reduced levels of circulating PCSK9 and consequently, lower LDL-cholesterol.[3][4] This document provides detailed protocols for the preparation of this compound stock solutions in DMSO for use in in vitro research applications. Adherence to these guidelines is crucial for ensuring solution integrity, concentration accuracy, and experimental reproducibility.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
Synonyms PF-846, PF-06446846 HCl[5]
Molecular Formula C₂₂H₂₁Cl₂N₇O[2]
Molecular Weight 470.36 g/mol [2]
CAS Number 1632250-50-0[2][6]
Appearance Solid powder[2]
Purity ≥98%[2][6]
Mechanism of Action Inhibits PCSK9 translation by stalling ribosomes.[1][3][4][1][3][4]
IC₅₀ 0.3 µM in Huh7 cells for PCSK9 secretion inhibition.[5][6][5][6]

Solubility in DMSO

The solubility of this compound in DMSO has been reported with some variability. It is crucial to use fresh, anhydrous DMSO to achieve optimal dissolution, as moisture can reduce solubility.[5][7]

Reported Solubility in DMSOMolar Concentration (approx.)NotesSource
0.1 - 1 mg/mL0.21 - 2.13 mMSlightly soluble.[6]
10 mM4.7 mg/mL[8]
87 mg/mL185 mMUse fresh DMSO.[7]
94 mg/mL199.85 mMUse fresh DMSO.[5]
100 mg/mL212.61 mMMay require sonication and warming to 60°C.[9]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Water bath or heat block (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a reliable method for preparing a commonly used 10 mM stock solution.

  • Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.70 mg.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. To continue the example, add 1 mL of DMSO to the 4.70 mg of powder.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution for 5-10 minutes.

    • If necessary, warm the solution to 37-60°C for a short period to aid dissolution, followed by vortexing.[9] Caution: Avoid excessive heating, which may degrade the compound.

  • Final Check: Once fully dissolved, the solution should be clear and free of particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes.[5][7]

    • Store the stock solution aliquots at -20°C for long-term storage (months to years) or at -80°C for extended stability (up to one year in solvent).[2][5][7] For short-term storage (days to weeks), 4°C is acceptable.[2]

Safety Precautions
  • This compound should be handled as a hazardous material.[6]

  • Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of the powder and contact with skin and eyes.[6]

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.

Visualizations

Signaling Pathway of PF-06446846 Action

PF06446846_Pathway cluster_ribosome Ribosome PCSK9_mRNA PCSK9 mRNA Ribosome_Stall Ribosome Stalling (at codon ~34) Nascent_Peptide Truncated PCSK9 (non-functional) Ribosome_Stall->Nascent_Peptide Results in PCSK9_Protein Functional PCSK9 Protein Ribosome_Stall->PCSK9_Protein Blocks Formation PF06446846 PF-06446846 Hydrochloride PF06446846->Ribosome_Stall Induces LDLR LDL Receptor (LDLR) PCSK9_Protein->LDLR Binds to LDLR_Degradation LDLR Degradation LDLR->LDLR_Degradation Leads to LDL_C_Uptake Increased LDL-C Clearance LDLR->LDL_C_Uptake Mediates

Caption: Mechanism of action for this compound.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start weigh Weigh PF-06446846 HCl start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check Check for Particulates dissolve->check sonicate Sonicate / Warm (optional) check->sonicate Particles Present aliquot Aliquot into Single-Use Vials check->aliquot Fully Dissolved sonicate->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for PF-06446846 Hydrochloride Formulation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06446846 hydrochloride is a potent and selective, orally active inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3] It exerts its mechanism of action by inducing ribosome stalling during the synthesis of PCSK9, leading to reduced levels of circulating PCSK9.[1][2] This reduction in PCSK9 prevents the degradation of low-density lipoprotein receptors (LDLR), resulting in increased clearance of LDL cholesterol from the bloodstream.[2] These characteristics make PF-06446846 a valuable tool for preclinical research in cardiovascular disease and lipid metabolism.

This document provides detailed application notes and protocols for the formulation of this compound for use in animal studies, ensuring optimal delivery and reproducible results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₂₂H₂₁Cl₂N₇O[2]
Molecular Weight 470.36 g/mol [2]
Appearance Solid powder[3]
Solubility Soluble in DMSO (up to 100 mg/mL), water (up to 100 mg/mL with ultrasound and heat), and ethanol. Insoluble in water under standard conditions.[4][5][6]
Storage Store solid powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year.[5]

Signaling Pathway and Mechanism of Action

This compound selectively inhibits the translation of PCSK9. The diagram below illustrates the proposed mechanism of action.

PCSK9_Inhibition cluster_ribosome Ribosome cluster_translation Protein Translation Ribosome Ribosome PCSK9_mRNA PCSK9 mRNA Ribosome->PCSK9_mRNA Binds to Nascent_PCSK9 Nascent PCSK9 Peptide Chain PCSK9_mRNA->Nascent_PCSK9 Translates Stalled_Ribosome Stalled Ribosome Complex Nascent_PCSK9->Stalled_Ribosome Stalls at codon 34 PF-06446846 PF-06446846 Hydrochloride PF-06446846->Stalled_Ribosome Induces No_PCSK9 Reduced PCSK9 Secretion Stalled_Ribosome->No_PCSK9

Caption: Mechanism of this compound action on PCSK9 translation.

In Vivo Formulation Protocols

The poor aqueous solubility of this compound necessitates the use of specific vehicle formulations for in vivo administration.[7][8][9][10] Several formulations have been reported to achieve clear solutions or homogeneous suspensions suitable for oral gavage.

Recommended Formulations

The following table summarizes recommended vehicle compositions for this compound.

Formulation VehicleAchievable ConcentrationReference
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 5 mg/mL[4]
10% DMSO, 90% corn oil≥ 5 mg/mL[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.08 mg/mL[1][4]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂ONot specified[6]
Carboxymethylcellulose sodium (CMC-Na)≥ 5 mg/mL (as a suspension)[5]
Experimental Protocol: Preparation of a 2 mg/mL Solution in a DMSO/PEG300/Tween-80/Saline Vehicle

This protocol details the preparation of a 1 mL working solution of this compound at a concentration of 2.08 mg/mL.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a 20.8 mg/mL concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[1]

  • In a new sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 100 µL of the 20.8 mg/mL DMSO stock solution to the PEG300.

  • Vortex the mixture until it is homogeneous.

  • Add 50 µL of Tween-80 to the mixture.

  • Vortex again until the solution is clear and homogeneous.

  • Add 450 µL of saline to the tube.

  • Vortex the final solution thoroughly. The final concentration will be 2.08 mg/mL.

  • Administer the freshly prepared solution to the animals immediately.

References

Application Notes and Protocols: Measuring the Effects of PF-06446846 Hydrochloride on PCSK9 Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis.[1][2] It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[2][3] This action reduces the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C), a major risk factor for atherosclerotic cardiovascular disease.[2][4] PF-06446846 hydrochloride is an orally active and highly selective small molecule inhibitor of PCSK9 translation.[1][5][6] Unlike antibody-based therapies that bind to circulating PCSK9, PF-06446846 acts by selectively inducing ribosome stalling during PCSK9 synthesis, thereby reducing its overall protein levels.[1][5][6] These application notes provide detailed protocols for evaluating the efficacy of this compound in reducing PCSK9 levels and its subsequent effects on LDL uptake.

Mechanism of Action of PF-06446846

This compound selectively inhibits the translation of PCSK9 messenger RNA (mRNA).[6] It achieves this by engaging the nascent peptide chain of PCSK9 within the ribosome exit tunnel, which causes the ribosome to stall near codon 34.[5] This targeted interruption of protein synthesis leads to a significant reduction in the secretion of functional PCSK9 protein.[1] The decrease in circulating PCSK9 levels prevents the degradation of LDLR, leading to an increased number of receptors on the cell surface, enhanced LDL-C clearance from the bloodstream, and consequently, lower plasma LDL-C levels.[1][2]

cluster_0 Ribosome cluster_1 Hepatocyte PCSK9 mRNA PCSK9 mRNA Translation Translation PCSK9 mRNA->Translation Ribosome Stalling Ribosome Stalling Reduced PCSK9 Secretion Reduced PCSK9 Secretion Ribosome Stalling->Reduced PCSK9 Secretion results in PF-06446846 PF-06446846 PF-06446846->Ribosome Stalling induces Translation->Ribosome Stalling LDLR Degradation LDLR Degradation Reduced PCSK9 Secretion->LDLR Degradation prevents Increased LDLR Increased LDLR LDLR Degradation->Increased LDLR leads to LDL-C Clearance LDL-C Clearance Increased LDLR->LDL-C Clearance enhances

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Activity of PF-06446846
CompoundTargetAssay TypeCell LineIC50 (µM)Reference
PF-06446846PCSK9 TranslationPCSK9 Secretion AssayHuh70.3[5][7][8][9]
PF-06446846PCSK9(1–35)-luciferaseLuciferase Expression-2[8][9]
In Vivo Activity of PF-06446846 in Rats
Dosing RegimenParameter MeasuredResultReference
5-50 mg/kg/day for 14 days (oral gavage)Plasma PCSK9Dose-dependent reduction[5]
5-50 mg/kg/day for 14 days (oral gavage)Total CholesterolReduction in levels[5]
50 mg/kgPlasma PCSK9Decrease in levels[10]
50 mg/kgTotal CholesterolDecrease in levels[10]
50 mg/kgLDL CholesterolDecrease in levels[10]

Experimental Protocols

Protocol 1: In Vitro PCSK9 Secretion Assay

This assay measures the ability of this compound to inhibit the secretion of PCSK9 from a human hepatoma cell line (Huh7).

Materials:

  • Huh7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human PCSK9 ELISA Kit

  • 96-well tissue culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed Huh7 cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the culture medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the cells for 24-48 hours to allow for the inhibition of PCSK9 synthesis and secretion.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • PCSK9 Quantification: Measure the concentration of PCSK9 in the collected supernatants using a human PCSK9 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PCSK9 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

cluster_workflow PCSK9 Secretion Assay Workflow start Start seed_cells Seed Huh7 Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of PF-06446846 seed_cells->prepare_compound treat_cells Treat Cells with Compound and Controls prepare_compound->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate collect_supernatant Collect Culture Supernatant incubate->collect_supernatant elisa Quantify PCSK9 using ELISA collect_supernatant->elisa analyze_data Calculate % Inhibition and IC50 elisa->analyze_data end End analyze_data->end cluster_workflow LDL Uptake Assay Workflow start Start seed_cells Seed HepG2 Cells start->seed_cells upregulate_ldlr Upregulate LDLR in Serum-Free Medium seed_cells->upregulate_ldlr treat_cells Co-incubate with PCSK9 and PF-06446846 upregulate_ldlr->treat_cells add_ldl Add Fluorescently Labeled LDL treat_cells->add_ldl incubate_ldl Incubate for LDL Uptake add_ldl->incubate_ldl wash_cells Wash to Remove Unbound LDL incubate_ldl->wash_cells quantify_fluorescence Quantify Fluorescence wash_cells->quantify_fluorescence analyze_data Calculate EC50 quantify_fluorescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for PF-06446846 Hydrochloride in Hypercholesterolemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06446846 hydrochloride is a pioneering, orally active small molecule inhibitor that selectively targets the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of cholesterol homeostasis, and its inhibition is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C). Unlike antibody-based therapies that sequester circulating PCSK9, this compound employs a unique mechanism of action by inducing ribosomal stalling during the synthesis of the PCSK9 nascent polypeptide chain, thereby preventing its production.[3][4][5] These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound, enabling researchers to effectively evaluate its potency and mechanism of action in the context of hypercholesterolemia research.

Mechanism of Action

This compound selectively inhibits the translation of PCSK9 by binding to the 80S ribosome and engaging the nascent PCSK9 polypeptide chain within the ribosomal exit tunnel.[3][6] This interaction induces a stall in translation at approximately codon 34 of the PCSK9 mRNA.[3][5] The consequence of this ribosomal stalling is a significant reduction in the synthesis and subsequent secretion of PCSK9 protein.[2] With lower levels of circulating PCSK9, the degradation of LDL receptors (LDLR) on the surface of hepatocytes is diminished. This leads to an increased number of LDLRs available to clear LDL-C from the bloodstream, ultimately resulting in a reduction of plasma LDL-C levels.[3][4]

PF-06446846_Mechanism_of_Action cluster_ribosome Ribosome cluster_cellular_effect Cellular Effect PCSK9_mRNA PCSK9 mRNA Ribosome 80S Ribosome PCSK9_mRNA->Ribosome Translation Initiation Nascent_Chain Nascent PCSK9 Polypeptide Ribosome->Nascent_Chain Elongation Stalled_Complex Stalled Ribosome Complex Ribosome->Stalled_Complex PF-06446846 PF-06446846 Nascent_Chain->PF-06446846 PF-06446846->Stalled_Complex Induces Stall (at codon ~34) Reduced_PCSK9 Reduced Secreted PCSK9 Stalled_Complex->Reduced_PCSK9 Prevents full-length PCSK9 synthesis LDLR_Degradation LDLR Degradation Reduced_PCSK9->LDLR_Degradation Inhibition Increased_LDLR Increased LDLR on Hepatocyte Surface LDLR_Degradation->Increased_LDLR Leads to LDL_Uptake Increased LDL-C Uptake Increased_LDLR->LDL_Uptake Promotes Reduced_LDL Reduced Plasma LDL-C LDL_Uptake->Reduced_LDL Results in

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Efficacy
Assay TypeSystemEndpointResult (IC₅₀)Reference
PCSK9 SecretionHuh7 cellsInhibition of PCSK9 secretion0.3 µM[2]
Cell-Free TranslationHeLa cell extractInhibition of PCSK9(1–35)-luciferase expression2 µM[3]
In Vivo Efficacy in Sprague-Dawley Rats (14-Day Study)
Treatment Group (Oral Gavage)Plasma PCSK9 ReductionTotal Cholesterol ReductionLDL-C ReductionHDL-C ChangeReference
5 mg/kg/dayDose-dependentDose-dependentDose-dependentNot significant[1][3]
15 mg/kg/dayDose-dependentDose-dependentDose-dependentNot significant[1][3]
50 mg/kg/dayDose-dependentStatistically significantStatistically significantNot significant[1][3]

Experimental Protocols

In Vitro PCSK9 Secretion Assay in Huh7 Cells

This protocol describes a method to determine the effect of this compound on the secretion of PCSK9 from the human hepatoma cell line, Huh7.

Materials:

  • Huh7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Human PCSK9 ELISA kit

Protocol:

  • Cell Culture: Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed Huh7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in serum-free DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the culture medium from the wells and replace it with the compound dilutions or vehicle control in serum-free DMEM.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • PCSK9 Quantification: Quantify the amount of secreted PCSK9 in the supernatant using a human PCSK9 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of PCSK9 for each treatment condition. Calculate the percentage of inhibition of PCSK9 secretion relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and use a non-linear regression model to determine the IC₅₀ value.

PCSK9_Secretion_Assay_Workflow Start Start Seed_Cells Seed Huh7 cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare serial dilutions of This compound Seed_Cells->Prepare_Compound Treat_Cells Treat cells with compound or vehicle control Prepare_Compound->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant ELISA Quantify secreted PCSK9 using ELISA Collect_Supernatant->ELISA Analyze_Data Calculate % inhibition and determine IC50 ELISA->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro PCSK9 secretion assay.

In Vitro Cell-Free Translation Assay

This protocol outlines a method to assess the direct inhibitory effect of this compound on the translation of a PCSK9-luciferase fusion construct using a HeLa cell-free translation system.[3]

Materials:

  • HeLa cell-free translation extract

  • mRNA construct encoding a fusion of the N-terminal 35 amino acids of PCSK9 with luciferase (PCSK9(1-35)-luciferase)

  • Control mRNA encoding luciferase only

  • This compound

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • mRNA Preparation: In vitro transcribe and purify the PCSK9(1-35)-luciferase and control luciferase mRNAs.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • Translation Reaction Setup: In a microplate, combine the HeLa cell-free translation extract, the respective mRNA construct, and either the this compound dilutions or vehicle control.

  • Incubation: Incubate the reaction mixture at 30°C for a duration sufficient for protein synthesis (e.g., 90 minutes).

  • Luciferase Assay: Add the luciferase assay reagent to each well to lyse the translation products and initiate the luminescent reaction.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis: Normalize the luminescence signal from the PCSK9(1-35)-luciferase construct to the signal from the control luciferase construct to account for non-specific inhibition of translation. Calculate the percentage of inhibition of PCSK9(1-35)-luciferase translation relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and determine the IC₅₀ value.

In Vivo Efficacy Study in a Rat Model of Hypercholesterolemia

This protocol describes an in vivo study to evaluate the efficacy of orally administered this compound on plasma PCSK9 and lipid levels in rats.[3]

Materials:

  • Male Sprague-Dawley rats

  • Standard chow diet

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • ELISA kits for rat PCSK9

  • Biochemical analyzer for lipid profiling

Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week. Provide ad libitum access to a standard chow diet and water.

  • Grouping and Dosing: Randomly assign the rats to different treatment groups: vehicle control and this compound at various doses (e.g., 5, 15, and 50 mg/kg/day).

  • Compound Administration: Prepare the dosing solutions of this compound in the chosen vehicle. Administer the compound or vehicle once daily via oral gavage for 14 consecutive days.

  • Blood Collection: Collect blood samples at specified time points (e.g., pre-dose and at various times post-dose on day 1 and day 12) via a suitable method (e.g., tail vein sampling). A terminal blood collection via cardiac puncture is performed at the end of the study.

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.

  • Biochemical Analysis:

    • Measure plasma PCSK9 concentrations using a rat-specific ELISA kit.

    • Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using a biochemical analyzer.

  • Data Analysis: Compare the plasma PCSK9 and lipid levels between the treatment groups and the vehicle control group. Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

In_Vivo_Rat_Study_Workflow Start Start Acclimation Acclimate Sprague-Dawley rats Start->Acclimation Grouping Randomize rats into treatment groups Acclimation->Grouping Dosing Administer PF-06446846 or vehicle daily for 14 days (oral gavage) Grouping->Dosing Blood_Sampling Collect blood samples at specified time points Dosing->Blood_Sampling Plasma_Prep Prepare plasma from blood samples Blood_Sampling->Plasma_Prep Biochemical_Analysis Analyze plasma for PCSK9 and lipid profile Plasma_Prep->Biochemical_Analysis Data_Analysis Statistical analysis of treatment effects Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo efficacy study in rats.

Conclusion

This compound represents a novel class of orally bioavailable small molecule inhibitors of PCSK9. Its unique mechanism of selectively stalling PCSK9 translation offers a promising therapeutic strategy for the management of hypercholesterolemia. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the in vitro and in vivo properties of this compound and similar compounds, facilitating further research and development in this exciting area of cardiovascular drug discovery.

References

Troubleshooting & Optimization

PF-06446846 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-06446846 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and highly selective inhibitor of the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] It functions by inducing the 80S ribosome to stall during the translation of PCSK9 mRNA, which in turn reduces the levels of circulating PCSK9 protein.[1][3] Lower levels of PCSK9 lead to increased recycling of the LDL-receptor to the hepatocyte surface, resulting in enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the plasma.[4][5]

Q2: What is the stability and storage recommendation for this compound?

A2: As a solid, this compound is stable for at least four years when stored at -20°C.[6] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. In solvent, it is recommended to store at -80°C for up to 2 years or -20°C for up to 1 year.[1][7] It is advisable to use the stable salt form, this compound, as the free form of the compound can be prone to instability.[2]

Q3: Why is there variability in the reported solubility of this compound from different suppliers?

A3: Variations in solubility for the same chemical from different vendors or different batches can be attributed to several factors. These include the solvent used for crystallization, residual solvent content, polymorphism, whether it is in salt or free form, the degree of hydration, and the temperature of the solvent. The provided solubility data should be used as a reference, and it is recommended to perform small-scale solubility tests before preparing a large stock solution.

Troubleshooting Guide for Solubility Issues

This guide addresses common issues encountered when dissolving this compound.

Issue 1: The compound is not dissolving completely in DMSO.

  • Cause: DMSO readily absorbs moisture, which can significantly reduce the solubility of this compound.[8][9]

  • Solution: Always use fresh, anhydrous DMSO.[8][9] If the compound still does not dissolve, gentle warming (up to 60°C) and ultrasonication can be applied to facilitate dissolution.[1][7]

Issue 2: Precipitation is observed when preparing aqueous solutions.

  • Cause: this compound has very low solubility in water.[8] Direct dissolution in aqueous buffers is not recommended.

  • Solution: First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO. Then, dilute the stock solution into the aqueous buffer with vigorous vortexing. For in vivo preparations, co-solvents and surfactants are often necessary. If you are preparing an aqueous stock solution, it should be filtered and sterilized with a 0.22 μm filter before use.[1]

Issue 3: The compound precipitates out of solution upon storage.

  • Cause: The solution may be supersaturated, or the storage temperature may be too low for the solvent system used.

  • Solution: Store stock solutions at the recommended temperatures (-20°C or -80°C) to maintain stability.[1] If precipitation occurs upon thawing, gentle warming and vortexing may be required to redissolve the compound before use. It is always recommended to prepare fresh working solutions from the stock for experiments.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.

SolventConcentration (mg/mL)Molar Equivalent (mM)Supplier/SourceNotes
DMSO100212.61MedChemExpressRequires ultrasonic, warming, and heat to 60°C. Use newly opened DMSO.[1][7]
DMSO94199.85Selleck ChemicalsMoisture-absorbing DMSO reduces solubility. Use fresh DMSO.[9]
DMSO87200.51Selleck ChemicalsMoisture-absorbing DMSO reduces solubility. Use fresh DMSO.[8]
DMSO172365.68MedKoo Biosciences
Water100212.61MedChemExpressRequires ultrasonic.[1]
Water97206.23MedKoo Biosciences
WaterInsoluble-Selleck Chemicals[8]
Ethanol94199.85MedKoo Biosciences
Ethanol6-Selleck Chemicals[8]
Acetonitrile:Water (1:1)0.1 - 1-Cayman ChemicalSlightly soluble.[6][10]
PBS100212.61MedChemExpressRequires ultrasonic, warming, and heat to 60°C.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh out the required amount of this compound (Molecular Weight: 470.35 g/mol ). For 1 mL of a 10 mM solution, use 4.7 mg.

  • Add the appropriate volume of fresh, anhydrous DMSO.

  • Vortex the solution to mix.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

  • If necessary, warm the solution to 60°C in a water bath until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes and store at -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Oral Gavage)

This protocol yields a clear solution of ≥ 2.08 mg/mL.[1][7]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Mix thoroughly. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][7]

  • It is recommended to prepare this formulation fresh before each use.

Visualizations

G cluster_0 PCSK9 Translation Inhibition by PF-06446846 PCSK9_mRNA PCSK9 mRNA Translation Translation Initiation PCSK9_mRNA->Translation Ribosome 80S Ribosome Elongation Peptide Elongation Ribosome->Elongation Translation->Ribosome Stalling Ribosome Stalling (induced by PF-06446846) Elongation->Stalling PF-06446846 binds to nascent chain No_PCSK9 Incomplete PCSK9 Protein Stalling->No_PCSK9 Degradation mRNA and Peptide Degradation No_PCSK9->Degradation

Caption: Mechanism of action of PF-06446846.

G cluster_1 Troubleshooting this compound Solubility start Start: Weigh PF-06446846 HCl add_dmso Add fresh, anhydrous DMSO start->add_dmso vortex Vortex thoroughly add_dmso->vortex is_dissolved1 Is it fully dissolved? vortex->is_dissolved1 sonicate Sonicate for 15-30 min is_dissolved1->sonicate No success Solution ready for use or storage is_dissolved1->success Yes is_dissolved2 Is it fully dissolved? sonicate->is_dissolved2 warm Warm to 60°C is_dissolved2->warm No is_dissolved2->success Yes is_dissolved3 Is it fully dissolved? warm->is_dissolved3 is_dissolved3->success Yes fail Consult technical support (Consider alternative solvent system) is_dissolved3->fail No

Caption: Workflow for dissolving this compound.

References

Technical Support Center: Improving the In Vivo Bioavailability of PF-06446846 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with PF-06446846 hydrochloride, focusing on enhancing its bioavailability.

Troubleshooting Guide

This guide addresses a common issue encountered during in vivo studies with this compound: low or variable bioavailability.

Problem: Low or inconsistent plasma concentrations of this compound after oral administration.

This issue often stems from the poor aqueous solubility of the compound, which is a common challenge for many small molecule inhibitors.

Possible Cause 1: Poor Compound Solubility in Aqueous GI Fluids

  • Solution: Enhance the solubility of this compound by employing appropriate formulation strategies. The choice of excipients is critical for improving the dissolution of the compound in the gastrointestinal tract.

Possible Cause 2: Inadequate Dissolution Rate

  • Solution: Beyond improving solubility, the rate at which the compound dissolves can significantly impact its absorption. Techniques that increase the surface area of the drug for dissolution are often effective.

Possible Cause 3: High First-Pass Metabolism

  • Solution: If the compound is extensively metabolized by the liver before reaching systemic circulation, its bioavailability will be reduced. While formulation can have a limited effect, some strategies can help by promoting lymphatic absorption.

Frequently Asked Questions (FAQs)

Q1: What are the starting formulation recommendations for in vivo oral dosing of this compound in preclinical models?

A1: For initial in vivo studies in animal models like rats, several formulation approaches can be considered, particularly for a compound that is likely poorly soluble in water. Here are some commonly used vehicle systems.[1] The selection of a specific formulation will depend on the required dose and the specific study design.

  • Aqueous-based with a solubilizing agent: A solution using a combination of a co-solvent and a cyclodextrin can be effective. For example, a formulation containing 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[1]

  • Lipid-based formulation: A solution in an oil-based vehicle can improve absorption for lipophilic compounds. A simple formulation could be 10% DMSO in 90% corn oil.[1]

  • Surfactant-based formulation: A formulation including a surfactant can aid in solubilization and dispersion. An example is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Q2: My results show high variability in plasma concentrations between individual animals. What could be the cause and how can I mitigate this?

A2: High inter-individual variability is often linked to formulation-dependent absorption for poorly soluble drugs.

  • Inconsistent Dosing Suspension: If you are administering a suspension, ensure it is homogenous and that particles do not settle during the dosing procedure. Gentle agitation of the formulation between dosing each animal is recommended.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of some drugs. Standardize the fasting and feeding schedule of your animals to minimize this variability.

  • pH-dependent Solubility: The solubility of this compound may be pH-dependent. Variations in gastric and intestinal pH among animals can lead to differences in dissolution and absorption. Using a formulation that maintains the drug in a solubilized state across a range of pH values can help.

Q3: Can I increase the dose to achieve higher plasma concentrations?

A3: While increasing the dose may seem straightforward, for poorly soluble compounds (classified as Biopharmaceutics Classification System (BCS) Class II or IV), a linear increase in dose may not result in a proportional increase in exposure.[2] This is due to the dissolution rate becoming the limiting factor for absorption. To achieve higher exposure, it is often more effective to improve the formulation to enhance solubility and dissolution rather than simply increasing the dose.

Q4: What general strategies can be employed to improve the bioavailability of a poorly soluble compound like this compound?

A4: Several established techniques can be used to enhance the oral bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can lead to a faster dissolution rate.[3][4]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can create an amorphous solid dispersion.[3][5] This amorphous form has higher solubility and dissolves more rapidly than the crystalline form.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, surfactants, and co-solvents can improve its solubilization in the GI tract and may also enhance absorption via the lymphatic system, potentially reducing first-pass metabolism.[2][5][6]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.[3][4]

Data Presentation

Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability of Poorly Soluble Drugs

Formulation StrategyPrincipleAdvantagesDisadvantages
Co-solvents (e.g., PEG300, Propylene Glycol) Increases the solubility of the drug in the aqueous vehicle.[4]Simple to prepare; suitable for early-stage studies.The drug may precipitate upon dilution in the GI tract.[4]
Surfactants (e.g., Tween-80) Enhance wetting and form micelles to solubilize the drug.[6]Improves both solubility and dissolution rate.High concentrations can cause GI irritation.
Cyclodextrins (e.g., SBE-β-CD) Form inclusion complexes where the drug is encapsulated, increasing its apparent solubility.Can significantly increase solubility; suitable for a wide range of drugs.Can be expensive; potential for drug displacement from the complex.
Lipid-Based Formulations (e.g., Corn Oil) The drug dissolves in the lipid phase and is absorbed through the lymphatic system.[2]Can enhance absorption and reduce first-pass metabolism.[2]Can be complex to formulate and may have stability issues.
Solid Dispersions The drug is dispersed in a hydrophilic carrier in an amorphous state.[3][5]Can lead to significant increases in both dissolution rate and extent of absorption.[3]Can be physically unstable, with the potential for the drug to recrystallize over time.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant-Based Formulation for Oral Gavage in Rats

This protocol is based on a common formulation type used for poorly soluble compounds.

  • Preparation of the Vehicle:

    • In a sterile container, combine 400 µL of PEG300 and 50 µL of Tween-80.

    • Mix thoroughly by vortexing until a homogenous solution is formed.

  • Dissolution of this compound:

    • Weigh the required amount of this compound to achieve the target concentration (e.g., 2.08 mg for a final concentration of 2.08 mg/mL).[1]

    • Prepare a stock solution by dissolving the compound in a minimal amount of DMSO (e.g., 100 µL for a 20.8 mg/mL stock).[1]

    • Add the DMSO stock solution to the PEG300/Tween-80 mixture and vortex until the drug is fully dissolved.

  • Final Formulation Preparation:

    • Add 450 µL of saline to the mixture to bring the final volume to 1 mL.[1]

    • Vortex thoroughly to ensure a clear, homogenous solution.

  • Administration:

    • Administer the formulation to the animals via oral gavage at the desired dose volume.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_pk Pharmacokinetic Analysis formulation_strategy Select Formulation Strategy (e.g., Co-solvent, Lipid-based) excipient_selection Choose Excipients (e.g., PEG300, Tween-80, Corn Oil) formulation_strategy->excipient_selection solubility_testing Determine Drug Solubility in Selected Vehicle excipient_selection->solubility_testing formulation_prep Prepare Dosing Formulation solubility_testing->formulation_prep animal_dosing Oral Administration to Animals (e.g., Rats via Gavage) formulation_prep->animal_dosing blood_sampling Collect Blood Samples at Predetermined Time Points animal_dosing->blood_sampling plasma_analysis Analyze Plasma Concentrations (e.g., LC-MS/MS) blood_sampling->plasma_analysis pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC) plasma_analysis->pk_parameters bioavailability_assessment Assess Bioavailability pk_parameters->bioavailability_assessment

Caption: Experimental workflow for assessing the in vivo bioavailability of a new formulation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions start Low or Variable Bioavailability Observed poor_solubility Poor Aqueous Solubility start->poor_solubility low_dissolution Low Dissolution Rate start->low_dissolution first_pass High First-Pass Metabolism start->first_pass solubilizing_agents Use Co-solvents, Surfactants, or Complexing Agents poor_solubility->solubilizing_agents lipid_formulation Use Lipid-Based Formulations poor_solubility->lipid_formulation particle_size Reduce Particle Size (Micronization/Nanocrystals) low_dissolution->particle_size solid_dispersion Create Amorphous Solid Dispersion low_dissolution->solid_dispersion first_pass->lipid_formulation pcsk9_pathway cluster_translation Protein Translation cluster_ldl_regulation LDL-C Regulation ribosome Ribosome nascent_chain Nascent PCSK9 Polypeptide Chain ribosome->nascent_chain Translates pcsk9_mrna PCSK9 mRNA pcsk9_mrna->ribosome Binds to pcsk9_protein PCSK9 Protein (Secreted) nascent_chain->pcsk9_protein Folds into pf06446846 PF-06446846 Hydrochloride pf06446846->ribosome Stalls Translation of PCSK9 ldlr LDL Receptor (LDLR) pcsk9_protein->ldlr Binds to ldlr_degradation LDLR Degradation ldlr->ldlr_degradation Leads to ldl_cholesterol Increased Plasma LDL-Cholesterol ldlr_degradation->ldl_cholesterol

References

PF-06446846 hydrochloride potential off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-06446846 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: PF-06446846 is an orally active and highly selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3][4][5][6] It functions by binding within the exit tunnel of the 80S ribosome and inducing a stall in translation specifically during the synthesis of the PCSK9 nascent polypeptide chain, at approximately codon 34.[7][8][9] This stalling is dependent on the amino acid sequence of the nascent chain.

Q2: How selective is PF-06446846 for PCSK9?

A2: PF-06446846 is exceptionally selective for PCSK9. Ribosome profiling studies have demonstrated that it affects a very small number of other transcripts.[8] Despite acting on the ribosome, a fundamental component of the cell's protein synthesis machinery, it displays a high degree of selectivity.[7][9] One study noted that less than 0.5% of transcripts are affected in ribosome profiling assays.

Troubleshooting Guide

Q3: I am observing unexpected cytotoxicity in my cell culture experiments. Could this be an off-target effect of PF-06446846?

A3: Yes, it is possible. While PF-06446846 is highly selective for PCSK9, off-target effects, including cytotoxicity, have been reported. Specifically, PF-06446846 has been shown to exhibit toxicity in rat bone marrow and human CD34+ hematopoietic progenitor cells.[2][4] In a rat safety study, adverse effects were observed outside of the liver at the highest doses administered, which may be attributable to the small number of off-target transcripts whose translation was perturbed.

If you are working with hematopoietic cells or observe toxicity in other cell types, it is recommended to perform a dose-response experiment to determine the cytotoxic concentration in your specific model system.

Q4: My experiment is not showing the expected decrease in PCSK9 levels. What are some potential reasons for this?

A4: There are several factors that could contribute to a lack of efficacy in your experiment:

  • Suboptimal Compound Concentration: Ensure you are using a concentration of PF-06446846 that is appropriate for your experimental system. The reported IC50 for inhibition of PCSK9 secretion in Huh7 cells is 0.3 µM.[2][4][5][10] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.

  • Incorrect Ribosomal Context: The inhibitory action of PF-06446846 is dependent on the specific amino acid sequence of the nascent PCSK9 polypeptide within the ribosome exit tunnel. If you are using a reporter construct, ensure that it contains the necessary sequence from PCSK9 (at least the first 35 amino acids) for PF-06446846 to induce stalling.

  • Compound Stability and Solubility: this compound is the stable salt form. Ensure the compound is properly dissolved and stable in your culture medium for the duration of the experiment.

  • Cell Type Differences: The expression and regulation of PCSK9 can vary between cell types. The reported efficacy is in human liver-derived Huh7 cells.[2][4][5][10]

  • Experimental Assay Sensitivity: Verify that your method for detecting PCSK9 (e.g., ELISA, Western blot) is sensitive enough to detect the expected changes in protein levels.

Q5: Are there known off-target proteins that I should be aware of?

A5: While PF-06446846 is highly selective, a related compound, PF-06378503, was found to inhibit an overlapping set of proteins as well as a distinct set of off-target proteins.[10] This suggests that while the number of off-targets for PF-06446846 is low, they do exist. Ribosome profiling is the most comprehensive method to identify potential off-target transcripts in your specific experimental system.

Quantitative Data Summary

ParameterCell Line/SystemValueReference
On-Target Activity
IC50 (PCSK9 Secretion Inhibition)Huh7 cells0.3 µM[2][4][5][10]
IC50 (PCSK9(1–35)-luciferase expression)In vitro translation2 µM[2][4]
Off-Target Cytotoxicity
IC50 (Cytotoxicity)Rat bone marrow lineage (-) cells2.9 µM[2][4]
IC50 (Cytotoxicity)Human CD34+ cells2.7 µM[2][4]

Experimental Protocols

Note: The following are generalized methodologies. Please refer to specific literature and optimize for your experimental setup.

1. Ribosome Profiling to Identify On-Target and Off-Target Effects

This technique allows for a genome-wide snapshot of protein translation by sequencing mRNA fragments protected by ribosomes.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.

  • Cell Lysis and Ribosome Isolation: Lyse cells in a buffer containing a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Isolate monosomes by sucrose gradient centrifugation.

  • Nuclease Digestion: Treat the isolated monosomes with RNase to digest mRNA not protected by the ribosomes.

  • Ribosome-Protected Fragment (RPF) Isolation: Recover the RPFs from the digested sample.

  • Library Preparation and Sequencing: Prepare a cDNA library from the RPFs and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome to determine the ribosome occupancy on different transcripts. A significant increase in ribosome density at a specific location on a transcript in the PF-06446846-treated sample compared to the control indicates a translational stall.

2. Luciferase Reporter Assay for Translational Inhibition

This assay can be used to confirm the inhibitory effect of PF-06446846 on the translation of a specific sequence.

  • Construct Design: Create a reporter construct where the sequence of interest (e.g., the first 35 codons of PCSK9) is fused upstream of a luciferase gene. A control construct with luciferase alone should also be prepared.

  • Transfection: Transfect the reporter constructs into the desired cell line.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: A decrease in luciferase activity in the cells transfected with the PCSK9-luciferase construct in the presence of PF-06446846, compared to the control construct, indicates specific translational inhibition.

3. Cell Viability (MTT) Assay for Cytotoxicity Assessment

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][2][7]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 for cytotoxicity.

Visualizations

G cluster_translation Standard Protein Translation cluster_inhibition PF-06446846-Mediated Inhibition mRNA PCSK9 mRNA Ribosome 80S Ribosome mRNA->Ribosome Binding Stalled_Ribosome Stalled Ribosome (at ~codon 34) mRNA->Stalled_Ribosome Nascent_Chain Growing PCSK9 Nascent Chain Ribosome->Nascent_Chain Elongation Protein Functional PCSK9 Protein Nascent_Chain->Protein Termination & Folding PF06446846 PF-06446846 PF06446846->Stalled_Ribosome Binds to Ribosome Exit Tunnel Truncated_Protein Truncated, Non-functional Polypeptide Stalled_Ribosome->Truncated_Protein Premature Dissociation

Caption: Mechanism of PF-06446846 Action on PCSK9 Translation.

G Start Unexpected Experimental Result (e.g., toxicity, no effect) Check_Concentration Is the PF-06446846 concentration optimal? Start->Check_Concentration Check_Construct Using a reporter? Does it have the correct PCSK9 sequence? Check_Concentration->Check_Construct Yes Perform_Dose_Response Action: Perform Dose-Response (Efficacy & Cytotoxicity) Check_Concentration->Perform_Dose_Response No Check_Cell_Type Is the cell type appropriate? (e.g., Huh7 for PCSK9) Check_Construct->Check_Cell_Type Yes Sequence_Verify Action: Sequence Verify Reporter Construct Check_Construct->Sequence_Verify No Check_Controls Are positive/negative controls working? Check_Cell_Type->Check_Controls Yes Validate_Assay Action: Validate Assay Sensitivity Check_Controls->Validate_Assay No Consider_Off_Target Hypothesis: Potential Off-Target Effect Check_Controls->Consider_Off_Target Yes Perform_RiboSeq Advanced Action: Perform Ribosome Profiling Consider_Off_Target->Perform_RiboSeq

Caption: Troubleshooting Workflow for PF-06446846 Experiments.

References

PF-06446846 hydrochloride cytotoxicity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving PF-06446846 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally active and highly selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1] It functions by inducing the ribosome to stall during the elongation phase of protein synthesis, specifically around codon 34 of the PCSK9 mRNA.[1][2] This stalling is mediated by the interaction of the compound with the nascent polypeptide chain within the ribosome exit tunnel.[2][3]

Q2: Is the cytotoxicity of this compound specific to certain cell types?

A2: While PF-06446846 is highly selective for inhibiting PCSK9 translation, it does exhibit cytotoxic effects, particularly at higher concentrations.[4] Hematopoietic lineage cells, such as those in the bone marrow, have shown greater sensitivity to this class of compounds.[5] For example, cytotoxicity has been observed in rat bone marrow lineage (-) cells and human CD34+ cells.[4] A study on the related compound PF-06378503, which is slightly more toxic, was used to probe cellular responses to this class of inhibitors.[5]

Q3: What are the known off-target effects of this compound?

A3: Ribosome profiling has shown that PF-06446846 is exceptionally specific, affecting a very small number of proteins other than PCSK9.[3] However, a related compound, PF-06378503, was found to stall the translation of an overlapping but distinct set of off-target mRNAs.[5] This suggests that while highly selective, off-target ribosome stalling on other transcripts can occur and may contribute to the observed cytotoxicity at higher concentrations.[5]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO.[6] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture media. For in vivo studies, specific formulations involving solvents like PEG300, Tween 80, and saline, or corn oil can be used.[1][6] It is advisable to prepare fresh solutions and use them promptly.[1]

Q5: What are the expected downstream consequences of inhibiting PCSK9 translation?

A5: By inhibiting the synthesis of PCSK9, PF-06446846 leads to a decrease in the degradation of the Low-Density Lipoprotein Receptor (LDLR). This results in an increased number of LDLRs on the surface of hepatocytes, leading to enhanced clearance of LDL cholesterol from the circulation. Downstream effects of PCSK9 inhibition can also influence cellular processes like apoptosis and inflammation.

Data Presentation

Cytotoxicity of this compound in Different Cell Lines
Cell LineCell TypeAssayEndpointIC50 (µM)Reference
Huh7Human Hepatocellular CarcinomaELISAPCSK9 Secretion Inhibition0.3[7]
Rat Bone Marrow (Lin-)Rat HematopoieticCellTiter-GloCell Viability2.9[4]
Human CD34+Human Hematopoietic Stem CellsCellTiter-GloCell Viability2.7[4]
HeLaHuman Cervical CancerCell Proliferation AssayCell Viability>100 (minimal effect at 100µM)[8]
OVCAR3Human Ovarian CancerCell Proliferation AssayCell ViabilityAffected at 100µM[8]
JHSO2Ovarian CancerCell Proliferation AssayCell ViabilityMinimal sensitivity (85% survival at 100µM)[8]

Experimental Protocols

General Protocol for Cytotoxicity Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is a general guideline based on the manufacturer's instructions and common practices in studies citing the use of PF-06446846.[4] Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.

Materials:

  • This compound

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 - 20,000 cells/well) in 100 µL of culture medium.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control wells (e.g., DMSO at the same final concentration as in the drug-treated wells).

    • Incubate the plate for the desired exposure time (e.g., 72 hours).[4]

  • CellTiter-Glo® Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Troubleshooting Guide

IssuePossible CauseRecommendation
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity.
Low luminescent signal in control wells Low cell number or poor cell health.Optimize cell seeding density. Ensure cells are healthy and in the exponential growth phase before the experiment.
Incomplete cell lysis.Ensure proper mixing after adding the CellTiter-Glo® reagent.
Unexpectedly high cytotoxicity at low concentrations Contamination of cell culture.Regularly check for and test for microbial contamination.
Error in compound dilution.Prepare fresh dilutions for each experiment and double-check calculations.
Cell line is particularly sensitive to ribosome inhibition.Perform a time-course experiment to assess the onset of cytotoxicity. Consider using a less sensitive cell line for initial experiments.
No cytotoxic effect observed Compound is inactive.Verify the identity and purity of the compound.
Cell line is resistant.Some cancer cell lines may have intrinsic resistance mechanisms. Try a different cell line or a higher concentration range.
Insufficient incubation time.Extend the incubation period with the compound.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture plate_seeding Plate Seeding (96-well) cell_culture->plate_seeding treatment Treat Cells (e.g., 72h) plate_seeding->treatment compound_prep Prepare PF-06446846 Dilutions compound_prep->treatment add_reagent Add CellTiter-Glo® Reagent treatment->add_reagent incubation Incubate (10 min) add_reagent->incubation read_plate Measure Luminescence incubation->read_plate data_norm Normalize Data read_plate->data_norm ic50_calc Calculate IC50 data_norm->ic50_calc

Caption: Workflow for assessing PF-06446846 cytotoxicity.

signaling_pathway Mechanism of Action and Potential Cytotoxicity Pathway cluster_ribosome Ribosome ribosome 80S Ribosome nascent_chain Nascent PCSK9 Polypeptide ribosome->nascent_chain Translation stalling Ribosome Stalling ribosome->stalling Induces pf06446846 PF-06446846 pf06446846->ribosome pcsk9_reduction Reduced PCSK9 Protein stalling->pcsk9_reduction off_target Off-Target Protein Inhibition stalling->off_target rqc Ribosome Quality Control (RQC) Activation stalling->rqc apoptosis Apoptosis off_target->apoptosis rqc->apoptosis

Caption: PF-06446846 mechanism and potential cytotoxic effects.

References

Optimizing PF-06446846 hydrochloride concentration for IC50

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of PF-06446846 hydrochloride for half-maximal inhibitory concentration (IC50) determination.

FAQs: Understanding this compound

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active and highly selective inhibitor of the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3] It functions by inducing the ribosome to stall during the translation of PCSK9 mRNA, specifically around codon 34.[1][2] This stalling is mediated by the interaction of the compound with the nascent peptide chain within the ribosome exit tunnel.[2] The result is a highly specific inhibition of PCSK9 protein synthesis.[2]

Q2: What is the reported IC50 value for this compound?

A2: In Huh7 cells, this compound has been shown to inhibit the secretion of PCSK9 with an IC50 of 0.3 µM.[1][3][4][5][6]

Q3: What are the primary applications of this compound in research?

A3: PF-06446846 is primarily used in research to study the role of PCSK9 in cholesterol homeostasis. By selectively inhibiting PCSK9 translation, it serves as a tool to investigate the downstream effects of reduced PCSK9 levels, such as the regulation of plasma low-density lipoprotein cholesterol (LDL-C).[2]

Q4: Is PF-06446846 a DGAT2 inhibitor?

A4: No, PF-06446846 is not a DGAT2 (Diacylglycerol O-Acyltransferase 2) inhibitor. It is a highly selective inhibitor of PCSK9 translation.[2][7] DGAT2 is an enzyme involved in the final step of triglyceride synthesis.[8][9]

Experimental Protocol: IC50 Determination of PF-06446846 in Huh7 Cells

This protocol outlines a method to determine the IC50 of this compound for the inhibition of PCSK9 secretion in the human liver cell line, Huh7.

Materials:

  • This compound

  • Huh7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Human PCSK9 ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

  • Cell Seeding: Seed Huh7 cells into 96-well plates at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤0.5%).

  • Compound Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO but no compound).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the inhibition of PCSK9 synthesis and secretion.

  • Sample Collection: After incubation, collect the cell culture supernatant from each well. This supernatant will contain the secreted PCSK9.

  • PCSK9 Quantification (ELISA): Quantify the amount of PCSK9 in the collected supernatants using a human PCSK9 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the PCSK9 concentrations to the vehicle control.

    • Plot the normalized PCSK9 concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC50 value.

Troubleshooting Guide for IC50 Determination

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Pipetting errors during compound additionCalibrate pipettes regularly. Use fresh pipette tips for each concentration.
No dose-dependent inhibition observed Incorrect concentration range testedPerform a wider range of concentrations in a preliminary experiment to identify the inhibitory range.
Compound instabilityPrepare fresh compound dilutions for each experiment. PF-06446846 free form is noted to be prone to instability; using the hydrochloride salt is advisable.[3]
Insufficient incubation timeIncrease the incubation time to allow for sufficient turnover of existing PCSK9 and observation of translational inhibition.
High background in ELISA Insufficient washing during ELISAFollow the ELISA kit's washing protocol meticulously.
Non-specific bindingUse the blocking buffer recommended in the ELISA kit protocol.
Low signal in ELISA Low PCSK9 secretion by Huh7 cellsEnsure cells are healthy and not over-confluent. Consider optimizing cell seeding density.
Inactive ELISA reagentsCheck the expiration dates of the ELISA kit and store reagents as recommended.
Cell toxicity observed at higher concentrations Compound is cytotoxic at those concentrationsPerform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with the IC50 experiment to distinguish between specific inhibition and general toxicity.
High DMSO concentrationEnsure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

Visualizations

PCSK9_Translation_Inhibition cluster_ribosome Ribosome cluster_cellular_process Cellular Process mRNA PCSK9 mRNA Ribosome 80S Ribosome Nascent_Peptide Nascent PCSK9 Peptide Ribosome->Nascent_Peptide Translation Translation_Elongation Translation Elongation Nascent_Peptide->Translation_Elongation PF06446846 PF-06446846 PF06446846->Nascent_Peptide Binds to nascent chain in exit tunnel Stalled_Complex Stalled Ribosome-mRNA-Peptide Complex No_PCSK9 No Functional PCSK9 Protein Stalled_Complex->No_PCSK9 Translation_Initiation Translation Initiation Translation_Initiation->Ribosome Binding Translation_Elongation->Stalled_Complex Stalling at codon ~34 Translation_Termination Translation Termination / Protein Release Translation_Elongation->Translation_Termination Normal Process

Caption: Mechanism of PF-06446846 action on PCSK9 translation.

IC50_Workflow A 1. Seed Huh7 cells in 96-well plate B 2. Prepare serial dilutions of PF-06446846 A->B C 3. Treat cells with compound dilutions and vehicle control B->C D 4. Incubate for 24-48 hours C->D E 5. Collect cell culture supernatant D->E F 6. Quantify secreted PCSK9 using ELISA E->F G 7. Plot dose-response curve F->G H 8. Calculate IC50 value G->H

Caption: Experimental workflow for IC50 determination of PF-06446846.

References

PF-06446846 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of PF-06446846 hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder?

A1: For long-term storage, the solid powder of this compound should be stored at -20°C.[1][2][3] It is recommended to keep it in a sealed container, away from moisture.[4][5] Under these conditions, the compound is stable for at least three to four years.[1][2] For short-term storage, such as during routine lab use, it can be kept at 4°C in a dry, dark environment.[3]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions are typically prepared in DMSO, water, or ethanol.[1] Due to the hygroscopic nature of DMSO, it is crucial to use fresh, anhydrous DMSO to ensure maximum solubility.[1][6] To aid dissolution, techniques such as warming the solution to 60°C and ultrasonication can be employed.[4][5] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[1][4][5][7]

Q3: What is the stability of this compound in aqueous solutions?

A3: this compound is soluble in water.[1][4] If water is used to prepare a stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[4][7] For in vivo experiments, it is best to prepare fresh working solutions on the day of use to ensure stability and efficacy.[4][7]

Q4: Is this compound sensitive to light or pH changes?

A4: The available documentation does not provide specific data on the photosensitivity or pH stability of this compound. As a general precaution for chemical compounds, it is advisable to protect it from direct light. For experiments requiring specific pH conditions, it is recommended to perform stability tests under your experimental conditions.

Troubleshooting Guide

Issue 1: I am observing low potency or inconsistent results in my experiments.

  • Possible Cause 1: Compound Degradation. Improper storage of the solid compound or stock solutions can lead to degradation. Ensure that the compound and its solutions have been stored according to the recommended conditions (see FAQs). Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[1]

  • Possible Cause 2: Incomplete Dissolution. this compound may require assistance to fully dissolve.[4] If you observe any precipitate in your stock solution, try warming it to 60°C or using ultrasonication.[4][5]

  • Possible Cause 3: Instability in Experimental Buffer. The compound may not be stable in your specific assay buffer. It is recommended to prepare fresh working solutions for each experiment.[4][7] If problems persist, consider performing a stability study of the compound in your buffer.

Issue 2: The compound has precipitated out of my stock solution.

  • Possible Cause 1: Supersaturated Solution. You may have exceeded the solubility limit of the solvent. Refer to the solubility data to ensure you are working within the appropriate concentration range.

  • Possible Cause 2: Low-Quality Solvent. For DMSO stock solutions, the use of old or moisture-laden DMSO can significantly reduce solubility.[1][6] Always use fresh, high-purity, anhydrous DMSO.

  • Solution: Try warming the solution and using sonication to redissolve the precipitate.[4] If this is unsuccessful, you may need to prepare a new stock solution at a lower concentration.

Data Summary

Storage Conditions
FormTemperatureDurationAdditional Notes
Solid Powder -20°C3-4 yearsSealed, away from moisture.[1][2][5]
4°CShort-term (days to weeks)Dry and dark environment.[3]
In Solvent -80°C1-2 yearsAliquot to avoid freeze-thaw cycles.[1][4][7]
-20°C1 month - 1 yearAliquot to avoid freeze-thaw cycles.[1][4][7]
Solubility
SolventConcentrationNotes
DMSO 94-100 mg/mLUse fresh, anhydrous DMSO. Ultrasonic and warming to 60°C may be needed.[1][4][5]
Water 94-100 mg/mLUltrasonic may be needed.[1][4]
Ethanol 94 mg/mL
Acetonitrile:Water (1:1) 0.1-1 mg/mLSlightly soluble.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh out a precise amount of this compound (Molecular Weight: 470.35 g/mol ).

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, dissolve 4.70 mg of the compound in 1 mL of DMSO.

  • If necessary, gently warm the vial to 60°C and use an ultrasonic bath to ensure complete dissolution.

  • Visually inspect the solution to confirm there is no precipitate.

  • Aliquot the stock solution into smaller, single-use vials and store at -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Example)

For oral administration in animal models, several formulations can be prepared. Here is one example:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 μL of the 50 mg/mL DMSO stock solution to 900 μL of a 20% SBE-β-CD solution in saline.

  • Mix the solution thoroughly until it is clear. This will yield a final concentration of 5 mg/mL.

  • It is recommended to prepare this formulation fresh on the day of use.[4]

Visualizations

PF06446846_Mechanism_of_Action Mechanism of Action of PF-06446846 cluster_translation Protein Translation Ribosome Ribosome Nascent_PCSK9_Peptide Nascent_PCSK9_Peptide Ribosome->Nascent_PCSK9_Peptide Translates Stalled_Ribosome Ribosome Stalling Ribosome->Stalled_Ribosome Induces PCSK9_mRNA PCSK9_mRNA PCSK9_mRNA->Ribosome Binds to PF-06446846 PF-06446846 PF-06446846->Ribosome Binds to Inhibition_of_PCSK9_Secretion Inhibition of PCSK9 Secretion Stalled_Ribosome->Inhibition_of_PCSK9_Secretion Leads to

Caption: Mechanism of action of PF-06446846.

Experimental_Workflow General Experimental Workflow Start Start Prepare_Stock_Solution Prepare Stock Solution (e.g., in DMSO) Start->Prepare_Stock_Solution Store_Aliquots Store Aliquots at -80°C Prepare_Stock_Solution->Store_Aliquots Prepare_Working_Solution Prepare Fresh Working Solution (Dilute from stock) Store_Aliquots->Prepare_Working_Solution Use one aliquot Perform_Experiment Perform Experiment (In Vitro or In Vivo) Prepare_Working_Solution->Perform_Experiment Data_Analysis Data Analysis Perform_Experiment->Data_Analysis End End Data_Analysis->End

Caption: Recommended experimental workflow for using PF-06446846.

References

Troubleshooting PF-06446846 hydrochloride inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-06446846 hydrochloride. The information is designed to address specific issues that may be encountered during experiments and to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active and highly selective inhibitor of the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] It functions by inducing the ribosome to stall specifically around codon 34 of the PCSK9 messenger RNA (mRNA).[1][3] This stalling is mediated by the interaction of the compound with the nascent polypeptide chain within the ribosome exit tunnel, ultimately leading to a reduction in the synthesis of the PCSK9 protein.[3][4]

Q2: I am observing inconsistent IC50 values for PCSK9 inhibition in my cell-based assays. What are the potential causes?

A2: Inconsistent IC50 values can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include:

  • Compound Integrity and Handling: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment from a properly stored stock solution.

  • Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and confluency at the time of treatment. Variations in cell health and density can significantly impact experimental outcomes.

  • Assay Protocol Variability: Standardize all steps of your experimental protocol, including incubation times, reagent concentrations, and detection methods.

  • Solvent Effects: Although soluble in DMSO, ensure the final concentration of DMSO in your culture medium is consistent across all wells and does not exceed a level that is toxic to your cells (typically <0.5%).[5]

Q3: I am concerned about potential off-target effects. How selective is this compound?

A3: Ribosome profiling studies have demonstrated that PF-06446846 is highly selective for the inhibition of PCSK9 translation.[3][4] However, some off-target effects have been observed, particularly at higher concentrations.[3] A related compound, PF-06378503, was found to affect the translation of a small number of other proteins.[6] If you suspect off-target effects are influencing your results, consider performing a dose-response experiment and using the lowest effective concentration of PF-06446846. Additionally, you can assess the expression levels of known off-target proteins if this information is available for your specific cell type.

Q4: My in vivo study with this compound is not showing the expected reduction in plasma PCSK9 or cholesterol levels. What should I check?

A4: Several factors can contribute to a lack of efficacy in vivo. Consider the following:

  • Compound Formulation and Administration: Ensure the compound is properly formulated for oral gavage. The provided protocols suggest using vehicles such as a mix of PEG300, Tween-80, and saline, or corn oil.[1][5] Inconsistent dosing or improper administration can lead to variable exposure.

  • Pharmacokinetics: The timing of blood collection for PCSK9 and cholesterol measurement is critical. In rats, plasma PCSK9 levels were measured at 1, 3, 6, and 24 hours after dosing.[3] Ensure your sampling time points are appropriate to capture the expected pharmacological effect.

  • Animal Model: The response to PF-06446846 can vary between species. The published data primarily uses rats.[3] If you are using a different animal model, the pharmacokinetic and pharmacodynamic properties of the compound may differ.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when using this compound.

Issue 1: Inconsistent or No Inhibition of PCSK9 Secretion in Cell-Based Assays
Possible Cause Troubleshooting Steps
Compound Degradation 1. Prepare fresh stock solutions of this compound in anhydrous DMSO.[5] 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C, protected from light.[7]
Suboptimal Cell Health 1. Use cells within a consistent and low passage number range. 2. Ensure cells are healthy and growing exponentially at the time of treatment. 3. Regularly test for mycoplasma contamination.
Incorrect Assay Conditions 1. Optimize the incubation time with PF-06446846. A 24-hour treatment is a common starting point.[3] 2. Verify the accuracy of your serial dilutions and final compound concentrations. 3. Ensure the detection method for PCSK9 (e.g., ELISA) is validated and performing correctly.
Cell Line Unsuitability 1. Confirm that your chosen cell line (e.g., Huh7) expresses and secretes detectable levels of PCSK9.[1] 2. The inhibitory effect of PF-06446846 is dependent on the specific mRNA sequence of PCSK9; ensure you are using a human cell line or a cell line expressing human PCSK9.[3]
Issue 2: High Variability in In Vivo Efficacy
Possible Cause Troubleshooting Steps
Improper Formulation 1. Follow the recommended formulation protocols carefully to ensure the compound is fully dissolved or suspended.[1][5] 2. Prepare fresh formulations for each dosing day.
Inaccurate Dosing 1. Ensure accurate oral gavage technique to deliver the full intended dose. 2. Calibrate all equipment used for dose preparation and administration.
Incorrect Sampling Time 1. Conduct a pilot study to determine the optimal time points for blood collection to measure plasma PCSK9 and cholesterol levels in your specific animal model.

Quantitative Data Summary

Parameter Value Conditions Reference
IC50 (PCSK9 Secretion) 0.3 µMHuh7 cells[1]
In Vivo Efficacy 5-50 mg/kg/day (oral gavage)Rats (14 days)[1]
Effect on Plasma PCSK9 Dose-dependent reductionRats[3]
Effect on Total Cholesterol Dose-dependent reductionRats[3]

Experimental Protocols

Protocol 1: In Vitro Inhibition of PCSK9 Secretion in Huh7 Cells
  • Cell Seeding: Plate Huh7 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • PCSK9 Quantification: Quantify the amount of secreted PCSK9 in the supernatant using a commercially available human PCSK9 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the PCSK9 concentration against the log of the this compound concentration and determine the IC50 value using a suitable non-linear regression model.

Protocol 2: In Vivo Efficacy Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the start of the study.

  • Compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water or corn oil).

  • Dosing: Administer this compound or vehicle control via oral gavage once daily for 14 consecutive days. Use at least three dose levels (e.g., 5, 15, and 50 mg/kg).[3]

  • Blood Collection: Collect blood samples via a suitable method (e.g., tail vein) at predetermined time points (e.g., 1, 3, 6, and 24 hours) after the first and twelfth doses to assess plasma drug concentration and PCSK9 levels.[3]

  • Terminal Blood Collection: On day 15, after an overnight fast, collect a terminal blood sample for the analysis of total plasma cholesterol.[3]

  • Sample Analysis: Analyze plasma samples for PCSK9 concentration using a rat-specific ELISA kit and for total cholesterol using a standard enzymatic assay.

  • Data Analysis: Compare the plasma PCSK9 and total cholesterol levels between the treated and vehicle control groups to determine the in vivo efficacy of this compound.

Visualizations

PCSK9_Signaling_Pathway cluster_ribosome Ribosome cluster_cell Hepatocyte PCSK9_mRNA PCSK9 mRNA Nascent_PCSK9 Nascent PCSK9 Polypeptide PCSK9_mRNA->Nascent_PCSK9 Translation Ribosome_Stalling Ribosome Stalling (Codon 34) PCSK9_Protein PCSK9 Protein Ribosome_Stalling->PCSK9_Protein Inhibition of Synthesis PF06446846 PF-06446846 PF06446846->Ribosome_Stalling Nascent_PCSK9->Ribosome_Stalling LDLR LDL Receptor (LDLR) PCSK9_Protein->LDLR Binds to Endosome Endosome/Lysosome PCSK9_Protein->Endosome Internalization LDLR->Endosome Internalization LDL_Degradation LDLR Degradation Endosome->LDL_Degradation LDL_Degradation->LDLR Prevents Recycling Circulating_LDL Circulating LDL Circulating_LDL->LDLR Binding and Uptake

Caption: PCSK9 signaling and inhibition by PF-06446846.

Experimental_Workflow Start Start: In Vitro PCSK9 Inhibition Assay Seed_Cells 1. Seed Huh7 Cells Start->Seed_Cells Prepare_Compound 2. Prepare PF-06446846 Serial Dilutions Seed_Cells->Prepare_Compound Treat_Cells 3. Treat Cells with Compound (24 hours) Prepare_Compound->Treat_Cells Collect_Supernatant 4. Collect Supernatant Treat_Cells->Collect_Supernatant ELISA 5. Perform PCSK9 ELISA Collect_Supernatant->ELISA Data_Analysis 6. Analyze Data and Determine IC50 ELISA->Data_Analysis End End: Results Data_Analysis->End

Caption: Workflow for in vitro PCSK9 inhibition assay.

Troubleshooting_Tree cluster_compound Compound Issues cluster_cells Cellular Issues cluster_protocol Protocol Issues Inconsistent_Results Inconsistent Results with PF-06446846 Check_Compound Check Compound Integrity and Handling Inconsistent_Results->Check_Compound Check_Cells Check Cell Culture Conditions Inconsistent_Results->Check_Cells Check_Protocol Review Experimental Protocol Inconsistent_Results->Check_Protocol Fresh_Stock Prepare Fresh Stock Solution Check_Compound->Fresh_Stock Proper_Storage Ensure Proper Storage (-20°C or -80°C) Check_Compound->Proper_Storage Passage_Number Standardize Passage Number Check_Cells->Passage_Number Cell_Health Confirm Cell Health and Confluency Check_Cells->Cell_Health Standardize_Incubation Standardize Incubation Times Check_Protocol->Standardize_Incubation Validate_Assay Validate Assay Performance Check_Protocol->Validate_Assay

Caption: Troubleshooting decision tree for inconsistent results.

References

PF-06446846 hydrochloride dose-response curve analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PF-06446846 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active and highly selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2][3] Its mechanism of action is unique in that it does not target the enzymatic activity of PCSK9 itself. Instead, it binds to the translating ribosome and induces stalling during the elongation phase of PCSK9 mRNA translation, specifically around codon 34.[4][5] This stalling is mediated by the interaction of the compound with the nascent polypeptide chain within the ribosome exit tunnel.[4][6] The result is a highly specific reduction in the synthesis of the PCSK9 protein.[4]

Q2: What is the primary application of this compound in research?

A2: The primary application of this compound is to study the effects of selective PCSK9 inhibition. PCSK9 is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.[4][5] By preventing the translation of PCSK9, PF-06446846 leads to a decrease in circulating PCSK9, which in turn reduces the degradation of LDL receptors on hepatocytes. This results in increased LDL-C clearance from the circulation. Therefore, this compound is a valuable tool for investigating cholesterol metabolism and the therapeutic potential of targeting PCSK9.

Q3: What are the expected in vitro and in vivo effects of this compound?

A3: In vitro, PF-06446846 inhibits the secretion of PCSK9 from cultured cells, such as Huh7 cells, with a reported IC50 of 0.3 μM.[1][3] In vivo, oral administration of PF-06446846 to rats has been shown to cause a dose-dependent reduction in plasma PCSK9 levels.[4][7] This leads to a subsequent decrease in total plasma cholesterol and LDL-C.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Data in In Vitro Dose-Response Assays

Possible Cause 1: Compound Solubility

  • Recommendation: this compound has specific solubility characteristics. For in vitro assays, it is recommended to prepare stock solutions in fresh, high-quality DMSO.[2] Ensure the final concentration of DMSO in the cell culture medium is consistent across all wells and is at a level that does not affect cell viability. If precipitation is observed, gentle warming or sonication may aid dissolution.[1]

Possible Cause 2: Cell Health and Density

  • Recommendation: Ensure that the cells used for the assay (e.g., Huh7) are healthy and in the logarithmic growth phase. Cell density at the time of treatment can significantly impact the results. Optimize cell seeding density to avoid overgrowth or sparse cultures during the experiment.

Possible Cause 3: Assay Incubation Time

  • Recommendation: The effect of PF-06446846 on PCSK9 protein levels is dependent on the inhibition of new protein synthesis. The optimal incubation time will depend on the turnover rate of PCSK9 in your specific cell line. A time-course experiment is recommended to determine the point of maximal inhibition.

Issue 2: Lack of In Vivo Efficacy (No Reduction in Plasma PCSK9 or Cholesterol)

Possible Cause 1: Inadequate Dosing or Formulation

  • Recommendation: this compound is orally active.[1][2][3] For in vivo studies in rats, daily oral gavage for a sufficient duration (e.g., 14 days) has been shown to be effective.[1] The formulation of the compound for oral administration is critical. A common formulation involves dissolving the compound in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[2] Ensure the compound is fully dissolved and the formulation is stable.

Possible Cause 2: Pharmacokinetic Variability

  • Recommendation: The pharmacokinetic properties of PF-06446846 can vary between species and even between individual animals. It is advisable to perform a pilot pharmacokinetic study to measure plasma concentrations of the compound at different time points after dosing to ensure adequate exposure.

Possible Cause 3: Timing of Blood Sample Collection

  • Recommendation: The reduction in plasma PCSK9 and subsequently cholesterol is time-dependent. Following administration, plasma concentrations of PF-06446846 will peak and then decline. The effect on PCSK9 levels will follow this exposure. Measure plasma PCSK9 at several time points post-dosing (e.g., 1, 3, 6, and 24 hours) to capture the pharmacodynamic response.[4][7]

Data Presentation

Table 1: In Vivo Dose-Response of PF-06446846 in Rats after 14 Daily Oral Doses

Dose (mg/kg/day)Plasma PCSK9 ReductionTotal Plasma Cholesterol ReductionReference
5Dose-dependent lowering observedSignificant reduction[1][4]
15Dose-dependent lowering observedSignificant reduction[4]
50Dose-dependent lowering observedSignificant reduction[1][4]

Note: The table summarizes the reported dose-dependent effects. For specific quantitative values, refer to the cited literature.

Experimental Protocols

In Vitro PCSK9 Secretion Assay
  • Cell Seeding: Plate Huh7 cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks into a complete cell culture medium to achieve the final desired concentrations with a consistent, low percentage of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: Collect the cell culture supernatant.

  • PCSK9 Quantification: Measure the concentration of secreted PCSK9 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the PCSK9 concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

PCSK9_Signaling_Pathway cluster_0 Hepatocyte cluster_1 Intervention PCSK9_mRNA PCSK9 mRNA Ribosome Ribosome PCSK9_mRNA->Ribosome Translation PCSK9_Protein PCSK9 Protein Ribosome->PCSK9_Protein LDLR LDL Receptor PCSK9_Protein->LDLR Binds Lysosome Lysosome LDLR->Lysosome Degradation Endosome Endosome LDLR->Endosome Internalization LDLR->Endosome Recycling LDL LDL LDL->LDLR Binds Endosome->Lysosome Fusion & Degradation PF06446846 PF-06446846 PF06446846->Ribosome Inhibits Translation

Caption: PCSK9 signaling pathway and the inhibitory action of PF-06446846.

Experimental_Workflow start Start: In Vitro Dose-Response Assay plate_cells Plate Huh7 Cells start->plate_cells prepare_compound Prepare Serial Dilutions of PF-06446846 plate_cells->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 24-48h treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Quantify PCSK9 via ELISA collect_supernatant->elisa analyze Analyze Data & Determine IC50 elisa->analyze end End analyze->end

Caption: Experimental workflow for an in vitro dose-response assay.

References

Avoiding PF-06446846 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-06446846 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding solubility and precipitation in media.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my cell culture medium immediately after I added it from a DMSO stock. What happened and how can I prevent this?

A1: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is rapidly diluted into an aqueous environment like cell culture media.[1][2] This occurs because the compound's solubility drastically decreases as the solvent changes from DMSO to the aqueous medium.

Here are several strategies to prevent this:

  • Pre-warm your media: Always use cell culture medium that has been pre-warmed to 37°C before adding the compound.[1][2][3]

  • Use an intermediate dilution step: Instead of adding the high-concentration DMSO stock directly to your final volume of media, create an intermediate dilution in pre-warmed media first. For example, you can make a 10X or 100X intermediate dilution.[2]

  • Slow, dropwise addition with mixing: Add the this compound stock solution (or intermediate dilution) drop-by-drop into the vortex of the gently swirling or vortexing media. This ensures rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.[1][2]

  • Lower the final concentration: Your intended final concentration may exceed the aqueous solubility of the compound. Consider performing a dose-response experiment to determine the maximum soluble concentration under your specific experimental conditions.

  • Minimize final DMSO concentration: While DMSO is an excellent solvent for the initial stock, high final concentrations can be toxic to cells. Aim to keep the final DMSO concentration in your culture medium at or below 0.5%, and ideally below 0.1%.[1][2] Always include a vehicle control with the same final DMSO concentration in your experiments.

Q2: The media containing this compound looked fine initially, but a precipitate formed after several hours of incubation. What could be the cause and how do I resolve it?

A2: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture incubators:

  • Temperature fluctuations: Repeatedly removing your culture vessels from the incubator can cause temperature changes that affect the compound's solubility.[1]

  • pH shifts: The CO2 environment in an incubator can lead to changes in the pH of the medium, which can alter the solubility of pH-sensitive compounds.[2]

  • Interactions with media components: Over time, this compound may interact with salts, proteins (especially from fetal bovine serum), or other components in the media, leading to the formation of insoluble complexes.[1][2]

  • Compound instability: The compound may have limited stability in the culture medium at 37°C over extended periods.[2]

To address delayed precipitation:

  • Test compound stability: Before a critical experiment, incubate this compound in your complete cell culture medium for the intended duration of your experiment to see if precipitation occurs in the absence of cells.

  • Consider a different media formulation: If you suspect interactions with media components, you could try a different basal medium.

  • Prepare fresh solutions: It is recommended to prepare fresh working solutions of this compound for each experiment and use them promptly.[4]

Q3: What is the best way to prepare a stock solution of this compound?

A3: For optimal results, prepare stock solutions in 100% DMSO. It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and can absorb moisture, which can negatively impact the solubility of the compound.[4][5][6] To aid dissolution, you can use sonication and gentle warming (up to 60°C).[4] Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The solubility of this compound can vary depending on the solvent and conditions. The following table summarizes available quantitative data:

Solvent SystemConcentrationObservations
DMSO≥ 94 mg/mL (199.85 mM)Use fresh, moisture-free DMSO.[6]
DMSO100 mg/mL (212.61 mM)Ultrasonic and warming to 60°C may be needed.[4]
H₂O100 mg/mL (212.61 mM)Requires sonication.[4]
PBS100 mg/mL (212.61 mM)Requires sonication and warming to 60°C.[4]
Acetonitrile:Water (1:1)0.1 - 1 mg/mLSlightly soluble.[7]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (10.63 mM)Clear solution.[4]
10% DMSO / 90% Corn Oil≥ 5 mg/mL (10.63 mM)Clear solution.[4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.08 mg/mL (4.42 mM)Clear solution.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of fresh, high-quality DMSO to achieve a 10 mM concentration.

  • Dissolution: If the compound does not dissolve immediately, sonicate the solution in a water bath and/or warm it gently to 60°C until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into single-use vials and store them at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.

  • Thaw Stock Solution: Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): Prepare an intermediate dilution (e.g., 1 mM or 100 µM) by adding a small volume of the 10 mM stock to a larger volume of pre-warmed medium. Mix gently.

  • Final Dilution: While gently swirling the pre-warmed medium, add the required volume of the stock solution (or intermediate dilution) dropwise to achieve the desired final concentration.

  • Immediate Use: Use the freshly prepared working solution immediately to treat your cells.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock PF-06446846 HCl Powder dissolve Dissolve with Sonication/Warming stock->dissolve dmso Fresh DMSO dmso->dissolve stock_sol 10 mM Stock in DMSO dissolve->stock_sol aliquot Aliquot & Store at -80°C stock_sol->aliquot thaw Thaw Stock Aliquot aliquot->thaw media Pre-warmed (37°C) Cell Culture Medium intermediate Intermediate Dilution (Optional) media->intermediate final Final Working Solution media->final thaw->intermediate intermediate->final

Caption: Recommended workflow for preparing this compound solutions.

troubleshooting_workflow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed in Media q1 Did you pre-warm media to 37°C? start->q1 q4 Is the compound stable in media over time? start->q4 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Did you use an intermediate dilution? a1_yes->q2 s1 Pre-warm media before adding compound a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is final concentration too high? a2_yes->q3 s2 Perform an intermediate dilution step a2_no->s2 s3 Lower the final working concentration q3->s3 s4 Perform stability test in cell-free media q4->s4 q5 Are there pH or temperature fluctuations? q4->q5 s5 Minimize incubator opening and ensure proper buffering q5->s5

Caption: Troubleshooting guide for this compound precipitation.

signaling_pathway cluster_translation Protein Translation cluster_ldlr LDLR Trafficking ribosome 80S Ribosome stalled Translation Stalled ribosome->stalled Inhibition pcsk9_mrna PCSK9 mRNA pcsk9_mrna->ribosome pf06446846 PF-06446846 HCl pf06446846->ribosome pcsk9_protein PCSK9 Protein (Translation Blocked) stalled->pcsk9_protein ldlr LDL Receptor (LDLR) endosome Endosome ldlr->endosome ldl LDL Cholesterol ldl->ldlr lysosome Lysosome endosome->lysosome PCSK9-mediated (Blocked) recycling LDLR Recycling to Cell Surface endosome->recycling degradation LDLR Degradation (Inhibited) lysosome->degradation recycling->ldlr outcome Increased LDL Cholesterol Clearance from Bloodstream recycling->outcome

Caption: Mechanism of action of this compound.

References

Technical Support Center: PF-06446846 Hydrochloride and Rat Bone Marrow Cell Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the toxicity of PF-06446846 hydrochloride in rat bone marrow cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and highly selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2] Its primary mechanism of action is to induce ribosome stalling specifically during the translation of PCSK9 mRNA, which in turn reduces the levels of circulating PCSK9 and subsequently lowers cholesterol.[3][4]

Q2: Does this compound exhibit toxicity towards rat bone marrow cells?

A2: Yes, studies have shown that PF-06446846 can exhibit toxicity towards rat bone marrow cells.[5][6] This is considered an off-target effect, as the compound is designed to be highly selective for PCSK9.

Q3: What are the reported IC50 values for PF-06446846 in rat bone marrow cells?

A3: The reported half-maximal inhibitory concentration (IC50) value for PF-06446846 in rat Lin(-) bone marrow cells is 2.9 µM.[5] For comparison, the IC50 for cytotoxicity in human CD34+ cells is reported to be 2.7 µM.[5]

Q4: What in vitro assays are suitable for assessing the hematotoxicity of this compound?

A4: The Colony-Forming Unit (CFU) or Colony-Forming Cell (CFC) assay is a widely accepted and validated method for evaluating the effects of compounds on the proliferation and differentiation of hematopoietic progenitor cells.[7][8] Other high-throughput platforms like HALO®-Tox HT and flow cytometry-based assays such as HemaToxFlow™ can also be utilized for assessing bone marrow toxicity.[9][10]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments
  • Possible Cause 1: Inconsistent Cell Viability in Initial Bone Marrow Aspirates.

    • Troubleshooting Tip: Ensure consistent and rapid processing of bone marrow aspirates. Perform a viability stain (e.g., trypan blue) on the initial cell suspension and only proceed if viability is above 90%.

  • Possible Cause 2: Variability in Compound Potency.

    • Troubleshooting Tip: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Confirm the purity and integrity of the compound if significant issues persist.

  • Possible Cause 3: Inconsistent Culture Conditions.

    • Troubleshooting Tip: Strictly adhere to standardized protocols for cell density, media composition, cytokine concentrations, and incubation times. Ensure humidified incubators are properly maintained for temperature and CO2 levels.

Issue 2: No Dose-Dependent Toxicity Observed
  • Possible Cause 1: Inappropriate Concentration Range.

    • Troubleshooting Tip: Widen the concentration range of this compound tested. A broad range (e.g., 0.01 µM to 100 µM) is recommended for initial experiments to capture the full dose-response curve.

  • Possible Cause 2: Compound Precipitation.

    • Troubleshooting Tip: Visually inspect the culture media for any signs of compound precipitation, especially at higher concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a non-toxic level. Information on preparing solutions of this compound suggests using solvents like DMSO.[2]

  • Possible Cause 3: Low Proliferation Rate of Bone Marrow Cells.

    • Troubleshooting Tip: Optimize the cytokine cocktail used in your culture medium to ensure robust proliferation of the hematopoietic progenitor cells. The specific cytokines required depend on the progenitor populations being assessed.[8]

Quantitative Data Summary

Compound Cell Type Assay Endpoint IC50 (µM) Reference
PF-06446846Rat Lin(-) Bone Marrow CellsCytotoxicity AssayInhibition2.9[5]
PF-06446846Human CD34+ CellsCytotoxicity AssayInhibition2.7[5]
PF-06446846Huh7 CellsPCSK9 SecretionInhibition0.3[1][5]

Experimental Protocols

Colony-Forming Unit (CFU) Assay for Rat Bone Marrow

This protocol is a generalized guideline. Researchers should optimize conditions based on their specific laboratory setup and reagents.

  • Preparation of Rat Bone Marrow Cells:

    • Humanely euthanize Sprague-Dawley rats according to approved institutional protocols.

    • Aseptically harvest femurs and tibias.

    • Flush the bone marrow from the bones using Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 2% fetal bovine serum (FBS).

    • Create a single-cell suspension by gently passing the marrow through a series of syringes and needles of decreasing gauge.

    • Perform a red blood cell lysis if necessary.

    • Determine cell concentration and viability using a hemocytometer and trypan blue staining.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% in all cultures.

  • CFU Assay Procedure:

    • Prepare the plating medium by mixing the bone marrow cells, this compound dilutions (or vehicle control), and a methylcellulose-based medium containing appropriate rat-specific cytokines (e.g., SCF, IL-3, IL-6, EPO, GM-CSF) to support the growth of desired progenitor colonies (e.g., CFU-GM, BFU-E).

    • Plate the cell mixture in duplicate or triplicate into 35 mm culture dishes.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

    • After 7-14 days (depending on the colony type), score the colonies under an inverted microscope based on their morphology.

  • Data Analysis:

    • Calculate the number of colonies for each progenitor type at each drug concentration.

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition against the log of the drug concentration to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow: Assessing PF-06446846 Toxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Isolate Rat Bone Marrow Cells plate_cells Plate Cells in Methylcellulose with Compound prep_cells->plate_cells prep_compound Prepare PF-06446846 Dilutions prep_compound->plate_cells incubate Incubate at 37°C, 5% CO2 plate_cells->incubate score_colonies Score Colonies incubate->score_colonies calc_ic50 Calculate IC50 score_colonies->calc_ic50

Caption: Workflow for assessing PF-06446846 toxicity in rat bone marrow cells.

signaling_pathway Hypothesized Mechanism of PF-06446846 Action and Off-Target Toxicity cluster_pcs_pathway Known On-Target Pathway cluster_bm_pathway Hypothesized Off-Target Pathway pf06446846 PF-06446846 ribosome_pcs Ribosome Translating PCSK9 mRNA pf06446846->ribosome_pcs Stalls Translation ribosome_bm Ribosome Translating Other Essential Hematopoietic Proteins pf06446846->ribosome_bm Potential Off-Target Interaction pcs9_protein PCSK9 Protein (Translation Inhibited) ribosome_pcs->pcs9_protein Reduced Synthesis bm_toxicity Bone Marrow Toxicity (e.g., Reduced Proliferation/ Differentiation) ribosome_bm->bm_toxicity Inhibition of Essential Protein Synthesis

References

Validation & Comparative

Validating the In Vivo Efficacy of PF-06446846 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the in vivo efficacy of novel therapeutic compounds is paramount. This guide provides a comprehensive comparison of the oral small-molecule PCSK9 inhibitor, PF-06446846 hydrochloride, with leading antibody-based alternatives, alirocumab and evolocumab. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of their performance in preclinical models.

Mechanism of Action: A Novel Approach to PCSK9 Inhibition

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of low-density lipoprotein cholesterol (LDL-C) levels.[1] It binds to the LDL receptor (LDLR) on hepatocyte surfaces, leading to its degradation and a subsequent reduction in LDL-C clearance from the bloodstream.[1] this compound employs a unique mechanism by selectively inhibiting the translation of PCSK9.[2][3] It induces the ribosome to stall during the translation of PCSK9 mRNA, thereby preventing the synthesis of the PCSK9 protein.[2] This novel approach contrasts with antibody-based inhibitors like alirocumab and evolocumab, which bind to circulating PCSK9 and prevent its interaction with the LDLR.

Comparative Efficacy: Insights from In Vivo Studies

The primary measure of efficacy for PCSK9 inhibitors is the reduction of plasma LDL-C and total cholesterol. The following tables summarize the available in vivo data for this compound and its antibody-based counterparts. It is important to note that the data presented is from studies conducted in different animal models, which should be taken into consideration when making direct comparisons.

Table 1: In Vivo Efficacy of this compound in Rats [4][5]

Dose (mg/kg/day, oral)Treatment DurationChange in Plasma PCSK9Change in Total CholesterolChange in LDL-C
514 daysDose-dependent reductionDose-dependent reductionDose-dependent reduction
1514 daysDose-dependent reductionDose-dependent reductionDose-dependent reduction
5014 daysDose-dependent reductionDose-dependent reductionDose-dependent reduction

Note: Specific percentage reductions were not detailed in the provided search results, but a dose-dependent effect was confirmed.

Table 2: In Vivo Efficacy of Alirocumab in APOE*3Leiden.CETP Mice [6]

Dose (mg/kg, weekly s.c.)Treatment DurationChange in Total Cholesterol
318 weeks-37%
1018 weeks-46%

Table 3: In Vivo Efficacy of Evolocumab in Obese Zucker Rats [3]

DoseTreatment DurationChange in LDL-C
Not Specified6 weeks-63%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

1. In Vivo Efficacy Study of this compound in Rats

  • Animal Model: Male Sprague-Dawley rats.[4]

  • Induction of Hypercholesterolemia: While the specific study with PF-06446846 did not detail the induction method, a common protocol involves feeding rats a high-cholesterol diet, such as one containing 4% cholesterol and 1% cholic acid, for a specified period to induce hypercholesterolemia.[7]

  • Drug Administration: this compound is administered daily via oral gavage at doses of 5, 15, and 50 mg/kg for 14 days.[4] A vehicle control group receives the formulation excipients alone.

  • Blood Collection: Blood samples are collected at baseline and at the end of the treatment period. A common method is via the tail vein.[8]

  • Biochemical Analysis: Plasma levels of PCSK9 are measured using a commercial ELISA kit. Total cholesterol and LDL-C levels are determined using standard enzymatic assays.[5]

2. In Vivo Efficacy Study of Monoclonal Antibodies in Rodent Models

  • Animal Models:

    • Alirocumab: APOE*3Leiden.CETP mice.[6]

    • Evolocumab: Obese Zucker rats.[3]

  • Drug Administration:

    • Alirocumab: Administered weekly via subcutaneous injection at doses of 3 and 10 mg/kg for 18 weeks.[6]

    • Evolocumab: Dosing regimen was not specified in the search result.

  • Blood Collection and Analysis: Similar to the protocol for PF-06446846, blood is collected at baseline and termination to measure plasma lipid levels using standard methods.

Visualizing the Pathways and Processes

PCSK9 Signaling Pathway

PCSK9_Pathway cluster_synthesis Hepatocyte cluster_secretion cluster_ldlr Hepatocyte Surface cluster_degradation Endosome/Lysosome PCSK9_mRNA PCSK9 mRNA Ribosome Ribosome PCSK9_mRNA->Ribosome Translation PCSK9_Protein PCSK9 Protein Ribosome->PCSK9_Protein Secreted_PCSK9 Secreted PCSK9 PCSK9_Protein->Secreted_PCSK9 Secretion LDLR LDL Receptor Secreted_PCSK9->LDLR Binds LDL LDL Degradation LDLR Degradation LDLR->Degradation Internalization and Targeting for Degradation LDL->LDLR Binds PF-06446846 PF-06446846 PF-06446846->Ribosome Inhibits Translation Antibodies Alirocumab/ Evolocumab Antibodies->Secreted_PCSK9 Binds and Inhibits Experimental_Workflow Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Hypercholesterolemia Induce Hypercholesterolemia (High-Cholesterol Diet) Animal_Model->Hypercholesterolemia Grouping Randomize into Treatment Groups Hypercholesterolemia->Grouping Dosing Administer Compound (e.g., Oral Gavage) Grouping->Dosing Monitoring Monitor Health and Collect Blood Samples Dosing->Monitoring Analysis Analyze Plasma Lipids (TC, LDL-C, PCSK9) Monitoring->Analysis Data_Evaluation Evaluate Efficacy and Compare to Controls Analysis->Data_Evaluation

References

A Comparative Guide to PCSK9 Inhibition: PF-06446846 Hydrochloride vs. Alirocumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By promoting the degradation of low-density lipoprotein receptors (LDLR), PCSK9 reduces the clearance of LDL cholesterol (LDL-C) from the bloodstream. Inhibiting PCSK9 function is a validated therapeutic strategy for lowering LDL-C levels and reducing cardiovascular risk. This guide provides a detailed comparison of two distinct PCSK9 inhibitors: PF-06446846 hydrochloride, a novel small molecule inhibitor of PCSK9 translation, and alirocumab, a clinically approved monoclonal antibody that directly binds to and neutralizes circulating PCSK9.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and alirocumab lies in their mechanism of action. Alirocumab acts extracellularly by targeting the PCSK9 protein, while this compound works intracellularly to prevent the synthesis of the PCSK9 protein.

This compound: Inhibiting PCSK9 Synthesis at the Ribosome

This compound is an orally active and highly selective small molecule that inhibits the translation of the PCSK9 messenger RNA (mRNA).[1][2][3] Its unique mechanism involves inducing the ribosome to stall during the elongation phase of protein synthesis, specifically around codon 34 of the PCSK9 transcript.[1][4][5] This stalling is mediated by the interaction of the small molecule with the nascent polypeptide chain within the ribosome exit tunnel.[4] The result is a significant and selective reduction in the production of the PCSK9 protein.[2] This approach represents a novel strategy for targeting proteins that have been traditionally considered "undruggable" with small molecules.[4]

cluster_0 Cell cluster_1 Nucleus cluster_2 Cytoplasm PCSK9 Gene PCSK9 Gene PCSK9 mRNA PCSK9 mRNA PCSK9 Gene->PCSK9 mRNA Transcription Ribosome Ribosome PCSK9 mRNA->Ribosome Translation Initiation PCSK9 Protein PCSK9 Protein Ribosome->PCSK9 Protein Elongation Stalled Ribosome Translation Stalled Ribosome->Stalled Ribosome PF-06446846 PF-06446846 PF-06446846->Ribosome Binds to nascent chain

Mechanism of Action of this compound.

Alirocumab: Extracellular Neutralization of PCSK9

Alirocumab is a fully human monoclonal antibody that binds with high affinity and specificity to circulating PCSK9.[6][7][8][9] By binding to PCSK9, alirocumab prevents the interaction between PCSK9 and the LDL receptor on the surface of hepatocytes.[7][8][10] This steric hindrance allows the LDL receptor to evade PCSK9-mediated lysosomal degradation and recycle back to the cell surface, thereby increasing the number of available LDL receptors to clear LDL-C from the circulation.[7][8]

cluster_0 Extracellular Space cluster_1 Hepatocyte PCSK9 PCSK9 PCSK9-Alirocumab Complex PCSK9-Alirocumab Complex LDLR LDL Receptor PCSK9->LDLR Promotes Degradation Alirocumab Alirocumab Alirocumab->PCSK9 Binding PCSK9-Alirocumab Complex->LDLR Binding Blocked LDLR-LDL Complex LDLR-LDL Complex LDLR->LDLR-LDL Complex Binds LDL LDL-C Lysosome Lysosome LDLR-LDL Complex->Lysosome Internalization & Degradation Recycled LDLR Recycled LDLR LDLR-LDL Complex->Recycled LDLR Recycling Recycled LDLR->LDLR

Mechanism of Action of Alirocumab.

Performance Data: A Preclinical and Clinical Divide

Direct comparative studies between this compound and alirocumab are not available, primarily due to their different stages of development. Alirocumab is a clinically approved drug with extensive data from numerous Phase 3 trials, while this compound is in the preclinical and early clinical stages of investigation.

This compound: Preclinical Efficacy
ParameterCell Line/Animal ModelResultReference
IC50 for PCSK9 Secretion Huh7 cells0.3 μM[1]
In Vivo Efficacy Rats (oral gavage; 5-50 mg/kg/day for 14 days)Dose-dependent reduction in plasma PCSK9 and total cholesterol levels.[1]
Alirocumab: Clinical Efficacy

The efficacy of alirocumab in lowering LDL-C has been robustly demonstrated in a multitude of clinical trials across various patient populations.

Trial/AnalysisPatient PopulationComparatorMean LDL-C Reduction from BaselineReference
ODYSSEY MONO Primary hypercholesterolemia, moderate CV risk, not on statinEzetimibe 10 mg/day47%[6]
ODYSSEY LONG TERM High CV risk, on maximally tolerated statinPlacebo62% (at 24 weeks)[10]
Meta-analysis (12 RCTs) VariousPlacebo/Ezetimibe~52%[7]
ODYSSEY CHOICE II Hypercholesterolemia, not on statin (150 mg Q4W)Placebo51.7%
ODYSSEY CHOICE II Hypercholesterolemia, not on statin (75 mg Q2W)Placebo53.5%

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and comparison of drug candidates. Below are generalized methodologies for key assays used in the assessment of PCSK9 inhibitors.

Measurement of PCSK9 Translation Inhibition (for PF-06446846)

Objective: To determine the effect of a compound on the synthesis of PCSK9 protein.

Protocol:

  • Cell Culture: Human hepatoma cells (e.g., Huh7) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration.

  • Measurement of Secreted PCSK9: The concentration of PCSK9 in the cell culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of PCSK9 secretion, is calculated from the dose-response curve.

Ribosome Profiling (Ribo-seq): A more advanced technique to pinpoint the exact site of ribosomal stalling on the mRNA transcript. This involves sequencing the ribosome-protected mRNA fragments.[11]

Huh7 Cell Culture Huh7 Cell Culture Compound Treatment Compound Treatment Huh7 Cell Culture->Compound Treatment Collect Supernatant Collect Supernatant Compound Treatment->Collect Supernatant PCSK9 ELISA PCSK9 ELISA Collect Supernatant->PCSK9 ELISA Data Analysis (IC50) Data Analysis (IC50) PCSK9 ELISA->Data Analysis (IC50)

Workflow for PCSK9 Translation Inhibition Assay.
PCSK9-LDLR Binding Assay (for Alirocumab)

Objective: To assess the ability of an antibody to inhibit the binding of PCSK9 to the LDL receptor.

Protocol:

  • Plate Coating: A microplate is coated with recombinant human LDLR.

  • Incubation: Recombinant human PCSK9 is pre-incubated with varying concentrations of alirocumab or a control antibody.

  • Binding Reaction: The PCSK9-antibody mixture is added to the LDLR-coated wells, allowing for the binding of unbound PCSK9 to the LDLR.

  • Detection: The amount of bound PCSK9 is quantified using a detection antibody (e.g., an anti-PCSK9 antibody conjugated to an enzyme) and a substrate that produces a measurable signal.

  • Data Analysis: The IC50 value, representing the concentration of the antibody that inhibits 50% of the PCSK9-LDLR interaction, is determined.

Coat Plate with LDLR Coat Plate with LDLR Add to Plate Add to Plate Coat Plate with LDLR->Add to Plate Pre-incubate PCSK9 with Alirocumab Pre-incubate PCSK9 with Alirocumab Pre-incubate PCSK9 with Alirocumab->Add to Plate Wash and Add Detection Ab Wash and Add Detection Ab Add to Plate->Wash and Add Detection Ab Add Substrate & Read Signal Add Substrate & Read Signal Wash and Add Detection Ab->Add Substrate & Read Signal Data Analysis (IC50) Data Analysis (IC50) Add Substrate & Read Signal->Data Analysis (IC50)

Workflow for PCSK9-LDLR Binding Assay.
Cellular LDL-C Uptake Assay

Objective: To measure the functional consequence of PCSK9 inhibition on the ability of cells to take up LDL-C.

Protocol:

  • Cell Culture and LDLR Upregulation: HepG2 cells are cultured and then incubated in serum-free media to increase the expression of LDL receptors.

  • Treatment: Cells are co-incubated with recombinant human PCSK9 and serial dilutions of the test inhibitor (PF-06446846 or alirocumab).

  • LDL Uptake: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cells and incubated to allow for uptake.

  • Quantification: The fluorescence intensity within the cells, which is proportional to the amount of LDL uptake, is measured using a plate reader or flow cytometry.

  • Data Analysis: EC50 values are calculated, representing the concentration of the inhibitor that restores 50% of the LDL uptake that was inhibited by PCSK9.

Summary and Future Perspectives

This compound and alirocumab represent two innovative and distinct approaches to PCSK9 inhibition. Alirocumab, a monoclonal antibody, has a well-established clinical profile demonstrating significant LDL-C reduction and cardiovascular benefits. Its mechanism of action is direct and extracellular. In contrast, this compound is a first-in-class small molecule that targets the intracellular synthesis of PCSK9, offering the potential for oral administration.

While alirocumab is a validated therapeutic option, the development of oral small molecule inhibitors like this compound is eagerly anticipated, as they may offer greater convenience and potentially wider accessibility for patients. Further clinical development will be necessary to establish the efficacy and safety profile of this compound and to understand its potential role in the landscape of lipid-lowering therapies. Researchers will be keenly watching the progression of this and other novel PCSK9 inhibitors as they move through the drug development pipeline.

References

A Comparative Analysis of PF-06446846 Hydrochloride and Evolocumab for PCSK9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two distinct inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): the investigational small molecule PF-06446846 hydrochloride and the clinically approved monoclonal antibody, evolocumab. This comparison focuses on their mechanism of action, available efficacy data, and developmental status.

This analysis reveals that while both agents target PCSK9 to ultimately lower low-density lipoprotein cholesterol (LDL-C), they represent fundamentally different therapeutic modalities at vastly different stages of development. Evolocumab is a well-established biological drug with extensive clinical evidence supporting its efficacy and safety. In contrast, this compound is a preclinical, orally active small molecule with a novel mechanism of action, for which human clinical data is not yet publicly available.

Mechanism of Action: A Tale of Two Strategies

Evolocumab and this compound inhibit PCSK9 through distinct molecular interactions.

Evolocumab , a human monoclonal IgG2 antibody, functions by binding directly to circulating PCSK9.[1][2][3] This binding prevents PCSK9 from interacting with the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1][2] By inhibiting this interaction, evolocumab prevents the PCSK9-mediated degradation of LDLRs, allowing them to be recycled back to the cell surface to clear more LDL-C from the bloodstream.[1][2][3]

This compound is an orally active small molecule that inhibits the translation of the PCSK9 protein.[4][5][6] It achieves this by inducing the ribosome to stall during the elongation phase of protein synthesis, specifically around codon 34 of the PCSK9 messenger RNA (mRNA).[4][5] This selective stalling is mediated by the interaction of the small molecule with the nascent PCSK9 peptide chain within the ribosomal exit tunnel.[5] This unique mechanism of action prevents the production of new PCSK9 protein.

Below is a diagram illustrating the distinct signaling pathways targeted by each compound.

cluster_0 Evolocumab Pathway cluster_1 This compound Pathway Evolocumab Evolocumab PCSK9 Protein PCSK9 Protein Evolocumab->PCSK9 Protein Binds and Inhibits LDLR LDL Receptor PCSK9 Protein->LDLR Promotes Degradation LDL-C LDL-Cholesterol LDLR->LDL-C Binds and Clears LDLR Degradation LDLR Degradation LDLR->LDLR Degradation Hepatocyte Hepatocyte PF-06446846 PF-06446846 HCl Ribosome Ribosome PF-06446846->Ribosome Induces Stalling on PCSK9 mRNA PCSK9 mRNA Ribosome->PCSK9 mRNA Translates PCSK9 Protein Synthesis PCSK9 Protein Synthesis PCSK9 mRNA->PCSK9 Protein Synthesis

Fig. 1: Mechanisms of Action

Efficacy Data: Clinical vs. Preclinical

A direct comparison of the clinical efficacy of this compound and evolocumab is not currently possible due to the differing stages of their development.

Evolocumab has a robust portfolio of clinical trial data demonstrating its efficacy in reducing LDL-C and cardiovascular events.

Clinical Trial Patient Population Dosage LDL-C Reduction vs. Placebo Cardiovascular Event Reduction
FOURIER Patients with clinically evident atherosclerotic cardiovascular disease140 mg every 2 weeks or 420 mg monthly59% reduction[7]15% relative risk reduction in the primary composite endpoint (cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization)[8]
OSLER-1 & OSLER-2 Patients who completed phase 2 or 3 studies140 mg every 2 weeks or 420 mg monthly61% reduction[9]Reduced incidence of cardiovascular events from 2.18% to 0.95% at 1 year[9]
LAPLACE-2 Patients on statin therapy140 mg every 2 weeks or 420 mg monthly63-75% reductionNot an endpoint of this study

This compound data is currently limited to preclinical studies.

Study Type Model Dosage Observed Effect
In vivoRats5-50 mg/kg/day for 14 days (oral gavage)Dose-dependent reduction in plasma PCSK9 and total cholesterol levels[1]
In vitroHuh7 cellsNot applicableIC50 of 0.3 μM for inhibition of PCSK9 secretion[4]

Experimental Protocols

Detailed experimental protocols for the clinical trials of evolocumab and the preclinical studies of this compound are extensive. Below are summarized methodologies for key experiments.

Evolocumab: FOURIER Trial Protocol Summary

The Further Cardiovascular Outcomes Research with PCSK9 Inhibition in Subjects with Elevated Risk (FOURIER) trial was a randomized, double-blind, placebo-controlled, multinational study.

  • Participants: 27,564 patients with clinically evident atherosclerotic cardiovascular disease and LDL-C levels of 70 mg/dL or higher while on optimized statin therapy.

  • Intervention: Patients were randomly assigned to receive either subcutaneous injections of evolocumab (140 mg every 2 weeks or 420 mg monthly) or placebo.

  • Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.

  • Follow-up: Median follow-up duration was 2.2 years.

Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Evolocumab Arm Evolocumab Arm Randomization->Evolocumab Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Follow-up Follow-up Evolocumab Arm->Follow-up Placebo Arm->Follow-up Endpoint Analysis Endpoint Analysis Follow-up->Endpoint Analysis

Fig. 2: FOURIER Trial Workflow
This compound: In Vivo Rat Study Protocol Summary

This study aimed to evaluate the in vivo activity of PF-06446846 following oral administration in rats.

  • Animal Model: Sprague-Dawley rats.

  • Intervention: Oral gavage administration of PF-06446846 at doses ranging from 5 to 50 mg/kg/day for 14 consecutive days.

  • Sample Collection: Blood samples were collected at specified time points.

  • Analysis: Plasma levels of PCSK9 were measured using a commercial ELISA kit, and total cholesterol levels were determined.

  • Outcome: To assess the dose-dependent effect of PF-06446846 on plasma PCSK9 and total cholesterol.

Conclusion

Evolocumab is a potent, injectable biologic with a well-documented clinical profile demonstrating significant reductions in LDL-C and cardiovascular events. Its mechanism of inhibiting the protein-protein interaction between PCSK9 and LDLR is a validated therapeutic strategy.

This compound represents a novel, orally administered small molecule approach to PCSK9 inhibition. Its unique mechanism of selectively stalling ribosome translation of PCSK9 is a promising area of research. However, it remains in the preclinical stage of development, and its efficacy and safety in humans have not yet been established.

For researchers and drug development professionals, the key distinctions lie in the modality, mechanism of action, and, most importantly, the developmental stage. While evolocumab is a current therapeutic option, this compound is an early-stage investigational compound that will require extensive clinical evaluation to determine its potential role in managing hypercholesterolemia. The development of orally active PCSK9 inhibitors, such as this compound, is being closely watched as a potential future advancement in lipid-lowering therapy.

References

A Comparative Guide to Small Molecule PCSK9 Inhibitors: PF-06446846 Hydrochloride and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. While monoclonal antibodies have validated this target, the quest for orally bioavailable, small molecule inhibitors remains a key focus in cardiovascular drug development. This guide provides an objective comparison of PF-06446846 hydrochloride and other notable small molecule PCSK9 inhibitors, supported by experimental data to inform research and development efforts.

Overview of Mechanisms

Small molecule inhibitors of PCSK9 employ diverse mechanisms to reduce low-density lipoprotein cholesterol (LDL-C). This compound stands out with its unique mechanism of inhibiting PCSK9 protein translation by selectively stalling the ribosome.[1][2][3][4] Other small molecules, such as MK-0616 and NYX-PCSK9i, function by directly inhibiting the protein-protein interaction between PCSK9 and the low-density lipoprotein receptor (LDLR).[5][6][7] A third mechanism is employed by AZD0780, which affects the lysosomal trafficking of the PCSK9-LDLR complex, preventing LDLR degradation.[8][9]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and other prominent small molecule PCSK9 inhibitors. Direct comparison should be approached with caution due to the variability in experimental models and assays employed.

Table 1: In Vitro Potency of Small Molecule PCSK9 Inhibitors

CompoundAssay TypeCell Line/SystemPotency (IC50)Reference(s)
PF-06446846 Inhibition of PCSK9 SecretionHuh70.3 µM[10]
R-IMPP Inhibition of PCSK9 SecretionNative cell lines2 µM[11]

Note: IC50 values are not directly comparable due to different assay endpoints.

Table 2: In Vivo Efficacy of Small Molecule PCSK9 Inhibitors

CompoundAnimal ModelDosing RegimenLDL-C ReductionTotal Cholesterol ReductionReference(s)
This compound Rat5-50 mg/kg/day (oral) for 14 daysDose-dependent reductionDose-dependent reduction[10]
NYX-PCSK9i APOE*3-Leiden.CETP Mouse50 mg/kg (oral) for 35 days-46% (monotherapy), 65% (with atorvastatin)[12][13]
AZD0780 Human (Phase IIb)30 mg/day (oral) for 12 weeks50.7%-[1][14]
MK-0616 Human (Phase IIb)30 mg/day (oral) for 8 weeks60.9%-[2][3][8]

Note: Efficacy data are from different species and study designs (preclinical vs. clinical) and should be interpreted accordingly.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro PCSK9 Secretion Assay (for PF-06446846)

This assay quantifies the ability of a compound to inhibit the secretion of PCSK9 from cultured cells.

  • Cell Line: Human hepatoma cells (Huh7).

  • Protocol:

    • Huh7 cells are seeded in appropriate culture plates and allowed to adhere.

    • Cells are then treated with various concentrations of the test compound (e.g., this compound) or vehicle control.

    • After a defined incubation period, the cell culture supernatant is collected.

    • The concentration of secreted PCSK9 in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

    • The IC50 value is calculated by plotting the percentage of PCSK9 secretion inhibition against the log concentration of the inhibitor.

In Vivo Efficacy Study in Rats (for PF-06446846)

This protocol evaluates the in vivo efficacy of a test compound on plasma PCSK9 and cholesterol levels in a rat model.

  • Animal Model: Male Sprague-Dawley rats.

  • Protocol:

    • Animals are acclimated and randomized into treatment and vehicle control groups.

    • The test compound (e.g., this compound) is formulated for oral gavage and administered daily for a specified duration (e.g., 14 days) at various dose levels.

    • Blood samples are collected at baseline and at the end of the study.

    • Plasma is separated, and the concentrations of PCSK9, total cholesterol, and LDL-C are determined using commercial ELISA and enzymatic kits.

    • The percentage reduction in plasma parameters is calculated relative to the vehicle control group.[10]

PCSK9-LDLR Binding Assay (ELISA-based)

This assay is used to screen for and quantify the ability of small molecules to inhibit the binding of PCSK9 to the LDLR.

  • Materials: Recombinant human PCSK9, recombinant human LDLR-EGF-A domain, 96-well microtiter plates, detection antibodies (e.g., anti-His-tag HRP), and substrate.

  • Protocol:

    • 96-well plates are coated with the recombinant LDLR-EGF-A domain.

    • After blocking non-specific binding sites, recombinant PCSK9 is pre-incubated with varying concentrations of the test compound.

    • The PCSK9-compound mixture is then added to the LDLR-coated wells.

    • Unbound PCSK9 and compound are washed away.

    • A horseradish peroxidase (HRP)-conjugated antibody that detects PCSK9 is added, followed by a chemiluminescent or colorimetric substrate.

    • The signal is measured using a plate reader, and the IC50 value is determined.

Cellular LDL Uptake Assay

This assay measures the ability of a compound to restore LDL uptake in hepatocytes in the presence of PCSK9.

  • Cell Line: Human hepatoma cells (e.g., HepG2).

  • Protocol:

    • HepG2 cells are seeded in a multi-well plate.

    • Cells are treated with recombinant PCSK9 in the presence or absence of the test compound.

    • Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cells.

    • After an incubation period to allow for LDL uptake, the cells are washed to remove unbound LDL.

    • The amount of internalized fluorescent LDL is quantified using fluorescence microscopy or a plate reader.

    • An increase in fluorescence in the presence of the compound indicates a restoration of LDLR activity.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.

PCSK9_Pathway cluster_synthesis PCSK9 Synthesis & Secretion cluster_inhibition Inhibition Mechanisms cluster_ldlr LDLR Regulation Ribosome Ribosome PCSK9_Protein PCSK9_Protein Ribosome->PCSK9_Protein PCSK9_mRNA PCSK9_mRNA PCSK9_mRNA->Ribosome Translation Secreted_PCSK9 Secreted_PCSK9 PCSK9_Protein->Secreted_PCSK9 Secretion LDLR LDLR Secreted_PCSK9->LDLR Binds PF_06446846 PF-06446846 PF_06446846->Ribosome Stalls Translation Other_Small_Molecules Other Small Molecules Other_Small_Molecules->Secreted_PCSK9 Inhibits Binding PCSK9_LDLR_Complex PCSK9_LDLR_Complex LDLR->PCSK9_LDLR_Complex Lysosome Lysosome PCSK9_LDLR_Complex->Lysosome Degradation LDL_C LDL-C LDL_C->LDLR Uptake

Caption: PCSK9 signaling pathway and points of inhibition by small molecules.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay PCSK9-LDLR Binding Assay (ELISA) Cellular_Assay Cellular LDL Uptake Assay (e.g., HepG2 cells) Binding_Assay->Cellular_Assay Hit_Identification Hit_Identification Cellular_Assay->Hit_Identification Animal_Model Hypercholesterolemic Animal Model (e.g., Mouse, Rat) Dosing Oral Administration of Inhibitor Animal_Model->Dosing Analysis Measure Plasma LDL-C & PCSK9 Dosing->Analysis Candidate_Selection Candidate_Selection Analysis->Candidate_Selection Start Compound Screening Start->Binding_Assay Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization Lead_Optimization->Animal_Model

Caption: A typical experimental workflow for evaluating small molecule PCSK9 inhibitors.

Conclusion

This compound represents a novel class of small molecule PCSK9 inhibitors with a distinct mechanism of action. While direct comparisons of potency and efficacy with other emerging oral inhibitors like AZD0780 and MK-0616 are complicated by differing stages of development and methodologies, the available data highlight a promising and diverse landscape for oral PCSK9-targeted therapies. The continued investigation and head-to-head clinical studies of these compounds will be critical in determining their future roles in cardiovascular medicine.

References

A Comparative Guide to PF-06446846 Hydrochloride and PF-06378503: Structure, Performance, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two related small molecule inhibitors, PF-06446846 hydrochloride and PF-06378503, which are known to selectively inhibit the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The information presented herein is intended to assist researchers in understanding the nuanced differences between these compounds for applications in cardiovascular and related research.

Structural Differences

The core chemical structures of PF-06446846 and PF-06378503 are closely related, with a key modification distinguishing the two. As illustrated in the chemical structures below (see Figure 1), the primary difference lies in the substitution on the pyridine ring. PF-06446846 possesses a chlorine atom at the 3-position of the pyridine ring, whereas PF-06378503 features a methyl group at the same position. This seemingly minor alteration can significantly impact the compound's biological activity, selectivity, and toxicity profile.

Figure 1: Chemical Structures of PF-06446846 and PF-06378503.

(A) PF-06446846

Image of the chemical structure of PF-06446846 would be placed here if image generation were possible.

IUPAC Name: N-(3-chloropyridin-2-yl)-N-((R)-piperidin-3-yl)-4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzamide

(B) PF-06378503

Image of the chemical structure of PF-06378503 would be placed here if image generation were possible.

IUPAC Name: N-((R)-piperidin-3-yl)-4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)-N-(3-(trifluoromethyl)pyridin-2-yl)benzamide (Note: The initial search identified a methyl group difference, however, a more detailed analysis of the structure from the reference paper would be needed to definitively confirm if it is a methyl or another small substituent).

Performance Comparison

Both PF-06446846 and PF-06378503 are potent inhibitors of PCSK9 translation. However, subtle differences in their performance have been observed. PF-06378503 (also referred to as PF8503 in some literature) is reported to have similar potency to PF-06446846 (PF846) in inhibiting the production of PCSK9. Despite this, PF-06378503 has been noted to be slightly more toxic.[4]

The selectivity of these compounds is a critical aspect of their performance. While both are highly selective for PCSK9, ribosome profiling experiments have revealed that they inhibit the translation of an overlapping, yet distinct, set of off-target proteins.[4] This difference in off-target effects likely contributes to the observed variance in their toxicity profiles.

FeatureThis compoundPF-06378503Reference
Target PCSK9 TranslationPCSK9 Translation[3][4]
Potency (PCSK9 Inhibition) Similar to PF-06378503Similar to PF-06446846[4]
Toxicity Less toxicSlightly more toxic[4]
Selectivity Highly selective for PCSK9Highly selective for PCSK9 with a distinct off-target profile[4]

Mechanism of Action: Targeting PCSK9 Translation

Both compounds share a novel mechanism of action, selectively stalling the ribosome during the translation of PCSK9 mRNA.[3][5] This leads to a reduction in the synthesis of the PCSK9 protein. PCSK9 plays a critical role in cholesterol homeostasis by promoting the degradation of the low-density lipoprotein receptor (LDLR). By inhibiting PCSK9 production, these compounds increase the number of LDLRs on the surface of hepatocytes, leading to enhanced clearance of LDL cholesterol from the bloodstream.[6]

PCSK9_Pathway cluster_synthesis PCSK9 Synthesis & Secretion cluster_inhibition Inhibition by PF Compounds cluster_ldlr LDLR Regulation PCSK9_mRNA PCSK9 mRNA Ribosome Ribosome PCSK9_mRNA->Ribosome Translation PCSK9_Protein PCSK9 Protein Ribosome->PCSK9_Protein Secreted_PCSK9 Secreted PCSK9 PCSK9_Protein->Secreted_PCSK9 Secretion LDLR LDL Receptor Secreted_PCSK9->LDLR Binds to LDLR PF_Compound PF-06446846 or PF-06378503 PF_Compound->Ribosome Stalls Translation Reduced_LDL Reduced Blood LDL LDL LDL Cholesterol LDLR->LDL Binds & Internalizes LDLR_Degradation LDLR Degradation LDLR->LDLR_Degradation Promotes LDL->Reduced_LDL Increased Clearance

Experimental Protocols

Ribosome Profiling

Ribosome profiling is a key technique used to determine the selectivity of translational inhibitors like PF-06446846 and PF-06378503. The general workflow is as follows:

  • Cell Lysis and Ribosome-Protected Fragment (RPF) Generation:

    • Treat cells with the compound of interest.

    • Lyse cells in a buffer containing a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.

    • Digest the lysate with a nuclease (e.g., RNase I) to degrade mRNA not protected by ribosomes. This leaves behind ribosome-protected fragments (RPFs).

  • Monosome Isolation:

    • Isolate the 80S monosomes containing the RPFs by sucrose gradient centrifugation or size-exclusion chromatography.

  • RPF Extraction and Library Preparation:

    • Extract the RPFs from the isolated monosomes.

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to convert the RNA RPFs into cDNA.

    • Amplify the cDNA library via PCR.

  • Sequencing and Data Analysis:

    • Sequence the cDNA library using a high-throughput sequencing platform.

    • Align the sequencing reads to a reference genome or transcriptome to map the positions of the ribosomes.

    • Analyze the density of ribosome footprints on each transcript to identify which proteins' translation is affected by the compound.

Ribosome_Profiling_Workflow Cell_Lysis Cell Lysis with Translation Inhibitor Nuclease_Digestion Nuclease Digestion Cell_Lysis->Nuclease_Digestion Monosome_Isolation Monosome Isolation (Sucrose Gradient) Nuclease_Digestion->Monosome_Isolation RPF_Extraction RPF Extraction Monosome_Isolation->RPF_Extraction Library_Preparation Sequencing Library Preparation RPF_Extraction->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing Data_Analysis Data Analysis and Footprint Mapping Sequencing->Data_Analysis

Conclusion

This compound and PF-06378503 are potent and selective inhibitors of PCSK9 translation with a novel mechanism of action. While they share a similar core structure and potency, a key structural difference leads to variations in their off-target effects and toxicity profiles. For researchers investigating the therapeutic potential of PCSK9 inhibition, PF-06446846 may represent a more favorable candidate due to its lower reported toxicity. However, the distinct off-target profile of PF-06378503 could be a valuable tool for studying the broader cellular impacts of ribosome stalling compounds. Careful consideration of these differences is essential for the design and interpretation of future studies.

References

A Comparative Guide to Plasma PCSK9 Reduction: The Small Molecule Inhibitor PF-06446846 Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PF-06446846 hydrochloride's performance in reducing plasma Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) with other therapeutic alternatives. The information is supported by experimental data and detailed methodologies.

Introduction to PCSK9 and its Inhibition

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, targeting them for degradation. This reduction in LDLRs leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of PCSK9 has emerged as a powerful strategy for lowering LDL-C levels.

This guide focuses on this compound, a novel small molecule inhibitor of PCSK9, and compares its mechanism and efficacy with established biologic alternatives, namely the monoclonal antibodies alirocumab and evolocumab, and the small interfering RNA (siRNA) therapeutic, inclisiran.

Mechanism of Action: A Tale of Two Strategies

The primary distinction between this compound and its counterparts lies in their mechanism of action.

This compound: A Translational Inhibitor

PF-06446846 is an orally active small molecule that selectively inhibits the translation of PCSK9 mRNA into protein.[1] It achieves this by stalling the 80S ribosome at approximately the 34th codon of the PCSK9 transcript.[2] This targeted interference with protein synthesis leads to a decrease in the overall production and subsequent secretion of PCSK9.

cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm PCSK9 Gene PCSK9 Gene PCSK9 mRNA PCSK9 mRNA PCSK9 Gene->PCSK9 mRNA Transcription Ribosome Ribosome PCSK9 mRNA->Ribosome Translation Initiation PCSK9 Protein PCSK9 Protein Ribosome->PCSK9 Protein Elongation Secreted PCSK9 Secreted PCSK9 PCSK9 Protein->Secreted PCSK9 Secretion PF-06446846 PF-06446846 PF-06446846->Ribosome Binds & Stalls Translation

Fig. 1: Mechanism of this compound

Monoclonal Antibodies (Alirocumab & Evolocumab): Extracellular Neutralization

Alirocumab and evolocumab are injectable human monoclonal antibodies that bind to free PCSK9 in the plasma. This binding prevents PCSK9 from interacting with the LDLR, thereby sparing the receptor from degradation and allowing it to continue clearing LDL-C from the circulation.

Small Interfering RNA (Inclisiran): Silencing Gene Expression

Inclisiran is a synthetic small interfering RNA that targets and degrades the mRNA encoding for PCSK9 within hepatocytes. By preventing the translation of PCSK9 mRNA, inclisiran effectively reduces the synthesis of the PCSK9 protein.

cluster_Extracellular Extracellular Space cluster_Hepatocyte Hepatocyte Secreted PCSK9 Secreted PCSK9 LDLR LDLR Secreted PCSK9->LDLR Binds & Promotes Degradation mAbs (Alirocumab, Evolocumab) mAbs (Alirocumab, Evolocumab) mAbs (Alirocumab, Evolocumab)->Secreted PCSK9 Binds & Neutralizes PCSK9 mRNA PCSK9 mRNA Inclisiran (siRNA) Inclisiran (siRNA) RISC RISC Inclisiran (siRNA)->RISC Incorporation RISC->PCSK9 mRNA Binds & Cleaves

Fig. 2: Mechanisms of Monoclonal Antibodies and siRNA

Performance Comparison: Experimental Data

Direct head-to-head clinical trials between this compound and the other inhibitors are not available, as PF-06446846 is in the preclinical stage of development. However, a comparison can be drawn from available in vitro and in vivo data for PF-06446846 and extensive clinical trial data for the approved alternatives.

In Vitro Potency
CompoundAssay SystemEndpointResult (IC50)
This compound Huh7 (human hepatoma) cellsInhibition of PCSK9 secretion0.3 µM[1]
In Vivo Efficacy

The following tables summarize the observed reduction in plasma PCSK9 and LDL-C for each compound. It is important to note the differences in the models used (preclinical for PF-06446846, clinical for others).

Table 1: this compound (Preclinical Data in Rats)

DoseDosing RegimenPlasma PCSK9 ReductionTotal Cholesterol ReductionReference
30 mg/kgSingle oral dose~50% at 6 hours~20% at 24 hours[2]
100 mg/kgSingle oral dose~75% at 6 hours~35% at 24 hours[2]
50 mg/kg/day12 daily oral doses~60% (trough)Not reported[2]

Table 2: Alternative PCSK9 Inhibitors (Clinical Data in Humans)

CompoundTypical Dosing RegimenLDL-C Reduction (from baseline)Reference
Alirocumab 75-150 mg every 2 weeks (subcutaneous)50-60%[3]
Evolocumab 140 mg every 2 weeks or 420 mg monthly (subcutaneous)50-60%[3]
Inclisiran 284 mg initial, at 3 months, then every 6 months (subcutaneous)~50%[3]

Experimental Protocols

Measurement of PCSK9 Reduction by this compound

The following protocols are based on the methodologies described in the preclinical studies of PF-06446846.[2]

1. In Vitro Inhibition of PCSK9 Secretion in Huh7 Cells

  • Cell Culture: Human hepatoma (Huh7) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Sample Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • PCSK9 Quantification: The concentration of secreted PCSK9 in the supernatant is measured using a commercially available human PCSK9 ELISA kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PCSK9 inhibition against the log concentration of this compound.

2. In Vivo Assessment of Plasma PCSK9 Reduction in Rats

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing: this compound is formulated in a suitable vehicle and administered orally via gavage at various doses. A control group receives the vehicle alone.

  • Blood Sampling: Blood samples are collected via a suitable method (e.g., tail vein) at multiple time points post-dose (e.g., 1, 3, 6, 24 hours).

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation.

  • PCSK9 ELISA: Plasma PCSK9 concentrations are determined using a commercial rat/mouse PCSK9 ELISA kit.

    • Assay Principle: This is typically a sandwich ELISA. A microplate is pre-coated with an anti-PCSK9 antibody.

    • Procedure:

      • Plasma samples are diluted (e.g., 1:200) in the provided sample buffer.

      • 100 µL of diluted samples and standards are added to the wells in duplicate and incubated for 1 hour at room temperature.

      • The plate is washed, and a biotin-labeled anti-PCSK9 detection antibody is added and incubated for 1 hour.

      • After another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

      • Following a final wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

      • The optical density is measured at 450 nm using a microplate reader.

    • Quantification: A standard curve is generated using the provided PCSK9 standards, and the concentration of PCSK9 in the plasma samples is interpolated from this curve.

cluster_InVitro In Vitro Workflow cluster_InVivo In Vivo Workflow A Culture Huh7 Cells B Treat with PF-06446846 A->B C Collect Supernatant B->C D Quantify PCSK9 via ELISA C->D E Administer PF-06446846 to Rats (Oral) F Collect Blood Samples E->F G Prepare Plasma F->G H Quantify PCSK9 via ELISA G->H

Fig. 3: Experimental Workflows for PF-06446846 Evaluation

Conclusion

This compound presents a novel, orally available, small molecule approach to PCSK9 inhibition by directly targeting its synthesis at the translational level. Preclinical data demonstrates its potential to significantly reduce plasma PCSK9 levels. In contrast, the currently approved biologic therapies, alirocumab, evolocumab, and inclisiran, are administered via subcutaneous injection and act either by neutralizing circulating PCSK9 or by silencing its mRNA. While the LDL-C lowering efficacy of the approved biologics is well-established in clinical settings, the development of an effective oral therapy like this compound could offer a significant advancement in the management of hypercholesterolemia, potentially improving patient convenience and adherence. Further clinical development will be necessary to ascertain the efficacy and safety of this compound in humans and to fully understand its comparative therapeutic profile.

References

Dawn of a New Era in Cholesterol Management: A Comparative Analysis of Oral PCSK9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of lipid-lowering therapies is on the brink of a significant transformation with the emergence of orally administered PCSK9 inhibitors. For years, the remarkable efficacy of injectable PCSK9 monoclonal antibodies in reducing low-density lipoprotein cholesterol (LDL-C) has been tempered by the need for subcutaneous administration. The development of effective oral agents promises to revolutionize patient management by improving convenience and accessibility. This guide provides a comprehensive comparative analysis of the leading oral PCSK9 inhibitors in development, with a focus on their performance, underlying mechanisms, and the experimental data that supports their clinical progression.

Mechanism of Action: A Shared Pathway

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of LDL-C homeostasis. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This reduction in LDLR recycling leads to decreased clearance of LDL-C from the bloodstream, and consequently, higher circulating levels of "bad" cholesterol.

Oral PCSK9 inhibitors, like their injectable predecessors, are designed to disrupt the interaction between PCSK9 and the LDLR. By blocking this binding, these small molecule inhibitors prevent the degradation of the LDLR, leading to an increased number of receptors on the cell surface. This, in turn, enhances the clearance of LDL-C from the circulation, resulting in a significant reduction in plasma LDL-C levels.

PCSK9 signaling pathway and the point of intervention for oral inhibitors.

Comparative Efficacy and Safety of Investigational Oral PCSK9 Inhibitors

Several oral PCSK9 inhibitors are currently in various stages of clinical development. This section provides a comparative overview of the three most advanced candidates: MK-0616 (Merck), AZD0780 (AstraZeneca), and CVI-LM001 (CVI Pharmaceuticals).

FeatureMK-0616AZD0780CVI-LM001
Molecule Type Macrocyclic PeptideSmall MoleculeSmall Molecule
Mechanism of Action Binds to PCSK9 and inhibits its interaction with the LDLR[1]Binds to the C-terminal domain of PCSK9[2]Reduces PCSK9 gene expression and increases LDLR abundance[3]
Phase of Development Phase 3Phase 2bPhase 2
LDL-C Reduction (Placebo-Adjusted) Up to 60.9% at 30 mg daily (Phase 2b)[4]52% on top of rosuvastatin (Phase 1)[2][5]26.3% at 300 mg daily (Phase 1b)[3][6]
Key Clinical Trial Findings Well-tolerated with no serious adverse events reported in Phase 2b.[4]Generally safe and well-tolerated in Phase 1, with no restrictions related to food intake.[2]Benign safety profile and well-tolerated in Phase 1 studies.[3][6]
Dosing Regimen Once dailyOnce dailyOnce daily

Experimental Protocols

The evaluation of oral PCSK9 inhibitors in clinical trials relies on a series of well-established experimental protocols to assess their pharmacokinetic, pharmacodynamic, and safety profiles. While specific internal standard operating procedures of pharmaceutical companies are proprietary, the following sections describe the standard methodologies employed in the field.

Measurement of LDL-Cholesterol

The primary efficacy endpoint in clinical trials for lipid-lowering therapies is the percentage change in LDL-C from baseline. The gold standard for LDL-C measurement is Beta-Quantification .

Beta-Quantification Protocol:

  • Ultracentrifugation: A plasma sample is subjected to ultracentrifugation to separate very-low-density lipoproteins (VLDL) and chylomicrons from the denser lipoproteins.

  • Precipitation: The bottom fraction, containing LDL, high-density lipoprotein (HDL), and intermediate-density lipoprotein (IDL), is treated with a heparin-manganese reagent to precipitate apolipoprotein B-containing lipoproteins (LDL and IDL).

  • Cholesterol Measurement: The cholesterol content of the supernatant (HDL-C) and the bottom fraction (LDL-C + IDL-C + HDL-C) is measured using the Abell-Kendall reference method.

  • Calculation: LDL-C is calculated by subtracting the HDL-C from the cholesterol content of the bottom fraction.

In large clinical trials, direct measurement methods or calculations like the Friedewald equation (for triglycerides <400 mg/dL) are often used for practical reasons, with standardization against the beta-quantification reference method.

Measurement of PCSK9 Levels

To assess the pharmacodynamic effect of the inhibitors, the concentration of free and total PCSK9 in the plasma is measured. The most common method for this is the Enzyme-Linked Immunosorbent Assay (ELISA) .

General ELISA Protocol for PCSK9:

  • Coating: A 96-well microplate is coated with a capture antibody specific for human PCSK9.

  • Blocking: The plate is washed and blocked to prevent non-specific binding.

  • Sample Incubation: Patient plasma samples and standards are added to the wells and incubated.

  • Detection: A detection antibody, also specific for PCSK9 and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the solution is measured using a microplate reader, and the concentration of PCSK9 is determined by comparison to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly sensitive and specific method used for the absolute quantification of PCSK9.

Assessment of PCSK9-LDLR Binding Inhibition

In vitro assays are crucial for determining the potency of a PCSK9 inhibitor by measuring its ability to block the interaction between PCSK9 and the LDLR.

Homogeneous Proximity-Based Assay (e.g., AlphaLISA®) Protocol:

  • Reagent Preparation: Recombinant human PCSK9 (often tagged, e.g., with a His-tag) and the extracellular domain of the LDLR (e.g., with a FLAG-tag) are used.

  • Incubation: The inhibitor at various concentrations is pre-incubated with PCSK9. The LDLR is then added to the mixture.

  • Bead Addition: Donor beads (e.g., nickel chelate-coated, binding to the His-tag on PCSK9) and acceptor beads (e.g., anti-FLAG antibody-coated, binding to the LDLR) are added.

  • Signal Detection: If PCSK9 and LDLR are in close proximity (i.e., bound), excitation of the donor bead results in a signal from the acceptor bead. The signal is inversely proportional to the inhibitory activity of the compound.

Experimental_Workflow cluster_Screening In Vitro Screening & Lead Optimization cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Assays Key Assays a Compound Library b PCSK9-LDLR Binding Assay (e.g., AlphaLISA) a->b c Potency & Selectivity Determination b->c d Animal Models (e.g., Hyperlipidemic Hamsters) c->d e Pharmacokinetics (PK) & Pharmacodynamics (PD) d->e f Toxicology Studies e->f g Phase 1 (Safety & PK in Healthy Volunteers) f->g h Phase 2 (Efficacy & Dose-Ranging in Patients) g->h i Phase 3 (Large-scale Efficacy & Safety) h->i j LDL-C Measurement (Beta-Quantification) h->j k PCSK9 Level Measurement (ELISA, LC-MS/MS) h->k i->j i->k

Generalized experimental workflow for the development of oral PCSK9 inhibitors.

Conclusion

The development of oral PCSK9 inhibitors represents a major advancement in the management of hypercholesterolemia. The data from ongoing clinical trials for agents like MK-0616 and AZD0780 are highly promising, demonstrating significant LDL-C reduction with a favorable safety profile. While direct head-to-head comparative trials are yet to be conducted, the available data suggest that these oral agents could offer efficacy comparable to the established injectable therapies, with the significant advantage of oral administration. As these molecules progress through late-stage clinical development, the scientific community eagerly awaits further data that will fully elucidate their long-term safety and impact on cardiovascular outcomes. The convenience of a daily pill has the potential to dramatically improve patient adherence and, ultimately, reduce the global burden of atherosclerotic cardiovascular disease.

References

A Comparative Guide to the Cross-Reactivity of PF-06446846 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PF-06446846 hydrochloride's cross-reactivity and selectivity profile against other alternatives for the inhibition of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The information presented herein is compiled from publicly available experimental data to assist researchers in making informed decisions.

Executive Summary

This compound is a first-in-class, orally active small molecule that selectively inhibits the translation of PCSK9 by inducing ribosome stalling.[1] This mechanism of action is distinct from other major classes of PCSK9 inhibitors, such as monoclonal antibodies. Ribosome profiling studies have demonstrated that PF-06446846 is highly selective for PCSK9, with minimal off-target effects.[1] This guide will delve into the specifics of its cross-reactivity profile, compare it with a structurally related compound, and contrast its mechanism with antibody-based inhibitors.

Mechanism of Action of PF-06446846

PF-06446846 exerts its inhibitory effect by binding to the exit tunnel of the 80S ribosome during the translation of PCSK9 mRNA.[1] This binding event is dependent on the specific amino acid sequence of the nascent PCSK9 polypeptide chain within the ribosome. The interaction induces a stall in translation at approximately codon 34 of PCSK9, leading to a significant and selective reduction in the synthesis of the PCSK9 protein.[1][2]

cluster_ribosome Ribosome Ribosome Ribosome Nascent_PCSK9_Peptide Nascent PCSK9 Peptide Chain Ribosome->Nascent_PCSK9_Peptide Translation Stalled_Ribosome Stalled Ribosome (at codon 34) Ribosome->Stalled_Ribosome Induces Stall Nascent_PCSK9_Peptide->Stalled_Ribosome PF-06446846 PF-06446846 PF-06446846->Ribosome Binds to exit tunnel Reduced_PCSK9_Protein Reduced PCSK9 Protein Levels Stalled_Ribosome->Reduced_PCSK9_Protein Results in

Mechanism of PF-06446846-induced ribosome stalling.

Cross-Reactivity and Selectivity Profile

The selectivity of PF-06446846 has been primarily assessed through ribosome profiling experiments in human cell lines, such as Huh7. These studies have consistently shown that the compound has a very narrow spectrum of activity, predominantly affecting the translation of PCSK9.

Comparison with a Structurally Related Compound

A study comparing PF-06446846 (PF846) with a related, more cytotoxic compound, PF-06378503 (PF8503), provides the most direct cross-reactivity data. While both compounds inhibit PCSK9 with similar potency, their off-target profiles are surprisingly distinct.

FeaturePF-06446846 (PF846)PF-06378503 (PF8503)
Primary Target PCSK9PCSK9
PCSK9 Inhibition IC50 ~0.4 µM~0.4 µM
Number of Off-Target mRNAs Not explicitly stated, but few46
Overlap of Off-Targets with PF846 N/A12

Table 1: Comparison of PF-06446846 and PF-06378503 Off-Target Effects. [3]

Notably, of the 46 mRNAs where translation was stalled by PF8503, only 12 were also affected by PF-06446846.[3] This suggests that subtle structural modifications can significantly alter the off-target profile of this class of ribosome-stalling compounds. For instance, PF-06446846 potently inhibits the translation of FAM13B and HSD17B11, which are unaffected by PF8503.[3] Conversely, PF8503 strongly inhibits the translation of CNPY4, TM4SF4, and DHFRL1, which are minimally affected by PF-06446846.[3]

Comparison with Monoclonal Antibody Inhibitors

The most widely used PCSK9 inhibitors are monoclonal antibodies such as Alirocumab and Evolocumab. These drugs function through a fundamentally different mechanism, which inherently leads to a different type of cross-reactivity profile.

FeatureThis compoundAlirocumab & Evolocumab
Mechanism of Action Intracellular inhibition of PCSK9 protein synthesis via ribosome stalling.[1]Extracellular binding to circulating PCSK9 protein, preventing its interaction with the LDL receptor.[4][5][6]
Target Nascent PCSK9 peptide within the ribosome.[1]Circulating PCSK9 protein.[4][5][6]
Potential Cross-Reactivity Off-target ribosome stalling on other nascent peptides.Binding to proteins with similar epitopes to PCSK9 (though highly specific).
Route of Administration OralSubcutaneous injection

Table 2: Mechanistic Comparison of PF-06446846 and Monoclonal Antibody PCSK9 Inhibitors.

Due to their distinct mechanisms, a direct comparison of cross-reactivity based on binding assays is not feasible. The selectivity of monoclonal antibodies is determined by their specific binding to the target protein, whereas the selectivity of PF-06446846 is determined by the sequence of the nascent peptide chain.

PCSK9 Signaling Pathway and Downstream Effects

Inhibition of PCSK9, regardless of the mechanism, leads to a well-defined downstream signaling cascade. By reducing PCSK9 levels, the degradation of the Low-Density Lipoprotein Receptor (LDLR) is prevented. This results in increased recycling of the LDLR to the surface of hepatocytes, leading to enhanced clearance of LDL-cholesterol (LDL-C) from the bloodstream.

PCSK9_mRNA PCSK9 mRNA Ribosome Ribosome PCSK9_mRNA->Ribosome Translation PCSK9_Protein PCSK9 Protein Ribosome->PCSK9_Protein Ribosome->PCSK9_Protein LDLR LDL Receptor PCSK9_Protein->LDLR Binds to LDLR_Degradation LDLR Degradation PCSK9_Protein->LDLR_Degradation LDLR->LDLR_Degradation Leads to LDL_C_Clearance Increased LDL-C Clearance LDLR->LDL_C_Clearance Promotes PF-06446846 PF-06446846 PF-06446846->Ribosome Inhibits Translation

Simplified PCSK9 signaling pathway and the point of intervention for PF-06446846.

Experimental Protocols

The primary method for assessing the selectivity of PF-06446846 is Ribosome Profiling (Ribo-Seq) . The following is a generalized workflow for such an experiment.

Cell_Culture 1. Cell Culture (e.g., Huh7) Treatment 2. Treatment with PF-06446846 or Vehicle Cell_Culture->Treatment Lysis 3. Cell Lysis with Translation Inhibitor (e.g., Cycloheximide) Treatment->Lysis Nuclease_Digestion 4. Nuclease Digestion to Degrade Unprotected mRNA Lysis->Nuclease_Digestion Ribosome_Isolation 5. Isolation of Ribosome-Protected Fragments (RPFs) Nuclease_Digestion->Ribosome_Isolation RNA_Extraction 6. RNA Extraction from RPFs Ribosome_Isolation->RNA_Extraction Library_Prep 7. cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing 8. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 9. Data Analysis: Alignment to Transcriptome and Identification of Stall Sites Sequencing->Data_Analysis

Generalized experimental workflow for Ribosome Profiling.
Detailed Methodologies:

1. Cell Culture and Treatment:

  • Human hepatocellular carcinoma cells (Huh7) are cultured under standard conditions.

  • Cells are treated with a specified concentration of this compound or a vehicle control (e.g., DMSO) for a defined period.

2. Cell Lysis and Ribosome Stabilization:

  • Translation is arrested by the addition of a translation elongation inhibitor, such as cycloheximide.

  • Cells are lysed in a buffer containing detergents and RNase inhibitors to preserve the integrity of ribosome-mRNA complexes.

3. Nuclease Digestion:

  • The cell lysate is treated with RNase I to digest all mRNA that is not protected by ribosomes.

4. Isolation of Ribosome-Protected Fragments (RPFs):

  • Monosomes (single ribosomes bound to mRNA fragments) are isolated by sucrose density gradient ultracentrifugation.

5. RNA Extraction and Library Preparation:

  • RNA is extracted from the isolated monosome fractions.

  • The resulting RPFs (typically 28-30 nucleotides in length) are converted into a cDNA library suitable for high-throughput sequencing. This involves adapter ligation, reverse transcription, and PCR amplification.

6. Sequencing and Data Analysis:

  • The cDNA library is sequenced using a next-generation sequencing platform.

  • The resulting reads are aligned to a reference transcriptome. The density of reads at specific codon positions is analyzed to identify ribosome stall sites, which appear as a significant accumulation of reads at a particular location in the treated samples compared to the vehicle control.

Conclusion

This compound represents a novel class of PCSK9 inhibitors with a highly selective mechanism of action. Its mode of inhibiting protein synthesis at the ribosome level is fundamentally different from that of antibody-based therapies. Cross-reactivity studies, particularly ribosome profiling, have demonstrated a high degree of selectivity for its intended target, PCSK9. Comparative data with a structurally similar compound highlights that minor chemical modifications can significantly alter the off-target profile, suggesting a potential for fine-tuning the selectivity of future molecules in this class. For researchers in drug development, PF-06446846 serves as a compelling example of a highly selective, orally available small molecule that can modulate a previously "undruggable" target through a novel mechanism.

References

On-Target Activity of PF-06446846 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PF-06446846 hydrochloride, a novel small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation, with other PCSK9-targeting therapeutics. The on-target activity of this compound is substantiated by comprehensive experimental data.

Introduction to this compound

This compound is an orally active and highly selective small molecule that presents a unique mechanism for lowering low-density lipoprotein cholesterol (LDL-C).[1][2][3] Unlike existing antibody-based therapies that target the circulating PCSK9 protein, this compound acts at the translational level, inhibiting the synthesis of the PCSK9 protein itself.[3][4] This novel approach offers the convenience of oral administration and has demonstrated significant efficacy in preclinical models.[2][4]

Mechanism of Action: Selective Ribosomal Stalling

PCSK9 plays a critical role in cholesterol homeostasis by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This reduction in LDLR density leads to decreased clearance of LDL-C from the bloodstream, resulting in elevated plasma LDL-C levels.

This compound functions by selectively inducing the stalling of the 80S ribosome during the translation of PCSK9 mRNA.[5] This stalling event occurs specifically around codon 34 and is dependent on the sequence of the nascent polypeptide chain within the ribosomal exit tunnel.[3][4] By preventing the successful translation of PCSK9, this compound effectively reduces the levels of functional PCSK9 protein, leading to increased LDLR recycling and enhanced LDL-C clearance.

cluster_0 Hepatocyte cluster_1 Plasma cluster_2 Endosome/Lysosome PCSK9_mRNA PCSK9 mRNA Ribosome Ribosome PCSK9_mRNA->Ribosome PCSK9_Protein PCSK9 Protein Ribosome->PCSK9_Protein Translation PF_06446846 PF-06446846 Hydrochloride PF_06446846->Ribosome Induces Stalling at codon ~34 Golgi Golgi Apparatus PCSK9_Protein->Golgi Processing Secreted_PCSK9 Secreted PCSK9 Golgi->Secreted_PCSK9 Secretion PCSK9_LDLR_Complex PCSK9-LDLR Complex Secreted_PCSK9->PCSK9_LDLR_Complex Binds LDL_C LDL-C LDLR LDL Receptor LDL_C->LDLR Binds LDLR->LDL_C Recycling (Increased by PF-06446846) LDLR->PCSK9_LDLR_Complex Degradation LDLR Degradation PCSK9_LDLR_Complex->Degradation Internalization

Caption: PCSK9 Signaling Pathway and PF-06446846 Mechanism.

Experimental Confirmation of On-Target Activity

The specific activity of this compound has been validated through a series of in vitro and in vivo experiments.

Cell-based and cell-free assays demonstrate the potent and selective inhibition of PCSK9 production by this compound.

Assay TypeSystemEndpointResult
PCSK9 SecretionHuh7 cellsInhibition of PCSK9 secretionIC50: 0.3 µM[1]
Cell-Free TranslationHeLa cell-free systemInhibition of PCSK9(1-35)-luciferase expressionIC50: 2 µM[6]

Oral administration of this compound to male Sprague-Dawley rats resulted in a dose-dependent reduction in plasma PCSK9 and total cholesterol levels.

Parameter5 mg/kg/day15 mg/kg/day50 mg/kg/day
Plasma PCSK9 Reduction SignificantMore SignificantMost Significant
Total Cholesterol Reduction SignificantMore SignificantMost Significant
(Data adapted from studies on male Sprague-Dawley rats with oral gavage for 14 days)[1]

Ribosome profiling experiments in Huh7 cells treated with this compound revealed a high degree of selectivity for PCSK9 translation. The compound was found to affect a very small percentage of other transcripts, confirming its specific on-target activity.[3][4] The primary stall site was identified around codon 34 of the PCSK9 transcript.[3][4]

Comparison with Alternative PCSK9 Inhibitors

This compound's mechanism distinguishes it from other major classes of PCSK9 inhibitors.

FeatureThis compoundMonoclonal Antibodies (e.g., Alirocumab, Evolocumab)Small Interfering RNA (siRNA) (Inclisiran)
Target PCSK9 mRNA translationExtracellular PCSK9 proteinPCSK9 mRNA
Mechanism Ribosome stallingBinds to circulating PCSK9, preventing LDLR interactionRNA interference leading to mRNA degradation
Administration OralSubcutaneous injectionSubcutaneous injection
Dosing Frequency Daily (preclinical)Every 2-4 weeksEvery 6 months (after initial doses)
LDL-C Reduction Dose-dependent (preclinical)~50-60%[2]~50%

Experimental Protocols and Workflows

This assay quantifies the inhibitory effect of this compound on the synthesis of a PCSK9-reporter fusion protein.

  • Methodology: A HeLa cell-free translation system is programmed with an mRNA encoding a fusion protein of the N-terminal region of PCSK9 and luciferase.[6] The reaction is carried out in the presence of varying concentrations of this compound or a vehicle control. Luciferase activity is then measured as a proxy for protein synthesis.

  • Key Steps:

    • Prepare HeLa cell-free lysate.

    • Synthesize PCSK9-luciferase fusion mRNA.

    • Set up translation reactions with lysate, mRNA, amino acids, and energy source.

    • Add this compound at various concentrations.

    • Incubate to allow for protein synthesis.

    • Measure luciferase activity using a luminometer.

start Start prep_lysate Prepare HeLa Cell-Free Lysate start->prep_lysate prep_mrna Synthesize PCSK9-Luciferase Fusion mRNA start->prep_mrna setup_rxn Set up Translation Reactions prep_lysate->setup_rxn prep_mrna->setup_rxn add_compound Add PF-06446846 or Vehicle setup_rxn->add_compound incubate Incubate for Protein Synthesis add_compound->incubate measure Measure Luciferase Activity incubate->measure end End measure->end

Caption: In Vitro Translation Assay Workflow.

This technique provides a snapshot of all translated mRNAs in a cell at a specific moment, allowing for the identification of ribosome stalling events.

  • Methodology: Huh7 cells are treated with this compound or a vehicle. Ribosomes are stalled on the mRNA, and unprotected mRNA is digested with RNase. The ribosome-protected mRNA fragments are then sequenced and mapped to the transcriptome to determine ribosome occupancy and identify stall sites.[3]

  • Key Steps:

    • Treat Huh7 cells with PF-06446846 or vehicle.

    • Lyse cells and treat with RNase to digest unprotected mRNA.

    • Isolate ribosome-mRNA complexes (monosomes).

    • Extract ribosome-protected mRNA fragments.

    • Prepare a sequencing library from the fragments.

    • Deep sequence the library.

    • Align reads to the transcriptome and analyze ribosome density.

start Start treat_cells Treat Huh7 Cells with PF-06446846 or Vehicle start->treat_cells lyse_digest Lyse Cells and Digest with RNase treat_cells->lyse_digest isolate_monosomes Isolate Monosomes lyse_digest->isolate_monosomes extract_rna Extract Ribosome-Protected Fragments (RPFs) isolate_monosomes->extract_rna library_prep Prepare Sequencing Library extract_rna->library_prep sequence Deep Sequence RPFs library_prep->sequence analyze Align Reads and Analyze Ribosome Density sequence->analyze end End analyze->end

Caption: Ribosome Profiling Experimental Workflow.

This study evaluates the effect of orally administered this compound on plasma PCSK9 and cholesterol levels in a rodent model.

  • Methodology: Male Sprague-Dawley rats are administered this compound daily via oral gavage at different dose levels for a specified period (e.g., 14 days).[1] Blood samples are collected at various time points to measure plasma concentrations of PCSK9 and cholesterol.

  • Key Steps:

    • Acclimatize male Sprague-Dawley rats.

    • Administer this compound or vehicle daily by oral gavage.

    • Collect blood samples at specified time points.

    • Separate plasma from blood samples.

    • Quantify plasma PCSK9 levels using ELISA.

    • Measure plasma total cholesterol, LDL-C, and HDL-C.

    • Perform statistical analysis of the data.

start Start acclimatize Acclimatize Sprague-Dawley Rats start->acclimatize administer Daily Oral Gavage with PF-06446846 or Vehicle acclimatize->administer collect_blood Collect Blood Samples administer->collect_blood separate_plasma Separate Plasma collect_blood->separate_plasma analyze_pcsk9 Quantify Plasma PCSK9 (ELISA) separate_plasma->analyze_pcsk9 analyze_cholesterol Measure Plasma Cholesterol separate_plasma->analyze_cholesterol analyze_data Statistical Analysis analyze_pcsk9->analyze_data analyze_cholesterol->analyze_data end End analyze_data->end

Caption: In Vivo Animal Study Workflow.

Conclusion

This compound demonstrates potent and highly selective on-target activity by inhibiting the translation of PCSK9. This unique mechanism, confirmed through in vitro and in vivo studies, establishes it as a promising orally active therapeutic for lowering LDL-C. Its distinct mode of action compared to antibody-based and siRNA approaches offers a valuable alternative in the landscape of PCSK9-targeted therapies. Further clinical development is warranted to evaluate its full therapeutic potential.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for PF-06446846 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential logistical information and procedural guidance for the safe disposal of PF-06446846 hydrochloride, a research chemical.

Important Note: This material should be considered hazardous until further information becomes available.[1] It is intended for research use only and not for human or veterinary use.[1][2] Always consult the complete Safety Data Sheet (SDS) provided by your supplier and adhere to all applicable local, state, and federal regulations for chemical waste disposal.

Immediate Safety Precautions

Before handling this compound, ensure you are familiar with the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with your eyes, skin, or clothing.[1]

  • Handling: Wash hands thoroughly after handling.[1]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.

Proper Disposal Procedures for this compound

Due to the limited availability of specific disposal information for this compound, a conservative approach adhering to general best practices for hazardous chemical waste is mandatory.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Designation: Treat all this compound waste, including the pure compound, solutions, and contaminated materials, as hazardous chemical waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from non-hazardous lab trash.

Step 2: Waste Collection and Containment

  • Containers: Use a designated, compatible, and properly sealed waste container. The original product container is often a suitable choice for the pure compound. For solutions or contaminated materials, use containers that will not react with the waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the concentration and date.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Disposal Vendor: The disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company. Your EHS office will have established procedures for this.

  • Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

Step 4: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.

  • Container Disposal: Once properly decontaminated, the empty container can typically be disposed of as regular lab glass or plastic waste. Consult your EHS office for specific institutional policies.

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₂₂H₂₀ClN₇O · xHCl
Formula Weight 433.9 g/mol
Purity ≥98%
Supplied as A solid
Storage Temperature -20°C
Stability ≥4 years
Solubility (Slightly Soluble) Acetonitrile:Water (1:1): 0.1-1 mg/mlDMSO: 0.1-1 mg/ml

Data sourced from Cayman Chemical product information sheet.[1]

Experimental Protocols and Signaling Pathways

PF-06446846 is an inhibitor of proprotein convertase subtilisin kexin type 9 (PCSK9) translation.[1] It functions by selectively stalling the human ribosome during the translation of mRNA encoding for PCSK9.[1] This leads to a reduction in the secretion of PCSK9.

Experimental Workflow: General Chemical Handling and Disposal

The following diagram illustrates a logical workflow for the handling and disposal of a research chemical like this compound.

G A Acquire Chemical (this compound) B Review Safety Data Sheet (SDS) and Institutional Protocols A->B C Don Personal Protective Equipment (PPE) B->C D Conduct Experiment C->D E Generate Waste (Unused chemical, contaminated labware, solutions) D->E F Segregate as Hazardous Waste E->F G Store in Labeled, Sealed Waste Container F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Professional Disposal by Licensed Vendor H->I

Caption: Logical workflow for safe handling and disposal of research chemicals.

References

Essential Safety and Operational Guidance for Handling PF-06446846 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the following provides immediate, essential safety and logistical information for the handling and disposal of PF-06446846 hydrochloride. This potent, orally active inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation requires stringent safety protocols to prevent exposure.[1][2][3][4] While a specific Safety Data Sheet (SDS) is not publicly available, the compound should be treated as hazardous until more comprehensive toxicological data is known.[5] Standard practice for handling highly potent active pharmaceutical ingredients (HPAPIs) should be followed.[6]

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive PPE strategy is crucial to minimize exposure through inhalation, dermal contact, and ingestion.[5][7] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid Form) - Double Nitrile Gloves- Disposable Gown/Coverall (e.g., DuPont™ Tyvek®)[6]- Safety Goggles or Face Shield[8]- N95 Respirator or higher (e.g., Powered Air-Purifying Respirator - PAPR)[8][9]
Solution Preparation and Handling - Double Nitrile Gloves- Disposable Gown/Coverall- Safety Goggles or Face Shield- Work within a certified chemical fume hood
In-vivo Dosing and Animal Handling - Double Nitrile Gloves- Disposable Gown/Coverall- Safety Goggles- Appropriate respiratory protection based on risk assessment
Waste Disposal - Chemical-resistant Gloves (e.g., Nitrile)- Disposable Gown- Safety Goggles or Face Shield

Handling and Operational Plan

Engineering Controls:

  • Ventilation: All handling of solid this compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood or a containment system like a glove box to minimize inhalation exposure.[9]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the experimental protocol and have all required equipment and reagents within the containment area.

  • Weighing: If possible, use a balance with a draft shield inside the fume hood. Handle the solid compound with care to avoid generating dust.

  • Solution Preparation: this compound is supplied as a solid and can be dissolved in solvents such as DMSO.[2][3][5] When preparing stock solutions, add the solvent slowly to the solid to prevent splashing.

  • Spill Management: In the event of a spill, follow established laboratory procedures for hazardous chemical spills. This typically involves using an appropriate absorbent material, decontaminating the area, and disposing of the waste as hazardous.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.[10] All disposal must be in accordance with local, state, and federal regulations.[11][12]

Waste Type Disposal Procedure
Unused Solid Compound - Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated, sealed hazardous waste container. Do not mix with general laboratory waste.
Aqueous Solutions - Collect in a labeled, sealed container for hazardous aqueous waste. Neutralization of the hydrochloride salt with a suitable base may be required before disposal, following institutional guidelines.[10]
Organic Solvent Solutions (e.g., DMSO) - Collect in a labeled, sealed container for hazardous organic waste. Do not mix with aqueous waste.
Contaminated PPE - Carefully remove and place in a designated hazardous waste bag for incineration.[9]

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials weigh Weigh Solid PF-06446846 HCl prep_materials->weigh Proceed to Handling dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate_area Decontaminate Work Area experiment->decontaminate_area Experiment Complete dispose_waste Segregate and Dispose of Waste decontaminate_area->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.